(rel)-Oxaliplatin
Description
Cyclohexane-1,2-diamine is a primary aliphatic amine.
RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027301 | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO] | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
Flash point > 93 °C | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.4 [mmHg] | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
694-83-7 | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,2-ylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the (rel)-Oxaliplatin Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of metastatic colorectal cancer, often used in combination with 5-fluorouracil and leucovorin (FOLFOX regimen) [see: 9, 10, 14, 16]. Structurally, it features a platinum(II) atom coordinated to an oxalate ligand and a 1,2-diaminocyclohexane (DACH) carrier ligand [see: 6, 9]. Unlike its predecessors, cisplatin and carboplatin, the bulky DACH ligand imparts a unique pharmacological profile, including a different spectrum of activity and the ability to overcome certain mechanisms of cisplatin resistance [see: 2, 6, 8]. The primary mechanism of action for oxaliplatin's cytotoxicity is the formation of covalent adducts with cellular DNA, which disrupts critical cellular processes and ultimately triggers programmed cell death [see: 2, 5, 31]. This guide provides a detailed examination of the molecular interactions between oxaliplatin and DNA, the cellular consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms.
Activation and DNA Binding
Like other platinum-based drugs, oxaliplatin is a prodrug that requires activation to exert its cytotoxic effects.
2.1 Aquation: The Activation Step Once inside the cell, oxaliplatin undergoes non-enzymatic aquation, a process where the bidentate oxalate leaving group is displaced by water molecules [see: 2, 8, 31]. This reaction is facilitated by the low intracellular chloride concentration and results in the formation of transient, highly reactive monoaquo and diaquo DACH-platinum species [see: 8, 31]. These positively charged, aquated intermediates are potent electrophiles that readily react with nucleophilic sites on macromolecules, with a strong preference for DNA [see: 30].
2.2 Covalent Binding to DNA The activated diaquo-DACH-platinum complex forms covalent bonds primarily with the N7 position of purine bases, particularly guanine and to a lesser extent, adenine [see: 2, 5, 18]. The initial reaction forms a monofunctional, or monoadduct, with a single purine base [see: 1, 5]. This is followed by a slower, second binding event where the remaining aquo ligand is displaced by a neighboring purine on the same DNA strand (intrastrand) or the opposite strand (interstrand), forming a bifunctional adduct, or diadduct [see: 1, 2, 5].
Caption: Oxaliplatin activation via aquation and subsequent DNA binding cascade.
Formation and Spectrum of DNA Adducts
The interaction of activated oxaliplatin with DNA generates a spectrum of lesions, with bifunctional adducts being the most cytotoxic [see: 5]. These adducts physically distort the DNA double helix, creating a steric block that impedes the cellular machinery responsible for replication and transcription.
The primary types of adducts formed are:
-
1,2-Intrastrand Crosslinks: These are the most prevalent lesions, accounting for the majority of all adducts formed. They occur between two adjacent guanines (GG) or an adjacent adenine and guanine (AG) [see: 8, 26]. The 1,2-d(GpG) adduct is the most common [see: 26].
-
1,3-Intrastrand Crosslinks: These form between two guanines separated by an intervening nucleotide (GNG) and constitute a smaller fraction of the total adducts [see: 8, 26].
-
Interstrand Crosslinks (ICLs): These are relatively rare (1-3% of total adducts) but are considered highly cytotoxic lesions as they covalently link the two strands of the DNA helix, posing a significant challenge to DNA repair mechanisms [see: 3, 5, 26].
-
DNA-Protein Crosslinks (DPCs): Oxaliplatin can also form crosslinks between DNA and nearby proteins, which can further contribute to its cytotoxic effects [see: 3, 5].
-
Monoadducts: While considered less cytotoxic than diadducts, these lesions can persist and may contribute to the overall DNA damage load [see: 5].
The bulky DACH ligand on oxaliplatin creates adducts that are more hydrophobic and sterically larger than those formed by cisplatin [see: 1]. This structural difference is believed to be key to oxaliplatin's distinct activity, as these bulkier adducts are less efficiently recognized and repaired by certain DNA repair pathways, such as the mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance [see: 5, 6, 8].
Structural Consequences and Cellular Disruption
The formation of DACH-Pt-DNA adducts induces significant conformational changes in the DNA structure. X-ray crystallography studies of a 1,2-d(GpG) intrastrand cross-link reveal that the adduct bends the DNA double helix by approximately 30 degrees toward the major groove [see: 15]. A unique feature of the oxaliplatin adduct is a hydrogen bond formed between the DACH ligand's pseudoequatorial NH group and the O6 atom of the 3'-guanine, a chiral recognition that helps stabilize the lesion [see: 15, 23].
These structural distortions have profound biological consequences:
-
Inhibition of DNA Replication: The bent and unwound DNA structure created by the adducts physically blocks the progression of DNA polymerase, leading to stalled replication forks and cell cycle arrest [see: 2, 4, 6]. Oxaliplatin has been shown to be more efficient than cisplatin at inhibiting DNA chain elongation per adduct [see: 3].
-
Inhibition of Transcription: Similarly, RNA polymerase is blocked by the DNA lesions, inhibiting the synthesis of RNA and subsequent protein production, which contributes to cytotoxicity [see: 2, 4, 5]. Recent evidence suggests oxaliplatin specifically inhibits RNA Polymerase I transcription in the nucleolus, downstream of DNA damage signaling [see: 11].
Cellular Response to Oxaliplatin-DNA Adducts
The extensive DNA damage induced by oxaliplatin triggers a complex cellular response involving DNA damage signaling, repair attempts, cell cycle arrest, and ultimately, apoptosis.
5.1 DNA Damage Signaling and Repair The cell recognizes oxaliplatin-DNA adducts as damage, activating the DNA Damage Response (DDR) network. Key signaling kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to the lesions and stalled replication forks [see: 11, 12]. These kinases phosphorylate a cascade of downstream targets to coordinate the cellular response.
Several DNA repair pathways are involved in attempting to remove oxaliplatin adducts:
-
Nucleotide Excision Repair (NER): This is the primary pathway for removing the bulky intrastrand adducts formed by platinum drugs [see: 12, 13].
-
Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: These pathways are critical for the repair of the highly toxic interstrand crosslinks [see: 12, 13].
-
Translesion Synthesis (TLS): This is a DNA damage tolerance mechanism that allows replication to proceed past the lesion, albeit in an error-prone manner [see: 13].
However, if the damage is too extensive to be repaired, the cell is directed towards apoptosis. The bulkiness of the DACH-Pt adducts can make them more difficult for repair machinery to process compared to cisplatin adducts, contributing to oxaliplatin's efficacy [see: 2, 5].
5.2 Cell Cycle Arrest and Apoptosis Upon sensing overwhelming DNA damage, the DDR activates cell cycle checkpoints, primarily at the G1/S and G2/M phases, to halt cell division and allow time for repair. This process is often mediated by the tumor suppressor protein p53 [see: 2]. If repair fails, the cell initiates apoptosis (programmed cell death). Oxaliplatin-induced apoptosis can occur through multiple pathways, including the p53-dependent pathway and the mitochondria-mediated intrinsic pathway, which involves the release of cytochrome c and the activation of caspase proteases that execute cell death [see: 2, 5, 7].
Caption: Cellular response pathways triggered by oxaliplatin-DNA adducts.
Quantitative Data Summary
Quantitative analysis of oxaliplatin's interaction with DNA is crucial for understanding its potency and mechanisms of resistance.
Table 1: Comparative DNA Adduct Formation and Cytotoxicity
| Parameter | Oxaliplatin | Cisplatin | Cell Line | Source |
|---|---|---|---|---|
| Total Pt-DNA Adducts (adducts/10⁶ bp/10 µM/1 h) | 0.86 ± 0.04 | 1.36 ± 0.01 | CEM | [1] |
| Interstrand Crosslinks (ISC) (lesions/10⁶ bp/10 µM/4 h) | 0.7 ± 0.2 | 1.8 ± 0.3 | CEM | [1] |
| DNA-Protein Crosslinks (DPC) (lesions/10⁶ bp/10 µM/4 h) | 0.8 ± 0.1 | 1.5 ± 0.3 | CEM | [1] |
| IC₅₀ (90% cell kill, 2h incubation) | 15 µM | 15 µM | A2780 | [2] |
| IC₅₀ (MTT Assay) | 5.0 µM | - | DLD1 | [3] |
| IC₅₀ (MTT Assay) | 0.6 µM | - | HCT116 |[3] |
Despite forming fewer DNA lesions than cisplatin at equimolar concentrations, oxaliplatin often exhibits similar or greater cytotoxicity, indicating that oxaliplatin-induced adducts are more potent at triggering cell death [see: 3, 4, 17].
Table 2: Lesion Frequencies in Specific Genomic Regions (A2780 cells, 200 µM drug)
| Genomic Region | Oxaliplatin (lesions/10⁶ bp) | Cisplatin (lesions/10⁶ bp) | Source |
|---|---|---|---|
| Human β-globin gene | ~1300 | 2-6 times more | [4] |
| c-myc gene | ~1500 | 2-6 times more | [4] |
| HPRT gene | ~800 | 2-6 times more | [4] |
| Mitochondrial DNA | ~300 | 2-6 times more |[4] |
Table 3: Adduct Levels in Colorectal Cancer (CRC) Cell Lines (4h exposure)
| Cell Line | Sensitivity | Adducts/10⁸ nt (1 µM Oxaliplatin) | Adducts/10⁸ nt (100 µM Oxaliplatin) | Source |
|---|---|---|---|---|
| CRL-2134 | Sensitive | ~10 | ~1000 | [5] |
| HTB-38 | Sensitive | ~8 | ~800 | [5] |
| CLL-228 | Resistant | ~3 | ~300 | [5] |
| CLL-229 | Resistant | ~2 | ~200 |[5] |
These data show a correlation between lower DNA adduct formation and increased resistance to oxaliplatin [see: 1, 10, 28]. Adduct levels were found to be linearly proportional between microdose (1 µM) and therapeutic (100 µM) concentrations [see: 10, 14, 16].
Experimental Protocols
A variety of sophisticated techniques are employed to study the interaction of oxaliplatin with DNA.
7.1 Accelerator Mass Spectrometry (AMS) for Adduct Quantification AMS is an ultra-sensitive technique for quantifying DNA adducts, capable of detecting attomole levels of isotopes.
-
Principle: This method uses [¹⁴C]-labeled oxaliplatin. After treating cells or DNA with the labeled drug, the DNA is isolated and purified. The amount of ¹⁴C covalently bound to the DNA is then measured by AMS, which provides a direct and highly sensitive quantification of the total number of oxaliplatin-DNA adducts.
-
Methodology:
-
Cell Culture and Dosing: Cancer cell lines are cultured and incubated with a sub-pharmacological (e.g., 0.2 µM) or therapeutic concentration of [¹⁴C]oxaliplatin for a defined period (e.g., 4-24 hours) [see: 1, 10, 29].
-
DNA Isolation: Cells are harvested, and nuclear DNA is isolated using standard phenol-chloroform extraction or commercial kits to ensure high purity.
-
Sample Preparation for AMS: The purified DNA is quantified (e.g., by UV spectrophotometry), and a known amount (e.g., 1-10 µg) is converted to graphite.
-
AMS Measurement: The graphite sample is ionized, and the resulting ions are accelerated to high energies. A series of magnets and detectors separate the ¹⁴C ions from other isotopes (like ¹²C and ¹³C), allowing for precise counting of the ¹⁴C atoms.
-
Data Analysis: The ¹⁴C/¹²C ratio is used to calculate the absolute number of oxaliplatin adducts per microgram of DNA or per number of nucleotides [see: 1, 29].
-
Caption: Experimental workflow for oxaliplatin-DNA adduct quantification by AMS.
7.2 HPLC-Coupled Mass Spectrometry for Adduct Speciation To identify and quantify specific types of adducts (e.g., GG vs. AG intrastrand crosslinks), High-Performance Liquid Chromatography (HPLC) is coupled with mass spectrometry techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) [see: 20, 24].
-
Methodology:
-
DNA Adduct Formation and Digestion: DNA is treated with oxaliplatin in vitro or isolated from treated cells. The platinated DNA is then enzymatically digested down to the nucleoside or small oligonucleotide level [see: 21, 35].
-
HPLC Separation: The digest is injected into an HPLC system, where different adducts are separated based on their physicochemical properties (e.g., hydrophobicity) using a reverse-phase column.
-
Detection and Quantification:
-
LC-ICP-MS: The HPLC eluent is introduced into an ICP-MS. The plasma atomizes and ionizes the sample, and the mass spectrometer detects elemental platinum (¹⁹⁵Pt), allowing for highly sensitive quantification of platinum-containing fragments [see: 20, 24].
-
LC-ESI-MS/MS: ESI creates molecular ions from the separated adducts, which are then analyzed by a mass spectrometer. Tandem MS (MS/MS) can be used to fragment the ions, providing structural information to confirm the identity of specific adducts like DACHPt-GG and DACHPt-AG [see: 20, 21, 35].
-
-
7.3 Polymerase Chain Reaction (PCR) Stop Assay This assay measures the frequency of DNA lesions in specific gene regions by assessing their ability to block DNA polymerase during PCR.
-
Methodology:
-
Cell Treatment and DNA Isolation: Cells are treated with oxaliplatin, and genomic DNA is isolated.
-
PCR Amplification: PCR is performed on the isolated DNA using primers that flank a specific genomic region of interest (e.g., c-myc gene) [see: 17].
-
Analysis: The amount of PCR product is quantified. A decrease in the amount of full-length PCR product from drug-treated DNA compared to untreated control DNA indicates the presence of polymerase-blocking lesions. The frequency of lesions can be calculated based on the degree of PCR inhibition [see: 17].
-
7.4 Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is commonly used to determine the IC₅₀ (the drug concentration that inhibits cell growth by 50%) of oxaliplatin in various cell lines [see: 10, 14, 33].
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining, flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells after drug treatment [see: 38].
-
TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in situ within cells [see: 38].
Conclusion
The anticancer activity of this compound is fundamentally rooted in its ability to form covalent adducts with DNA. The process begins with intracellular aquation, leading to a reactive platinum species that forms a range of cytotoxic lesions, primarily bulky 1,2-intrastrand crosslinks. These adducts induce significant helical distortions that inhibit DNA replication and transcription. The cell responds by activating complex DNA damage signaling pathways which, in the face of overwhelming and difficult-to-repair lesions, culminate in cell cycle arrest and apoptosis. The unique steric properties of the DACH ligand are critical to oxaliplatin's distinct clinical profile, allowing it to overcome some forms of cisplatin resistance. A thorough understanding of these molecular mechanisms, supported by quantitative and structural data from advanced experimental techniques, is essential for optimizing its clinical use and developing next-generation platinum-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of (rel)-Oxaliplatin: A Technical Guide
This guide provides a comprehensive overview of the synthesis and characterization of (rel)-Oxaliplatin, the racemic form of the third-generation platinum-based anticancer agent. Intended for researchers, scientists, and professionals in drug development, this document details the chemical synthesis, analytical characterization, and mechanistic aspects of this important chemotherapeutic agent.
Introduction
Oxaliplatin is a key therapeutic agent in the treatment of colorectal cancer, exhibiting a distinct pharmacological profile compared to its predecessors, cisplatin and carboplatin.[1] The "(rel)-" designation signifies a racemic mixture of the (1R,2R)- and (1S,2S)-diaminocyclohexane enantiomers complexed to the platinum center. The bulky diaminocyclohexane (DACH) ligand is crucial for its mechanism of action and its ability to overcome resistance mechanisms that affect other platinum-based drugs.[2][3] This guide outlines the synthesis of the racemic compound and the analytical techniques employed for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the racemic trans-1,2-diaminocyclohexane ligand. This is followed by the coordination of the platinum atom and subsequent reaction with an oxalate salt.
Synthesis of (rel)-trans-1,2-Diaminocyclohexane
The racemic mixture of trans-1,2-diaminocyclohexane is typically produced via the hydrogenation of o-phenylenediamine.[4] This process yields a mixture of cis and trans isomers, from which the trans isomer is separated.
Synthesis of Dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II)
The next step involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the racemic trans-1,2-diaminocyclohexane. This reaction leads to the formation of the intermediate, dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II).
Synthesis of this compound
The final step is the reaction of the dichloro-platinum intermediate with silver nitrate to form the corresponding diaqua complex, followed by the addition of potassium oxalate. This results in the precipitation of this compound.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
(rel)-trans-1,2-Diaminocyclohexane
-
Silver Nitrate (AgNO₃)
-
Potassium Oxalate (K₂C₂O₄)
-
Deionized Water
-
Ethanol
Procedure:
-
Synthesis of Dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II):
-
Dissolve K₂PtCl₄ in deionized water.
-
Slowly add a solution of (rel)-trans-1,2-diaminocyclohexane in water to the K₂PtCl₄ solution with constant stirring.
-
A yellow precipitate of dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II) will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.
-
-
Synthesis of this compound:
-
Suspend the dried dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II) in deionized water.
-
Add a solution of silver nitrate (2 equivalents) in water to the suspension.
-
Protect the reaction mixture from light and stir at room temperature for several hours to facilitate the formation of the diaqua complex and the precipitation of silver chloride.
-
Filter the mixture to remove the silver chloride precipitate.
-
To the filtrate, add a solution of potassium oxalate (1 equivalent) in water.
-
A white precipitate of this compound will form.
-
Stir the mixture for a few hours and then cool in an ice bath to maximize precipitation.
-
Collect the white solid by filtration, wash with ice-cold water and ethanol, and dry under vacuum.
-
Quantitative Data:
| Step | Reactant Ratios (molar) | Typical Yield |
| Dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II) | K₂PtCl₄ : (rel)-DACH = 1 : 1.05 | 85-95% |
| This compound | Pt(DACH)Cl₂ : AgNO₃ : K₂C₂O₄ = 1 : 2 : 1.1 | 70-85% |
Characterization of this compound
A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the diaminocyclohexane and oxalate ligands and to verify the structure of the complex.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in Oxaliplatin, such as N-H stretches from the DACH ligand and C=O stretches from the oxalate group.[9][10][11]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions of the platinum complex.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantifying any impurities.
Other Analytical Methods
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and platinum, which is compared with the theoretical values for the molecular formula C₈H₁₄N₂O₄Pt.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, confirming the square planar geometry of the platinum center and the coordination of the ligands.[12][13][14]
Table of Characterization Data:
| Technique | Expected Results for this compound |
| ¹H NMR (D₂O) | Multiplets corresponding to the protons of the diaminocyclohexane ligand. |
| ¹³C NMR (D₂O) | Resonances for the carbon atoms of the diaminocyclohexane and oxalate ligands. |
| FTIR (KBr, cm⁻¹) | ~3200-3100 (N-H stretching), ~1700-1600 (asymmetric and symmetric C=O stretching of oxalate), ~1400 (C-N stretching).[9][10][11] |
| Elemental Analysis | C, 24.18%; H, 3.55%; N, 7.05%; Pt, 49.08% (Theoretical). |
| HPLC Purity | >99.5% |
Mechanism of Action
The anticancer activity of Oxaliplatin is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1][15]
Cellular Uptake and Activation
Oxaliplatin enters cancer cells through various transporters, including organic cation transporters (OCTs) and copper transporters (CTRs).[16][17] Once inside the cell, the oxalate ligand is displaced by water molecules in a process called aquation, generating a reactive, positively charged platinum species.[1]
DNA Adduct Formation and Cellular Response
The activated platinum complex preferentially binds to the N7 position of guanine and adenine bases in DNA, forming intrastrand and interstrand crosslinks.[1][18] These DNA adducts distort the DNA helix, which is recognized by the cellular machinery. Unlike cisplatin, Oxaliplatin adducts are not efficiently recognized by the mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance.[2] The bulky DACH ligand sterically hinders the binding of MMR proteins. Instead, the nucleotide excision repair (NER) pathway is the primary mechanism for repairing Oxaliplatin-induced DNA damage.[2][19] If the DNA damage is too extensive to be repaired, it triggers a cascade of signaling events that lead to programmed cell death (apoptosis).[1][15]
Visualizations
Synthesis Pathway of this compound
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014667) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The X-ray structure of the complex formed in the reaction between oxaliplatin and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Neuronal uptake transporters contribute to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (rel)-Oxaliplatin: Chemical Structure, Properties, and Experimental Protocols
This guide provides a comprehensive overview of (rel)-Oxaliplatin, a third-generation platinum-based chemotherapeutic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Properties
This compound, often referred to as Oxaliplatin, is an organoplatinum compound belonging to the same family as cisplatin and carboplatin.[1][2] Its chemical structure is distinct, featuring a central platinum(II) atom in a square planar geometry.[3] This central atom is chelated by two ligands: a bidentate oxalate group and a trans-1,2-diaminocyclohexane (DACH) ligand.[3] It is this bulky DACH carrier ligand that is largely responsible for Oxaliplatin's unique properties, including its activity spectrum and its ability to overcome resistance mechanisms associated with older platinum drugs.[1][4]
The full chemical name for Oxaliplatin is oxalato(trans-l-1,2-diaminocyclohexane)platinum.[5] It is a solid, crystalline substance.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄N₂O₄Pt | [7][8] |
| Molecular Weight | 397.29 g/mol | [2][5][7] |
| Appearance | Solid | [7] |
| Melting Point | 200°C | [6] |
| Solubility | Slightly soluble in water (6 mg/mL), less so in methanol, and almost insoluble in ethanol and acetone. | [2][5] |
| Boiling Point | 100°C | [2] |
Mechanism of Action
Like other platinum-based drugs, Oxaliplatin's primary mode of action is the induction of cytotoxicity through interactions with cellular DNA.[3][5] Upon entering a cell, Oxaliplatin undergoes non-enzymatic conversion, where the oxalate ligand is displaced, leading to the formation of reactive monoaquo and diaquo DACH platinum species.[1] These reactive intermediates then covalently bind to DNA, forming both inter- and intrastrand crosslinks.[1][3]
The primary binding sites are the N7 positions of guanine and adenine bases, with a preference for adjacent guanines (GG) and adenine-guanines (AG).[1] The formation of these bulky platinum-DNA adducts, sterically hindered by the DACH ligand, leads to several downstream cellular consequences:
-
Inhibition of DNA Synthesis and Transcription : The DNA adducts physically obstruct the action of DNA and RNA polymerases, thereby halting DNA replication and transcription.[3][7]
-
Induction of Apoptosis : The resulting DNA damage triggers a cascade of events leading to programmed cell death, or apoptosis.[5][7] This apoptotic pathway involves the activation of caspase-3, the translocation of Bax to the mitochondria, and the release of cytochrome C into the cytosol.[5]
A key feature of Oxaliplatin is its ability to circumvent common resistance mechanisms that affect cisplatin and carboplatin.[4] For instance, mismatch repair (MMR) proteins, which can recognize and remove cisplatin-DNA adducts, do not bind as effectively to the bulkier Oxaliplatin adducts.[1][9] This difference contributes to Oxaliplatin's distinct spectrum of activity, particularly in colorectal cancer.[9]
Pharmacological Properties
Oxaliplatin demonstrates a broad spectrum of antitumor activity, both in vitro and in vivo, against various tumor cell lines.[4] It is a cornerstone in the treatment of advanced colorectal cancer, often used in combination with fluorouracil and leucovorin (FOLFOX regimen).[1][3] Its efficacy is limited in some cases by the development of cellular resistance.[9]
Table 2: In Vitro Cytotoxicity of Oxaliplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |
| SGC-7901 | Gastric Carcinoma | 0.71 mg/L | [10] |
| HCT116 | Colorectal Cancer | 0.49 ± 0.04 µM (for a Pt(IV) prodrug) | [11] |
| HT29 | Colon Cancer | ~1.5 µM (derived from data) | [12] |
| SW480 | Colon Cancer | ~1.5 µM (derived from data) | [12] |
| DLD1 | Colon Cancer | ~5.0 µM (derived from data) | [12] |
| MCF7 | Breast Cancer | 8.2 ± 0.4 µM | [13] |
Note: IC₅₀ values can vary significantly based on experimental conditions such as exposure time.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.
This protocol describes a common laboratory-scale synthesis of Oxaliplatin.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Silver nitrate (AgNO₃)
-
Dipotassium oxalate or Oxalic acid dihydrate
-
Potassium hydroxide (KOH) solution (if using oxalic acid)
-
Deionized water
-
Ethanol
-
Celite, Activated charcoal, or other filtration aids
Procedure:
-
Synthesis of Dichloro(1R,2R-diaminocyclohexane)platinum(II) intermediate:
-
Dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane in deionized water.
-
Separately, dissolve K₂[PtCl₄] in deionized water.
-
Slowly add the diaminocyclohexane solution to the K₂[PtCl₄] solution while stirring.
-
Allow the reaction to proceed at room temperature for approximately 12 hours. A precipitate of the intermediate, dichloro(1R,2R-diaminocyclohexane)platinum(II), will form.[14]
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Synthesis of Oxaliplatin:
-
Suspend the dried intermediate in deionized water.
-
Add a stoichiometric amount (2 equivalents) of silver nitrate (AgNO₃) to the suspension.
-
Stir the mixture for 2-3 hours at a slightly elevated temperature (e.g., 45°C), protected from light, to precipitate silver chloride (AgCl).[14]
-
Cool the suspension and filter it to remove the AgCl precipitate. Filtration aids like Celite or charcoal can be used to ensure a clear filtrate.[14]
-
To the filtrate, add a solution of dipotassium oxalate and allow the reaction to proceed for approximately 8 hours at room temperature.[14]
-
Alternatively, add oxalic acid dihydrate to the filtrate and adjust the pH to ~2.9 with a KOH solution, then stir for 4 hours.[14]
-
The final product, Oxaliplatin, will precipitate as a white solid.
-
Cool the suspension to enhance precipitation, then collect the solid by filtration.
-
Wash the product sequentially with ice-cold water and ethanol.[14]
-
Dry the final product under a nitrogen flow or in a vacuum oven at a controlled temperature (e.g., 40°C).[14]
-
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., SGC-7901, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.[10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of Oxaliplatin (e.g., ranging from 0 to 10 mg/L or 2 to 128 µM).[8][10] Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation with Drug: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10][12]
-
MTT Addition: After incubation, add 150 µL of MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 525-570 nm using an ELISA reader.[10][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC₅₀ value.
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1x Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for the desired duration, harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells three times with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[16]
-
Staining: Add 2 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[16]
-
Dilution: Prior to analysis, add 400 µL of 1x Binding Buffer to each sample.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 4. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and experimental study of oxaliplatin in treating human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxaliplatin synthesis - chemicalbook [chemicalbook.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
In Vitro Cytotoxicity of (rel)-Oxaliplatin in Cancer Cell Lines: A Technical Guide
This guide provides an in-depth overview of the in vitro cytotoxicity of oxaliplatin, a third-generation platinum-based chemotherapeutic agent. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative cytotoxicity data, and insights into the underlying molecular mechanisms and signaling pathways.
Introduction to Oxaliplatin
Oxaliplatin is a crucial component in the treatment of various malignancies, most notably metastatic colorectal cancer.[1][2] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin features a 1,2-diaminocyclohexane (DACH) carrier ligand.[1][3] This structural distinction is believed to contribute to its different spectrum of activity and its ability to overcome certain mechanisms of resistance that affect other platinum agents.[3][4][5] The primary mechanism of action for oxaliplatin involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2][6][7][8]
Quantitative Cytotoxicity Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The IC50 values for oxaliplatin can vary significantly depending on the cancer cell line, exposure time, and the specific cytotoxicity assay employed.[9] The following tables summarize reported IC50 values for oxaliplatin across various human cancer cell lines.
Table 1: Oxaliplatin IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Method | p53 Status / Mismatch Repair (MMR) Status | Reference |
| HCT116 | 0.64 µM | - | MTT | Wild-Type / MMR-Deficient | [10] |
| HCT116 (CHK2 WT) | 19 µM (1h exposure) | 1 | Growth Inhibition | Wild-Type / MMR-Deficient | [11] |
| HCT116 (CHK2 KO) | 14 µM (1h exposure) | 1 | Growth Inhibition | Wild-Type / MMR-Deficient | [11] |
| HT29 | 0.58 µM | - | MTT | Mutant / MMR-Proficient | [10] |
| SW480 | 0.49 µM | - | MTT | Mutant / MMR-Proficient | [10] |
| DLD1 | 2.05 µM | - | MTT | Mutant / MMR-Deficient | [10] |
| Colo320 | ~3.33 µg/ml (~8.4 µM) | 72 | MTT | - | [12] |
| WiDr | - | - | ATPlite | - | [13] |
| SW620 | - | - | ATPlite | - | [13] |
Table 2: Oxaliplatin IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method | Reference |
| NMG64/84 | Colon Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |
| COLO-357 | Pancreatic Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |
| MIA PaCa-2 | Pancreatic Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |
| PMH2/89 | Pancreatic Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |
| A2780 | Ovarian Cancer | - | - | Sulforhodamine-B | [15] |
| MCF7 | Breast Cancer | - | 12 | Annexin V/PI | [1] |
| HeLa | Cervical Cancer | - | 12 | Annexin V/PI | [1] |
| A549 | Lung Cancer | - | - | BrdU/PI | [1] |
Note: IC50 values are highly dependent on experimental conditions and should be considered relative potencies. Direct comparison between different studies requires caution.
Signaling Pathways in Oxaliplatin-Induced Cytotoxicity
Upon entering a cancer cell, oxaliplatin undergoes aquation, which activates the molecule.[6][8] The activated complex then forms covalent bonds with DNA, primarily creating intra-strand crosslinks at guanine-guanine sites.[4][5][6] These DNA adducts are bulky and distort the DNA helix, sterically hindering the processes of DNA replication and gene transcription.[6][7]
This DNA damage triggers a complex cellular response. The cell cycle is arrested, predominantly at the G2/M phase, to allow time for DNA repair.[1][16][17][18] If the DNA damage is too extensive to be repaired by mechanisms like the Nucleotide Excision Repair (NER) pathway, the cell is directed towards apoptosis.[4] Oxaliplatin can induce apoptosis through both p53-dependent and p53-independent pathways.[16][17] Key events include the activation of caspases, the release of cytochrome c from the mitochondria, and the modulation of Bcl-2 family proteins.[6][19]
Experimental Protocols & Workflow
Assessing the in vitro cytotoxicity of oxaliplatin involves a series of standardized laboratory procedures. A typical workflow begins with cell culture and treatment, followed by assays to measure cell viability, cell cycle distribution, and apoptosis.
Protocol: Cell Viability (MTT) Assay
This protocol provides a method to assess cell metabolic activity as an indicator of cell viability. Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT tetrazolium salt to purple formazan crystals.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of oxaliplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if a solvent like DMSO is used).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with oxaliplatin (e.g., at the IC50 concentration) for a specified duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Culture and Treatment: Culture and treat cells with oxaliplatin in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge, and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Oxaliplatin treatment typically results in an accumulation of cells in the G2/M phase.[16][17][18]
Mechanisms of Resistance
Despite its efficacy, resistance to oxaliplatin remains a significant clinical challenge.[5][8] In vitro studies have identified several resistance mechanisms:
-
Reduced Drug Accumulation: Cancer cells may decrease the intracellular concentration of oxaliplatin by reducing its uptake or increasing its efflux.[15]
-
Enhanced DNA Repair: Increased expression or activity of DNA repair proteins, particularly ERCC1 from the NER pathway, can efficiently remove oxaliplatin-DNA adducts, thus mitigating the drug's cytotoxic effect.[4][5]
-
Drug Inactivation: Intracellular detoxification systems, such as elevated levels of glutathione, can bind to and inactivate oxaliplatin.[5][15]
-
Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways can make cells less sensitive to the damage signals initiated by oxaliplatin.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 7. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 8. plx-4720.com [plx-4720.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure [aber.apacsci.com]
- 14. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro studies on the mechanisms of oxaliplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Technical Guide to the Preclinical Research of (rel)-Oxaliplatin and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of colorectal cancer and other solid tumors.[1] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin possesses a distinct 1,2-diaminocyclohexane (DACH) carrier ligand, which is crucial to its unique pharmacological profile and spectrum of activity.[1] This technical guide provides an in-depth overview of the preclinical research on (rel)-oxaliplatin, a racemic mixture of its (1R,2R) and (1S,2S) enantiomers, with a particular focus on the comparative analysis of these stereoisomers. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.
Core Concepts: Chirality and Antitumor Activity
The DACH ligand in oxaliplatin introduces a chiral center, resulting in two enantiomers: the clinically approved (1R,2R)-diaminocyclohexane-oxaliplatin (l-OHP) and its (1S,2S)-diaminocyclohexane counterpart (d-OHP).[2] Preclinical studies have demonstrated that the stereochemistry of the DACH ligand significantly influences the antitumor activity, cellular uptake, and DNA interaction of these compounds.[2] The (1R,2R) enantiomer has consistently shown superior cytotoxic effects compared to the (1S,2S) enantiomer across various cancer cell lines.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, providing a comparative analysis of this compound and its enantiomers.
Table 1: In Vitro Cytotoxicity (IC50) of Oxaliplatin and its Enantiomers
| Compound | Cell Line | IC50 (µM) | Reference |
| (1R,2R)-Oxaliplatin (l-OHP) | A2780 (Ovarian) | 1.2 | [2] |
| HT-29 (Colon) | 4.5 | [2] | |
| L1210 (Leukemia) | 0.8 | [2] | |
| CH1 (Ovarian) | 0.10 ± 0.09 | [3] | |
| HeLa (Cervical) | 0.21 ± 0.06 | [3] | |
| U-2 OS (Osteosarcoma) | 1.6 ± 0.1 | [3] | |
| HCT-15 (Colon) | 0.81 ± 0.31 | [3] | |
| HCT-116 (Colon) | 0.67 ± 0.31 | [3] | |
| SW480 (Colon) | 0.71 ± 0.41 | [3] | |
| (1S,2S)-Oxaliplatin (d-OHP) | A2780 (Ovarian) | 2.8 | [2] |
| HT-29 (Colon) | 10.2 | [2] | |
| L1210 (Leukemia) | 2.1 | [2] | |
| CH1 (Ovarian) | 0.69 ± 0.10 | [3] | |
| HeLa (Cervical) | 0.88 ± 0.38 | [3] | |
| U-2 OS (Osteosarcoma) | 4.6 ± 0.7 | [3] | |
| HCT-15 (Colon) | 2.9 ± 0.7 | [3] | |
| HCT-116 (Colon) | 2.3 ± 1.2 | [3] | |
| SW480 (Colon) | 1.8 ± 0.6 | [3] | |
| cis-DACH Isomer | A2780 (Ovarian) | 11.5 | [2] |
| HT-29 (Colon) | >50 | [2] | |
| L1210 (Leukemia) | 15.4 | [2] |
Table 2: Cellular Accumulation and DNA Binding of Oxaliplatin Isomers in A2780 Cells
| Compound | Cellular Accumulation (pmol/10^6 cells) | DNA Binding (pmol/µg DNA) |
| (1R,2R)-Oxaliplatin (l-OHP) | 125 | 0.8 |
| (1S,2S)-Oxaliplatin (d-OHP) | 85 | 0.5 |
| cis-DACH Isomer | 102 | 0.6 |
Data from a 2-hour treatment with 60 µM of each isomer.[2]
Table 3: Pharmacokinetic Parameters of Oxaliplatin in Rats
| Parameter | Value |
| Volume of Distribution (Vd) | 867.0 ± 75.3 mL/kg |
| Clearance (CL) | 127.8 ± 25.2 mL/min/kg |
| Mean Residence Time (MRT) | 6.9 ± 0.7 min |
| Terminal Elimination Half-life (T1/2) | 16.2 ± 2.5 min |
Following a single intravenous bolus injection.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of platinum-based compounds.[5][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its enantiomers in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, HT-29, L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound, (1R,2R)-Oxaliplatin, (1S,2S)-Oxaliplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the platinum compounds in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Uptake and DNA Binding Analysis
This protocol outlines a general procedure for quantifying intracellular platinum and platinum-DNA adducts.[2][9][10]
Objective: To compare the cellular accumulation and DNA binding of this compound and its enantiomers.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Platinum compounds
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Cell Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with the platinum compounds at a defined concentration and for a specific duration.
-
Cell Harvesting and Lysis:
-
For cellular accumulation: Wash the cells with ice-cold PBS, detach them, and count. Lyse the cells using an appropriate lysis buffer.
-
For DNA binding: Wash the cells with ice-cold PBS and extract the genomic DNA using a commercial kit.
-
-
Sample Preparation for ICP-MS:
-
Cellular accumulation: Digest the cell lysates with nitric acid.
-
DNA binding: Quantify the extracted DNA and digest it with nitric acid.
-
-
ICP-MS Analysis: Analyze the platinum content in the digested samples using ICP-MS. Generate a standard curve with known platinum concentrations to quantify the amount of platinum in the samples.
-
Data Normalization: Express the cellular accumulation as pmol of platinum per 10^6 cells and DNA binding as pmol of platinum per µg of DNA.
Signaling Pathways and Mechanisms of Action
Oxaliplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[11][12][13] The bulky DACH ligand of oxaliplatin forms adducts that are less readily recognized and repaired by the mismatch repair (MMR) system compared to cisplatin-DNA adducts, contributing to its activity in cisplatin-resistant cell lines.[1]
DNA Damage Response Pathway
The formation of oxaliplatin-DNA adducts triggers a complex DNA damage response (DDR) pathway.
Apoptosis Induction Pathway
Oxaliplatin-induced DNA damage ultimately converges on the activation of apoptotic pathways, leading to programmed cell death.
Experimental Workflow for In Vitro Screening
A typical workflow for the preclinical in vitro evaluation of oxaliplatin and its enantiomers is depicted below.
Conclusion
The preclinical research on this compound and its enantiomers highlights the critical role of stereochemistry in determining the anticancer efficacy of platinum-based drugs. The (1R,2R) enantiomer, the active component of the clinically used oxaliplatin, consistently demonstrates superior cytotoxicity, cellular accumulation, and DNA binding compared to its (1S,2S) counterpart. The distinct structural properties of the oxaliplatin-DNA adducts, conferred by the DACH ligand, are responsible for its unique mechanism of action and its activity in cisplatin-resistant tumors. This technical guide provides a foundational understanding of the preclinical data and methodologies essential for the continued development and optimization of oxaliplatin and related platinum analogs in cancer therapy. Further research focusing on the differential effects of the enantiomers on specific cellular pathways will be crucial for designing more effective and targeted cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albumin-targeting of an oxaliplatin-releasing platinum(iv) prodrug results in pronounced anticancer activity due to endocytotic drug uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Oxaliplatin Isomers
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the stereoisomers of oxaliplatin, focusing on how their distinct structural configurations influence their biological activity. We will explore differences in cellular accumulation, DNA adduct formation, cytotoxicity, and the molecular pathways they trigger. This document synthesizes quantitative data into comparative tables, outlines detailed experimental methodologies, and uses visualizations to clarify complex relationships and workflows.
Introduction to Oxaliplatin and Its Stereochemistry
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of metastatic colorectal cancer.[1][2] Its chemical structure features a central platinum(II) atom coordinated to an oxalate ligand and a 1,2-diaminocyclohexane (DACH) carrier ligand.[1] The DACH ligand is chiral and can exist in several isomeric forms, which significantly impacts the drug's efficacy. The clinically approved form of oxaliplatin is the (1R,2R)-DACH enantiomer.[3][4] This guide focuses on the three primary isomers:
-
(1R,2R)-DACH-Pt (Oxaliplatin): The clinically active and most potent enantiomer.
-
(1S,2S)-DACH-Pt: The enantiomer of oxaliplatin.
-
(cis-1R,2S)-DACH-Pt: The diastereomer with a cis configuration.
The stereochemistry of the DACH ligand is critical, as it dictates the three-dimensional structure of the molecule, influencing how it interacts with its primary cellular target, DNA.[5]
Caption: Chemical relationship between the core platinum complex and its key DACH isomers.
Comparative Biological Activity of Oxaliplatin Isomers
The biological activity of the oxaliplatin isomers varies significantly, with the clinically used (1R,2R) form consistently demonstrating superior anticancer properties.[6] This superiority is a result of differences in cellular accumulation, DNA binding efficiency, and the structural nature of the DNA adducts formed.
Cellular Accumulation and DNA Binding
The cytotoxic efficacy of platinum drugs is closely linked to their ability to accumulate within cancer cells and bind to nuclear DNA. Studies comparing the isomers in A2780 human ovarian carcinoma cells have shown a clear hierarchy in both cellular uptake and DNA platination.
Following a 2-hour treatment, the extent of platinum accumulation and subsequent DNA binding for the isomers was found to be in the order of (1R,2R)-DACH > cis-(1R,2S)-DACH > (1S,2S)-DACH .[6] This differential accumulation and DNA binding directly correlates with the observed cytotoxicity of the most active (1R,2R) isomer, suggesting it is a key determinant of its therapeutic advantage.[6]
Cytotoxicity Profile
The stereochemistry of the DACH ligand profoundly affects the cytotoxicity of the complex across various cancer cell lines. The relative molar potency of the three isomers generally follows the order of (1R,2R)-DACH > (1S,2S)-DACH > cis-(1R,2S)-DACH .[6] This trend holds true in human ovarian (A2780) and colon (HT-29) carcinoma lines, as well as murine leukemia (L1210) cells.[6]
However, in cell lines with acquired resistance, this pattern can be altered. For instance, in an oxaliplatin-resistant A2780 cell line (A2780/l-OHP), the (1R,2R) and (1S,2S) isomers show nearly equal potency, both remaining significantly more active than the cis isomer.[6] This suggests that resistance mechanisms may not affect the two trans enantiomers equally.
Table 1: Comparative Cytotoxicity and Resistance of Oxaliplatin Isomers
| Cell Line | Isomer | Relative Potency / Resistance Factor | Reference |
|---|---|---|---|
| A2780 (Ovarian) | (1R,2R)-DACH-Pt | Most Potent | [6] |
| (1S,2S)-DACH-Pt | Intermediate Potency | [6] | |
| cis-(1R,2S)-DACH-Pt | Least Potent | [6] | |
| HT-29 (Colon) | (1R,2R)-DACH-Pt | Most Potent | [6] |
| (1S,2S)-DACH-Pt | Intermediate Potency | [6] | |
| cis-(1R,2S)-DACH-Pt | Least Potent | [6] | |
| L1210 (Murine Leukemia) | (1R,2R)-DACH-Pt | Most Potent | [6] |
| (1S,2S)-DACH-Pt | Intermediate Potency | [6] | |
| cis-(1R,2S)-DACH-Pt | Least Potent | [6] | |
| A2780/l-OHP (Oxaliplatin-Resistant) | (1R,2R)-DACH-Pt | 3.6-fold resistant (vs. A2780) | [6] |
| (1S,2S)-DACH-Pt | No resistance (vs. A2780) | [6] |
| | cis-(1R,2S)-DACH-Pt | 6.0-fold resistant (vs. A2780) |[6] |
Molecular Mechanisms: DNA Adducts and Apoptotic Signaling
The primary mechanism of action for all platinum drugs, including oxaliplatin isomers, is the formation of covalent adducts with DNA, which physically obstructs DNA replication and transcription, ultimately leading to apoptosis.[1][7]
Upon entering the cell, the oxalate ligand is replaced by water molecules, creating a reactive aqua-complex that binds preferentially to the N7 position of guanine bases.[7] The most common lesions are 1,2-intrastrand cross-links between adjacent guanines (GG) or between a guanine and an adenine (AG).[3][8] While the types of adducts are similar among isomers, the conformation of these adducts and the cellular response they elicit can differ. The bulky DACH ligand of oxaliplatin creates a distinct structural distortion in the DNA helix compared to cisplatin, which is thought to be crucial for overcoming cisplatin resistance.[5] This structural difference may be less efficiently recognized or repaired by the cell's machinery, such as the mismatch repair (MMR) system.[1]
The resulting DNA damage triggers a cascade of signaling events, culminating in programmed cell death.
Caption: Apoptotic signaling pathway induced by oxaliplatin-DNA adducts.
Experimental Protocols
A systematic comparison of oxaliplatin isomers requires a suite of well-defined experimental procedures. The following sections detail the core methodologies for assessing cytotoxicity, quantifying DNA adducts, and analyzing apoptotic pathways.
Caption: Experimental workflow for the comparative analysis of oxaliplatin isomers.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of each oxaliplatin isomer in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11]
Protocol: Quantification of Platinum-DNA Adducts
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques for quantifying the total amount of platinum bound to DNA.[12][13]
-
Cell Treatment and Harvest: Treat a larger culture of cells (e.g., in T-75 flasks) with a defined concentration of each oxaliplatin isomer for a set time (e.g., 2 hours). Harvest the cells by scraping or trypsinization.
-
DNA Isolation: Isolate genomic DNA from the cell pellets using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols. Ensure high purity of the DNA, as protein contamination can affect results.
-
DNA Quantification: Accurately measure the concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).
-
Sample Digestion: Digest a known amount of DNA (e.g., 1-5 µg) in a strong acid solution (e.g., nitric acid) at high temperature to break down the organic matrix and release the platinum atoms.
-
Platinum Measurement: Analyze the digested samples using AAS or ICP-MS. These instruments atomize the sample and measure the absorbance or mass-to-charge ratio of the platinum isotopes, respectively.[14]
-
Data Analysis: Generate a standard curve using known platinum concentrations. Use this curve to determine the amount of platinum in each sample. Express the results as pg of Pt per µg of DNA to quantify the level of DNA adduct formation.
Protocol: Analysis of Apoptosis by Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of specific proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family.[15]
-
Cell Lysis: After treatment with oxaliplatin isomers for a desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[16] Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels. Quantify band intensities using image analysis software (e.g., ImageJ) to compare the expression of apoptotic proteins between different treatment groups.[15] An increase in the ratio of cleaved caspase-3 or Bax to Bcl-2 is indicative of apoptosis induction.[16]
Conclusion
The stereochemistry of the 1,2-diaminocyclohexane ligand is a critical determinant of the biological activity of oxaliplatin. The clinically utilized (1R,2R)-DACH isomer exhibits superior cytotoxicity, which is strongly correlated with its enhanced cellular accumulation and DNA binding efficiency compared to its (1S,2S) and cis-(1R,2S) counterparts.[6] While all isomers induce cell death through the formation of DNA adducts and subsequent activation of apoptotic pathways, the specific structural distortions caused by the (1R,2R) isomer appear to be more effective at triggering these downstream events and overcoming cellular resistance mechanisms. A thorough understanding of these structure-activity relationships, guided by the robust experimental protocols detailed herein, is essential for the rational design and development of next-generation platinum-based anticancer agents.
References
- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 2. Current status of oxaliplatin in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaliplatin and Its Enantiomer Induce Different Condensation Dynamics of Single DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plx-4720.com [plx-4720.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
(rel)-Oxaliplatin DNA Adduct Formation and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Oxaliplatin is a third-generation platinum-based chemotherapeutic agent that has demonstrated significant efficacy in the treatment of various cancers, most notably colorectal cancer. Its mechanism of action is primarily attributed to the formation of covalent adducts with DNA, which subsequently obstructs DNA replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound DNA adduct formation and the cellular pathways responsible for their repair. A comprehensive understanding of these processes is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel anticancer agents.
Oxaliplatin DNA Adduct Formation
The cytotoxic effects of oxaliplatin are initiated through its interaction with cellular DNA. This process involves a series of chemical transformations and the formation of stable DNA lesions.
Chemical Activation and Adduct Formation
Upon entering the cell, the oxalate ligand of the oxaliplatin molecule is replaced by water molecules in a process known as aquation. This reaction generates a reactive, positively charged platinum species that can readily interact with nucleophilic sites on DNA bases. The primary targets for platination are the N7 positions of purine bases, particularly guanine and, to a lesser extent, adenine.
Initially, a transient monofunctional adduct is formed where the platinum atom is covalently bound to a single DNA base. This is followed by a slower, rate-limiting step where the second labile group on the platinum complex reacts with a nearby nucleophile on the DNA, resulting in the formation of a stable, bifunctional adduct.
Types of Oxaliplatin-DNA Adducts
The majority of oxaliplatin-induced DNA lesions are intrastrand crosslinks, where the platinum atom bridges two adjacent bases on the same DNA strand. The most prevalent types of adducts include:
-
1,2-d(GpG) intrastrand adducts: These are the most abundant type of lesion, accounting for a significant portion of the total DNA platination.
-
1,2-d(ApG) intrastrand adducts: These adducts are formed at a lower frequency compared to the GpG adducts.
-
1,3-d(GpXpG) intrastrand adducts: These involve crosslinks between two guanine bases separated by an intervening nucleotide.
-
Interstrand crosslinks (ICLs): A small fraction of adducts are formed between bases on opposite DNA strands.
-
DNA-protein crosslinks: Oxaliplatin can also induce the formation of crosslinks between DNA and cellular proteins.
The bulky diaminocyclohexane (DACH) ligand of oxaliplatin imparts a distinct structural conformation to the DNA adducts compared to those formed by its predecessor, cisplatin. These structural differences are believed to play a crucial role in the differential recognition and processing of the adducts by cellular machinery.
Kinetics of Adduct Formation
The formation of oxaliplatin-DNA adducts is a time- and concentration-dependent process. Compared to cisplatin, oxaliplatin generally exhibits a slower rate of aquation and subsequent DNA binding. Consequently, at equimolar concentrations, oxaliplatin tends to form fewer DNA adducts than cisplatin. The peak of adduct formation in cultured cells is typically observed several hours after drug exposure.
Quantitative Analysis of Oxaliplatin-DNA Adduct Formation
The following tables summarize quantitative data on the formation of oxaliplatin-DNA adducts from various studies. It is important to note that absolute values can vary depending on the cell line, experimental conditions, and detection methods used.
| Parameter | Cell Line | Oxaliplatin Concentration | Time | Adduct Level (adducts / 108 nucleotides) | Reference |
| Peak Adduct Level | CRL-2134 (CRC) | 1 µM | 4h | ~8 | |
| Peak Adduct Level | HTB-38 (CRC) | 1 µM | 4h | ~10 | |
| Peak Adduct Level | CLL-228 (CRC) | 1 µM | 4h | ~4 | |
| Peak Adduct Level | CLL-229 (CRC) | 1 µM | 4h | ~5 | |
| Peak Adduct Level | CRL-2134 (CRC) | 100 µM | 4h | ~800 | |
| Peak Adduct Level | HTB-38 (CRC) | 100 µM | 4h | ~1000 | |
| Peak Adduct Level | CLL-228 (CRC) | 100 µM | 4h | ~400 | |
| Peak Adduct Level | CLL-229 (CRC) | 100 µM | 4h | ~500 |
| Adduct Type | Relative Abundance | Reference |
| 1,2-d(GpG) | 60-65% | |
| 1,2-d(ApG) | 25-30% | |
| 1,3-d(GpXpG) | 5-10% | |
| Interstrand Crosslinks | 1-3% |
Cellular Repair of Oxaliplatin-DNA Adducts
The persistence of oxaliplatin-DNA adducts is a key determinant of its cytotoxicity. Eukaryotic cells have evolved sophisticated DNA repair mechanisms to remove such lesions and maintain genomic integrity. The primary pathway responsible for the repair of oxaliplatin-induced intrastrand adducts is the Nucleotide Excision Repair (NER) pathway.
The Nucleotide Excision Repair (NER) Pathway
The NER pathway is a versatile DNA repair system that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. It can be broadly divided into two sub-pathways:
-
Global Genome NER (GG-NER): This pathway surveys the entire genome for DNA damage.
-
Transcription-Coupled NER (TC-NER): This pathway specifically removes lesions from the transcribed strand of actively expressed genes, which can block RNA polymerase progression.
The core NER process involves the following key steps:
-
Damage Recognition: The lesion is identified by a complex of proteins.
-
DNA Unwinding: The DNA double helix is locally unwound around the damage site.
-
Dual Incision: The damaged strand is cleaved on both sides of the lesion.
-
Excision: The oligonucleotide fragment containing the adduct is removed.
-
DNA Synthesis: The resulting gap is filled by a DNA polymerase using the undamaged strand as a template.
-
Ligation: The final nick is sealed by a DNA ligase.
Recognition of Oxaliplatin Adducts by the NER Machinery
A critical and distinguishing feature of oxaliplatin adduct repair is the initial damage recognition step in GG-NER. Unlike cisplatin adducts, which are efficiently recognized by the Xeroderma Pigmentosum Complementation Group C (XPC) protein complex, oxaliplatin-DNA lesions are poor substrates for XPC alone. Efficient recognition and initiation of GG-NER for oxaliplatin adducts requires the involvement of two additional factors:
-
DNA Damage-Binding Protein 2 (DDB2): This protein is part of the UV-DDB complex and plays a crucial role in enhancing the binding of XPC to certain types of DNA damage.
-
High Mobility Group At-Hook 2 (HMGA2): This architectural protein is also implicated in facilitating the recognition of oxaliplatin lesions by the NER machinery.
The requirement for these auxiliary factors suggests a more complex and potentially more variable repair process for oxaliplatin adducts compared to cisplatin adducts, which may contribute to the differential sensitivity of cancer cells to these drugs.
Quantitative Analysis of Oxaliplatin-DNA Adduct Repair
The rate of removal of oxaliplatin-DNA adducts can vary significantly between different cell lines, which can influence their sensitivity to the drug.
| Cell Line | Oxaliplatin Concentration | Time for 50% Repair | Reference |
| Colo205 (CRC, sensitive) | 200 µM | ~12-24 hours | |
| Dld1 (CRC, resistant) | 200 µM | ~12-24 hours | |
| CRL-2134 (CRC, sensitive) | 1 µM / 100 µM | ~20 hours | |
| HTB-38 (CRC, sensitive) | 1 µM / 100 µM | ~20 hours | |
| CLL-228 (CRC, resistant) | 1 µM / 100 µM | ~20 hours | |
| CLL-229 (CRC, resistant) | 1 µM / 100 µM | ~20 hours |
Note: The data from Zimmermann et al. (2018) shows a decline in adduct levels after the 4-hour peak, with a significant reduction by 24 hours, suggesting active repair.
Experimental Protocols for Studying Oxaliplatin-DNA Adducts
Several key experimental techniques are employed to quantify the formation and repair of oxaliplatin-DNA adducts.
Immuno-Slot Blot (ISB) Assay
This technique utilizes a specific antibody that recognizes platinum-DNA adducts to quantify the overall level of DNA damage.
Methodology:
-
DNA Isolation: Genomic DNA is extracted from cells treated with oxaliplatin.
-
DNA Denaturation: The DNA is denatured to its single-stranded form, typically by heat or alkaline treatment.
-
Immobilization: The single-stranded DNA is immobilized onto a nitrocellulose or nylon membrane using a slot blot apparatus.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for platinum-DNA adducts.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.
-
Detection: The signal from the labeled secondary antibody is detected, often using chemiluminescence, and quantified.
-
Normalization: The signal is normalized to the total amount of DNA loaded in each slot.
32P-Postlabelling Assay
This highly sensitive method allows for the detection and quantification of specific types of DNA adducts.
Methodology:
-
DNA Isolation and Digestion: Genomic DNA is isolated and enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using chromatographic techniques.
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The radioactive spots corresponding to the adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Host-Cell Reactivation (HCR) Assay
This functional assay measures the cellular capacity to repair DNA damage in a reporter plasmid.
Methodology:
-
Plasmid Damage: A reporter plasmid (e.g., containing a luciferase gene) is treated with oxaliplatin to induce DNA adducts, thereby inactivating the reporter gene.
-
Transfection: The damaged plasmid is transfected into the host cells of interest.
-
Repair and Expression: The host cells' DNA repair machinery attempts to repair the adducts on the plasmid. If successfully repaired, the reporter gene is transcribed and translated.
-
Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Normalization: The reporter activity from cells transfected with the damaged plasmid is normalized to that from cells transfected with an undamaged control plasmid to determine the DNA repair capacity.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Oxaliplatin DNA Adduct Formation Pathway.
Figure 2. Nucleotide Excision Repair (NER) Pathway for Oxaliplatin Adducts.
Figure 3. Immuno-Slot Blot (ISB) Assay Workflow.
Conclusion
The formation of DNA adducts by this compound is the cornerstone of its anticancer activity. The unique structural properties of these adducts, conferred by the DACH ligand, lead to a distinct pattern of recognition and repair by the cellular machinery, primarily the Nucleotide Excision Repair pathway. The requirement for DDB2 and HMGA2 in the efficient recognition of oxaliplatin adducts by the GG-NER pathway highlights a key difference from cisplatin and presents a potential avenue for therapeutic intervention and biomarker development. A thorough understanding of the quantitative aspects of adduct formation and repair, as well as the methodologies to study these processes, is essential for advancing the clinical application of oxaliplatin and for the rational design of next-generation platinum-based therapies. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate interplay between oxaliplatin, DNA, and the cellular response.
Cellular Uptake and Accumulation of (rel)-Oxaliplatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and accumulation of (rel)-Oxaliplatin, a third-generation platinum-based chemotherapeutic agent. Understanding these processes is critical for optimizing its therapeutic efficacy and overcoming drug resistance. This document details the key transporters involved in oxaliplatin influx and efflux, summarizes quantitative data, provides detailed experimental protocols, and visualizes the complex biological pathways.
Core Mechanisms of Oxaliplatin Cellular Transport
The intracellular concentration of oxaliplatin is a critical determinant of its cytotoxicity. This concentration is tightly regulated by a balance between influx and efflux transporters, as well as passive diffusion. Unlike its predecessor cisplatin, oxaliplatin's unique 1,2-diaminocyclohexane (DACH) ligand plays a significant role in its interaction with these transport systems.[1]
Influx Transporters
The entry of oxaliplatin into cancer cells is primarily mediated by specific solute carrier (SLC) transporters.
-
Organic Cation Transporters (OCTs): Human organic cation transporters, particularly OCT1 (SLC22A1) and OCT2 (SLC22A2), are major contributors to oxaliplatin uptake.[1] Studies have shown that overexpression of OCT1 and OCT2 leads to increased oxaliplatin accumulation and enhanced cytotoxicity.[1] The DACH moiety of oxaliplatin is a key structural feature for its recognition by OCTs.[1] While OCT3 (SLC22A3) has also been implicated, its role appears to be less significant compared to OCT1 and OCT2.[1]
-
Copper Transporter 1 (CTR1): CTR1 (SLC31A1), the primary copper influx transporter, also facilitates the uptake of platinum-based drugs.[2][3] At lower, clinically relevant concentrations, CTR1 plays a significant role in oxaliplatin accumulation.[2] However, at higher concentrations, the contribution of CTR1 to oxaliplatin uptake diminishes, suggesting that other transport mechanisms become more prominent.[2]
Efflux Transporters
The active removal of oxaliplatin from cancer cells is a key mechanism of drug resistance. This process is primarily handled by ATP-binding cassette (ABC) transporters.
-
Multidrug Resistance-Associated Protein 2 (MRP2): MRP2 (ABCC2) is a well-established efflux pump for oxaliplatin and its glutathione conjugates.[4] Overexpression of MRP2 is associated with decreased intracellular platinum accumulation and resistance to oxaliplatin.[4]
-
Copper-Transporting P-type ATPases (ATP7A and ATP7B): These transporters are involved in copper homeostasis and have been implicated in the efflux of platinum drugs. Elevated expression of ATP7A and ATP7B can contribute to oxaliplatin resistance by sequestering the drug into subcellular compartments and facilitating its removal from the cell.
-
Multidrug and Toxin Extrusion Protein 1 (MATE1): MATE1 (SLC47A1) is another efflux transporter that has been shown to contribute to the cellular export of oxaliplatin.
Quantitative Data on Oxaliplatin Transport
The following tables summarize key quantitative data related to the transport kinetics of oxaliplatin.
| Transporter | Substrate | K_m_ (µM) | V_max_ (pmol/mg protein/min) | Cell System | Reference |
| hOCT2 | Oxaliplatin | 3726 | 94.4 | HEK293 cells | [5] |
| rOCT2 | Oxaliplatin | 2130 | 83.3 | HEK293 cells | [5] |
| MRP2 | Oxaliplatin | 301 | 268 (pmol/mg protein/10 min) | Membrane Vesicles | [6] |
| yCTR1 | Cisplatin | 140.2 | 76.9 (ng/mg protein/min) | S. cerevisiae | [1] |
K_m_ (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. A lower K_m_ indicates a higher affinity of the transporter for the substrate. V_max_ (maximum velocity) represents the maximum rate of transport.
Signaling Pathways in Oxaliplatin Transport and Accumulation
The expression and activity of oxaliplatin transporters are regulated by complex signaling networks. Furthermore, upon entering the cell, oxaliplatin itself can trigger various signaling cascades that ultimately determine the cell's fate.
Regulation of Transporter Expression and Function
Intracellular Signaling Activated by Oxaliplatin
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and accumulation of oxaliplatin.
Quantification of Intracellular Oxaliplatin by ICP-MS
This protocol outlines the measurement of total intracellular platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Trace metal grade nitric acid (HNO₃)
-
ICP-MS instrument
-
Certified platinum standard for calibration
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere and proliferate to the desired confluency (typically 70-80%). Treat the cells with the desired concentrations of oxaliplatin for a specified time period (e.g., 2, 4, 8, 24 hours). Include an untreated control group.
-
Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular oxaliplatin. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay or a similar method. This is crucial for normalizing the platinum content.
-
Acid Digestion: Transfer a known volume of the cell lysate to a digestion tube. Add concentrated trace metal grade nitric acid. Digest the samples using a microwave digestion system or by heating on a hot plate in a fume hood until the solution is clear.
-
ICP-MS Analysis: Dilute the digested samples to a final acid concentration compatible with the ICP-MS instrument (typically 1-2% HNO₃) using ultrapure water. Prepare a calibration curve using the certified platinum standard. Analyze the samples on the ICP-MS to determine the concentration of platinum.
-
Data Analysis: Calculate the intracellular platinum concentration and normalize it to the protein concentration of the cell lysate (e.g., in ng of Pt per mg of protein).
MTT Assay for Oxaliplatin Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of oxaliplatin for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each oxaliplatin concentration relative to the untreated control. Plot the data and determine the IC₅₀ value (the concentration of oxaliplatin that inhibits cell growth by 50%).
Investigating Transporter Function using siRNA
Small interfering RNA (siRNA) can be used to specifically knock down the expression of a target transporter to investigate its role in oxaliplatin uptake.
Procedure:
-
siRNA Transfection: Transfect the cancer cells with siRNA targeting the transporter of interest (e.g., OCT2 or MRP2) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells and verify the knockdown of the target transporter at the mRNA (by qRT-PCR) and/or protein (by Western blot) level.
-
Oxaliplatin Uptake Assay: Perform an intracellular oxaliplatin accumulation assay (as described in section 4.1) on the remaining cells (control and transporter-knockdown).
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT assay, as described in section 4.2) to determine if the knockdown of the transporter affects the sensitivity of the cells to oxaliplatin.
-
Data Analysis: Compare the intracellular platinum accumulation and IC₅₀ values between the control and transporter-knockdown cells to determine the contribution of the specific transporter to oxaliplatin uptake and cytotoxicity.
Conclusion
The cellular uptake and accumulation of this compound are complex processes mediated by a variety of influx and efflux transporters. The activity and expression of these transporters are, in turn, regulated by intricate signaling pathways. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for developing strategies to enhance the therapeutic efficacy of oxaliplatin and to overcome the challenge of drug resistance in cancer therapy. Further research into the specific signaling cascades that govern transporter function will likely unveil novel targets for combination therapies aimed at maximizing the intracellular accumulation of oxaliplatin in tumor cells.
References
- 1. The copper transporter CTR1 regulates cisplatin uptake in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of the major copper influx transporter CTR1 to the cellular accumulation of cisplatin, carboplatin, and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Mammalian Copper Transporter 1 in the Cellular Accumulation of Platinum-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer [mdpi.com]
- 5. Neuronal uptake transporters contribute to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(rel)-Oxaliplatin: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, plays a pivotal role in the treatment of colorectal cancer. Its active form, (rel)-Oxaliplatin, exerts its cytotoxic effects through unique mechanisms of action that differentiate it from its predecessors, cisplatin and carboplatin. This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details its biotransformation, mechanism of action, and the signaling pathways it modulates. Furthermore, it presents quantitative data in structured tables, outlines detailed experimental protocols for key assays, and provides visual representations of complex biological processes through Graphviz diagrams.
Pharmacokinetics
The pharmacokinetic profile of oxaliplatin is complex, characterized by a rapid, non-enzymatic biotransformation into several active and inactive platinum-containing species. The parent compound is rarely detectable in plasma following administration. Instead, the pharmacokinetic parameters are typically described for ultrafilterable (free) platinum.
Biotransformation
Upon intravenous administration, oxaliplatin undergoes rapid, non-enzymatic conversion in the bloodstream and tissues. The oxalate ligand is displaced, leading to the formation of reactive intermediates, including monochloro-, dichloro-, and diaquo-diaminocyclohexane (DACH) platinum species. These reactive forms are responsible for the drug's cytotoxic activity.
Racemic Oxaliplatin: An In-depth Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of racemic oxaliplatin on cell cycle progression in cancer cells. It includes a detailed examination of its mechanism of action, quantitative data on cell cycle arrest and apoptosis, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
Racemic oxaliplatin, a third-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the formation of DNA adducts.[1][2] Unlike its predecessor cisplatin, oxaliplatin contains a 1,2-diaminocyclohexane (DACH) carrier ligand.[3] Upon entering the cell, the oxalate ligand is displaced, allowing the platinum atom to form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[1] This results in the formation of both intra-strand and inter-strand crosslinks.[1][4] These bulky DACH-platinum-DNA adducts are more effective at inhibiting DNA replication and transcription compared to those formed by cisplatin.[2][3] The distortion of the DNA double helix triggers cellular responses that lead to cell cycle arrest and programmed cell death (apoptosis).[1][2]
Quantitative Effects on Cell Cycle and Apoptosis
Oxaliplatin treatment predominantly induces a G2/M phase cell cycle arrest in a time- and concentration-dependent manner across various cancer cell lines, particularly in colorectal cancer.[2][5][6][7] This arrest is often accompanied by a significant induction of apoptosis.[5][6]
Table 1: Effect of Racemic Oxaliplatin on Cell Cycle Distribution in HCT116 Colon Cancer Cells
| Treatment Condition | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | Reference |
| Control (72h) | 60 | 25 | 15 | [6] |
| 5 µM Oxaliplatin (24h) | 45 | 20 | 35 | [6] |
| 5 µM Oxaliplatin (48h) | 30 | 15 | 55 | [6] |
| 5 µM Oxaliplatin (72h) | 25 | 10 | 65 | [6] |
| 10 µM Oxaliplatin (72h) | 20 | 8 | 72 | [6] |
| 25 µM Oxaliplatin (72h) | 15 | 5 | 80 | [6] |
Table 2: Induction of Apoptosis by Racemic Oxaliplatin in HCT116 Colon Cancer Cells
| Treatment Condition | % of Apoptotic Cells (Sub-G1) | Reference |
| Control (72h) | < 5 | [6] |
| 5 µM Oxaliplatin (24h) | ~15 | [6] |
| 5 µM Oxaliplatin (48h) | ~30 | [6] |
| 5 µM Oxaliplatin (72h) | ~45 | [6] |
| 10 µM Oxaliplatin (72h) | ~60 | [6] |
| 25 µM Oxaliplatin (72h) | ~75 | [6] |
Table 3: Cytotoxicity of Racemic Oxaliplatin (IC50) in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon | 0.53 ± 0.04 | [5] |
| HT29 | Colon | ~1.0-5.0 | [7] |
| MCF7 | Breast | ~5.0-10.0 | [7] |
| Hela | Cervical | ~5.0-10.0 | [7] |
| A549 | Lung | > 25 | [7] |
Key Signaling Pathways
The cellular response to oxaliplatin-induced DNA damage involves complex signaling networks that culminate in cell cycle arrest and apoptosis. The tumor suppressor protein p53 plays a crucial role in this process.[5][8]
Oxaliplatin-Induced G2/M Arrest Pathway
Caption: Oxaliplatin-induced DNA damage activates p53, leading to G2/M arrest.
Oxaliplatin-Induced Intrinsic Apoptosis Pathway
Caption: p53-mediated activation of the intrinsic apoptotic pathway by oxaliplatin.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of racemic oxaliplatin on cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human colorectal carcinoma cell lines (e.g., HCT116, HT29) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: A stock solution of racemic oxaliplatin is prepared by dissolving it in sterile dimethyl sulfoxide (DMSO) or water. Further dilutions are made in the complete culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in culture plates or flasks and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing various concentrations of oxaliplatin or the vehicle control (e.g., DMSO). Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
-
Cell Harvesting: Cells are harvested as described for cell cycle analysis.
-
Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The flow cytometry data allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
General Experimental Workflow
Caption: General workflow for studying the effects of oxaliplatin on cancer cells.
Effects on Key Cell Cycle and Apoptosis Regulators
Oxaliplatin treatment leads to the modulation of several key proteins involved in cell cycle control and apoptosis.
-
p53 and p21: As a key mediator of the DNA damage response, p53 levels increase following oxaliplatin treatment.[5] This leads to the transcriptional upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which plays a critical role in inducing G1/S and G2/M cell cycle arrest.[5][8]
-
Cdc2 (CDK1) and Survivin: Oxaliplatin has been shown to decrease the expression of Cdc2, a key kinase required for entry into mitosis.[9] Additionally, the expression of survivin, an inhibitor of apoptosis that is also involved in the regulation of mitosis, is markedly decreased following oxaliplatin treatment.[9]
-
Bax and Bcl-2: The pro-apoptotic protein Bax is upregulated and translocates to the mitochondria, initiating the intrinsic apoptotic pathway.[5] Conversely, the expression of the anti-apoptotic protein Bcl-2 can be downregulated in some cellular contexts, further promoting apoptosis.[10]
Racemic Mixture vs. Enantiomers
While racemic oxaliplatin is used clinically, it is a mixture of two enantiomers: (1R,2R)-1,2-diaminocyclohexane oxaliplatin and (1S,2S)-1,2-diaminocyclohexane oxaliplatin. Studies have suggested that there may be subtle differences in the way these enantiomers interact with DNA.[11] However, comprehensive studies directly comparing the effects of the racemic mixture versus the individual enantiomers on cell cycle progression in various cancer cell lines are limited in the current literature. The data presented in this guide is based on studies using the racemic mixture.
Conclusion
Racemic oxaliplatin is a potent inducer of G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is centered on the formation of bulky DNA adducts that trigger a p53-dependent DNA damage response. This leads to the modulation of key cell cycle and apoptotic regulatory proteins, ultimately resulting in the inhibition of cancer cell proliferation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the molecular pharmacology of oxaliplatin and for the development of novel anticancer strategies.
References
- 1. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal effects of 1R,2R-diaminocyclohexane(trans-diacetato)(dichloro)platinum(IV) on cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 1,2-Diaminocyclohexane Carrier Ligand in Oxaliplatin Induces p53-Dependent Transcriptional Repression of Factors Involved in Thymidylate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin potentiates low-dose oxaliplatin-induced inhibitory effects on cell proliferation in gastric cancer by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein expression profiling identifies differential modulation of homologous recombination by platinum-based antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Initial Screening of (rel)-Oxaliplatin in Novel Cancer Models
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxaliplatin is a cornerstone of chemotherapy for various malignancies, particularly colorectal cancer (CRC). However, intrinsic and acquired resistance remains a significant clinical challenge. The limitations of traditional preclinical models, such as 2D cell lines, to accurately predict patient response have driven the adoption of more sophisticated systems. This technical guide details the initial screening of Oxaliplatin in novel, clinically relevant cancer models, including Patient-Derived Organoids (PDOs) and Patient-Derived Xenografts (PDXs). We provide a comprehensive overview of the methodologies for employing these models, a summary of quantitative data from recent studies, and an exploration of the key signaling pathways governing Oxaliplatin's efficacy and resistance.
Introduction to Oxaliplatin and Advanced Preclinical Models
Oxaliplatin, a third-generation platinum-based compound, exerts its cytotoxic effects by forming platinum-DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][2] It is a critical component of combination therapies like FOLFOX for colorectal cancer.[1][3] Despite its efficacy, patient outcomes are often hampered by the development of chemoresistance.[4][5]
To address this, the field is moving beyond traditional 2D cell culture towards models that better recapitulate the complexity of human tumors.[6] Novel models such as Patient-Derived Organoids (PDOs) and Patient-Derived Xenografts (PDXs) preserve the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive platform for drug screening and personalized medicine.[7][8][9]
Core Mechanism of Action of Oxaliplatin
Upon entering a cell, Oxaliplatin undergoes aquation, becoming a reactive species that forms covalent bonds with DNA, primarily at the N7 position of guanine bases.[2] This leads to the formation of bulky intrastrand and interstrand crosslinks.[2][10] These DNA adducts obstruct the machinery of DNA replication and transcription.[1] If the cell's DNA repair mechanisms, such as the Nucleotide Excision Repair (NER) pathway, are overwhelmed, the persistent DNA damage triggers cell cycle arrest and apoptosis.[2][10][11]
Novel Cancer Models for Screening
Patient-Derived Organoids (PDOs)
PDOs are three-dimensional (3D) cultures grown from patient tumor samples that faithfully recapitulate the histological and molecular characteristics of the original tumor.[7] They serve as invaluable tools for anticancer drug screening and predicting patient responses, effectively bridging the gap between simplistic 2D models and complex animal studies.[7][12]
Patient-Derived Xenografts (PDXs)
PDX models are created by implanting fresh tumor tissue from a patient into an immunodeficient mouse.[6][13] These models maintain the architecture and genetic profile of the parent tumor through multiple passages and are considered a robust platform for in vivo efficacy testing and biomarker discovery.[6][8]
Experimental Protocols for Initial Screening
In Vitro Screening Protocol: PDO Drug Sensitivity Assay
This protocol is adapted from methodologies used in chemosensitivity testing of colorectal cancer organoids.[12][14][15]
-
Organoid Culture and Plating:
-
Establish and maintain PDOs from patient tissue in a suitable medium.
-
Mechanically or enzymatically dissociate mature organoids into small fragments.
-
Count and plate approximately 100-4,000 organoids per well in a 96-well ultra-low attachment plate containing Matrigel.[12][15]
-
Allow organoids to culture for 3 days to reform.[12]
-
-
Oxaliplatin Treatment:
-
Prepare a serial dilution of Oxaliplatin in the complete organoid medium. A typical concentration range is 0.01 µM to 100 µM.[15]
-
Add the drug-containing medium to the wells. Include a vehicle-only control.
-
Incubate the plates for another 3 to 6 days.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
After the incubation period, add CellTiter-Glo® 3D Reagent to each well.[12]
-
Lyse the organoids by shaking the plate for 5 minutes.
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.
-
-
Data Analysis:
In Vivo Screening Protocol: PDX Efficacy Study
This protocol is based on preclinical studies evaluating Oxaliplatin in PDX models.[13][16][17]
-
PDX Model Establishment:
-
Animal Randomization and Treatment:
-
Efficacy Monitoring and Endpoints:
-
Measure tumor volume with calipers at least twice a week.[16]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100%.[16][17]
-
-
Post-Study Analysis (Optional):
-
At the end of the study, tumors can be harvested for histological analysis (e.g., H&E staining) or molecular analysis (e.g., IHC for apoptosis markers like cleaved caspase-3).[13]
-
Quantitative Data from Oxaliplatin Screening
The use of novel models provides quantitative data on Oxaliplatin's activity across a heterogeneous population of patient-derived tumors.
Table 1: In Vitro Cytotoxicity of Oxaliplatin in Colorectal Cancer (CRC) Models
| Model Type | Cancer Type | Oxaliplatin IC50 / GI50 Range | Reference |
| Patient-Derived Organoids (PDOs) | Metastatic CRC | 3.90 µM to 89.68 µM | [15] |
| Patient-Derived Organoids (PDOs) | Advanced CRC | Varies; used to classify as sensitive or resistant | [14] |
| Patient-Derived Organoids (PDOs) | Cecal Cancer | 16.16 µM (S236 Organoid) | [12] |
| Patient-Derived Organoids (PDOs) | Colon Adenocarcinoma | 59.48 µM (S150 Organoid) | [12] |
| Cell Lines (Monolayer) | Colon Carcinoma | HCT116: ~5-10 µM; HCT15: ~10-20 µM | [19] |
| Cell Lines (Monolayer) | Oxaliplatin-Resistant | HCT116oxR: > 80 µM | [19] |
Table 2: In Vivo Efficacy of Oxaliplatin in Xenograft Models
| Model Type | Cancer Type | Treatment Protocol | Key Efficacy Result | Reference |
| Patient-Derived Xenograft (PDX) | Pancreatic Acinar Cell Carcinoma | 3 weekly treatments (dose not specified) | Sustained antitumor activity and prolonged growth response | [13] |
| Patient-Derived Explants (PDCCE) | Colorectal Cancer | 10 mg/kg weekly, IP | Tumor Growth Inhibition (TGI) used to validate sensitivity signature | [16][17] |
| Syngeneic Mouse Model | Colon Carcinoma (MC38) | 5 mg/kg once every 2 weeks | Significant reduction in tumor growth vs. control | [18] |
| Cancer-on-Chip (HCT116 Spheroids) | Colorectal Cancer | In vivo-like dynamic exposure | 70% growth inhibition, comparable to xenograft studies | [20] |
Signaling Pathways in Oxaliplatin Response and Resistance
Screening in advanced models has been instrumental in elucidating complex signaling pathways related to Oxaliplatin resistance.
PI3K/AKT Pathway Hyperactivation
Hyperactivation of the PI3K/AKT signaling pathway is a known mechanism of Oxaliplatin resistance.[11] Activated AKT can promote cell survival and inhibit chemotherapy-induced apoptosis by upregulating anti-apoptotic proteins like Bcl-2.[11]
TRAIL Pathway Sensitization in Resistant Cells
Interestingly, some studies have shown that CRC cells that develop resistance to Oxaliplatin become more sensitive to apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL).[21][22] This acquired vulnerability is linked to the increased expression and translocation of Death Receptor 4 (DR4) into lipid rafts on the cell surface, providing a potential therapeutic avenue for overcoming Oxaliplatin resistance.[21][22]
Conclusion
The initial screening of Oxaliplatin in novel cancer models like PDOs and PDXs provides a more nuanced and clinically relevant understanding of its efficacy and resistance mechanisms. These platforms allow for the robust quantification of drug response across a diverse range of patient-derived tumors and the identification of predictive biomarkers and novel therapeutic strategies. The detailed protocols and data presented in this guide underscore the value of integrating these advanced models into the early stages of the drug development pipeline to improve the translation of preclinical findings into clinical success.
References
- 1. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Colorectal cancer organoid models uncover oxaliplatin-resistant mechanisms at single cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of resistance to oxaliplatin in cancer by a microRNA/Fem1B/Gli1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived Organoid Model for Predicting the Chemoresponse in Patients With Colorectal Cancer | In Vivo [iv.iiarjournals.org]
- 13. Novel patient-derived xenograft mouse model for pancreatic acinar cell carcinoma demonstrates single agent activity of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Patient-Derived Organoid Serves as a Platform for Personalized Chemotherapy in Advanced Colorectal Cancer Patients [frontiersin.org]
- 15. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife [elifesciences.org]
- 22. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (rel)-Oxaliplatin and Immunogenic Cell Death
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, particularly colorectal cancer. Beyond its direct cytotoxic effects on tumor cells by forming DNA adducts that inhibit DNA replication and transcription, oxaliplatin has been demonstrated to induce a specific form of regulated cell death known as immunogenic cell death (ICD). This process transforms dying tumor cells into a vaccine-like entity, capable of eliciting a robust and durable anti-tumor immune response. This guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental methodologies related to oxaliplatin-induced ICD.
Core Mechanisms of Oxaliplatin-Induced Immunogenic Cell Death
ICD is characterized by the release and surface exposure of a specific set of molecules known as damage-associated molecular patterns (DAMPs). Oxaliplatin's ability to induce ICD is a multi-step process involving the orchestrated emission of these DAMPs, which act as adjuvants to stimulate an adaptive immune response. The key DAMPs involved in oxaliplatin-induced ICD are calreticulin (CRT), adenosine triphosphate (ATP), and high mobility group box 1 (HMGB1).
1. Calreticulin (CRT) Exposure: The "Eat-Me" Signal
A critical and early event in oxaliplatin-induced ICD is the translocation of calreticulin from the endoplasmic reticulum (ER) lumen to the surface of the dying cancer cell. This surface-exposed CRT (ecto-CRT) functions as a potent "eat-me" signal, promoting the phagocytosis of the tumor cells by dendritic cells (DCs). The induction of ER stress by oxaliplatin is a key trigger for this translocation. Studies have shown that oxaliplatin treatment significantly increases the percentage of CALR-positive cancer cells.
2. ATP Secretion: The "Find-Me" Signal
Following the initial stress signals, dying tumor cells release adenosine triphosphate (ATP) into the extracellular space. This secreted ATP acts as a "find-me" signal, attracting dendritic cells and other antigen-presenting cells (APCs) to the tumor microenvironment. The released ATP binds to purinergic receptors, such as P2X7, on DCs, further contributing to their activation and maturation.
3. HMGB1 Release: The "Danger" Signal
In the later stages of apoptosis, dying tumor cells release the nuclear protein High Mobility Group Box 1 (HMGB1). Extracellular HMGB1 acts as a potent pro-inflammatory "danger" signal. It binds to Toll-like receptor 4 (TLR4) on dendritic cells, leading to their maturation and the subsequent priming of tumor-specific T cells. The interaction between HMGB1 and TLR4 is crucial for the immunogenic effects of oxaliplatin, and loss-of-function alleles of TLR4 have been associated with reduced survival in patients receiving oxaliplatin-based chemotherapy.
Signaling Pathways and Logical Relationships
Signaling Pathway of Oxaliplatin-Induced Immunogenic Cell Death
Caption: Signaling cascade of oxaliplatin-induced ICD, from DAMP exposure to T-cell activation.
Quantitative Data on Oxaliplatin-Induced ICD
The following tables summarize quantitative data from various studies on the effects of oxaliplatin on markers of immunogenic cell death.
Table 1: In Vitro Induction of ICD Markers by Oxaliplatin
| Cell Line | Oxaliplatin Concentration | Marker | Fold Change/Percentage Increase | Reference |
| Hep-2 (Laryngeal Cancer) | 7.5 µM | Surface CALR (% positive cells) | Significant increase vs. control | |
| Hep-2 (Laryngeal Cancer) | 7.5 µM | Surface CALR (MFI) | Significant increase vs. control | |
| Hep-2 (Laryngeal Cancer) | 7.5 µM | Extracellular HMGB1 | Significant increase vs. control | |
| Hep-2 (Laryngeal Cancer) | 7.5 µM | Extracellular ATP | Significant increase vs. control | |
| LLC (Lewis Lung Carcinoma) | 20 µM | Surface CALR (% positive cells) | Significant increase vs. PBS | |
| CT26 (Colorectal Cancer) | Not specified | Extracellular ATP | ~2-fold increase vs. control | |
| CT26 (Colorectal Cancer) | Not specified | Extracellular HMGB1 | Significant increase vs. control | |
| RBE4 (Rat Brain Endothelial) | 10 µM | Extracellular ATP | Significant increase at 8h vs. control |
Table 2: Effects of Oxaliplatin on Dendritic Cells and T-Cells
| Model System | Oxaliplatin Treatment | Measured Effect | Observation | Reference |
| Human pDCs | In vitro, with CpG-C | CD83 Expression | Significantly increased | |
| Human mDCs | In vitro, with R848/Poly I:C | CD86 Expression | Enhanced | |
| Murine Colon Cancer Model | 5-Fu/Oxaliplatin in vivo | DC PD-L1/L2 Expression | Decreased | |
| Laryngeal Cancer Co-culture | 7.5 µM Oxaliplatin-treated cells | DC CD83 and CD86 Expression | Significantly increased | |
| Laryngeal Cancer Co-culture | 7.5 µM Oxaliplatin-treated cells | IFN-γ-producing CD8+ T-cells | Increased | |
| Laryngeal Cancer Co-culture | 7.5 µM Oxaliplatin-treated cells | CD4+CD25+FoxP3+ Tregs | Suppressed | |
| LLC Murine Lung Cancer Model | In vivo | CD80+CD86+ DCs in tumor | Activated | |
| LLC Murine Lung Cancer Model | In vivo | CD8+ T-cells in tumor | Enhanced infiltration | |
| BALB/c Mice | 3mg/kg/d tri-weekly for 2 weeks | Splenic CD4+ T-cells | Significant increase in proportion | |
| BALB/c Mice | 3mg/kg/d tri-weekly for 2 weeks | Splenic CD8+ T-cells | Significant increase in proportion | |
| BALB/c Mice | 3mg/kg/d tri-weekly for 2 weeks | Activated (CD69+) CD8+ T-cells | Increased |
Experimental Protocols for Assessing Immunogenic Cell Death
1. In Vitro Detection of DAMPs
-
Surface Calreticulin (CRT) Exposure:
-
Principle: Flow cytometry is used to detect CRT on the surface of non-permeabilized, dying cells.
-
Protocol:
-
Treat cancer cells (e.g., Hep-2, CT26) with the desired concentration of oxaliplatin (e.g., 7.5 µM) for a specified time (e.g., 24 hours).
-
Harvest cells and wash with cold PBS.
-
Stain cells with a fluorochrome-conjugated anti-CRT antibody (e.g., APC-labeled) and a viability dye (e.g., Propidium Iodide, PI) in a suitable buffer (e.g., FACS buffer) on ice, protected from light.
-
Analyze the cells using a flow cytometer. Gate on the viable (PI-negative) cell population to determine the percentage of CRT-positive cells and the mean fluorescence intensity (MFI).
-
-
-
Extracellular ATP Release:
-
Principle: A luciferase-based assay is used to measure the amount of ATP released into the cell culture supernatant.
-
Protocol:
-
Culture cancer cells and treat with oxaliplatin as described above.
-
Collect the cell culture supernatant at various time points.
-
Use a commercial ATP determination kit (e.g., chemiluminescent ATP kit).
-
In a luminometer-compatible plate, mix the supernatant with the luciferase reagent provided in the kit.
-
Measure the luminescence, which is proportional to the ATP concentration. Quantify using an ATP standard curve.
-
-
-
Extracellular HMGB1 Release:
-
Principle: ELISA or Western Blotting can be used to detect HMGB1 in the cell culture supernatant.
-
Protocol (ELISA):
-
Treat cells with oxaliplatin and collect the supernatant.
-
Use a commercial HMGB1 ELISA kit.
-
Add supernatants and standards to the pre-coated wells of the ELISA plate.
-
Follow the kit's instructions for incubation with detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength and calculate the HMGB1 concentration based on the standard curve.
-
-
2. Dendritic Cell Phagocytosis and Maturation Assays
-
Phagocytosis Assay:
-
Principle: To assess the ability of DCs to engulf oxaliplatin-treated cancer cells.
-
Protocol:
-
Label cancer cells with a fluorescent dye (e.g., DiD).
-
Treat the labeled cancer cells with oxaliplatin to induce ICD.
-
Co-culture immature DCs with the treated, labeled cancer cells for a specified duration (e.g., 4 hours).
-
Harvest the cells and stain the DCs with a fluorochrome-conjugated antibody against a DC marker (e.g., CD11c).
-
Analyze by flow cytometry. The percentage of double-positive cells (e.g., CD11c+ and DiD+) indicates the level of phagocytosis.
-
-
-
DC Maturation Assay:
-
Principle: To measure the upregulation of co-stimulatory molecules on DCs after encountering ICD-dying cells.
-
Protocol:
-
Co-culture immature DCs with oxaliplatin-treated cancer cells.
-
After a suitable incubation period (e.g., 24 hours), harvest the cells.
-
Stain the cells with fluorochrome-conjugated antibodies against DC maturation markers such as CD80, CD83, and CD86.
-
Analyze by flow cytometry to determine the percentage of mature DCs (e.g., CD80+CD86+).
-
-
3. In Vivo Vaccination Assay
-
Principle: This "gold standard" assay determines if cancer cells killed by a putative ICD inducer can elicit a protective anti-tumor immune response in immunocompetent mice.
-
Protocol:
-
Treat murine cancer cells (e.g., CT26, MOC1) in vitro with an effective dose of oxaliplatin for a predetermined time (e.g., 24-72 hours) to induce cell death.
-
Collect the dying cells, wash them in PBS, and inject them subcutaneously into one flank of syngeneic, immunocompetent mice (the "vaccination").
-
One week later, challenge the vaccinated mice by injecting live, untreated cancer cells of the same type into the contralateral flank.
-
Monitor tumor growth in the challenged flank. A significant delay or complete absence of tumor growth compared to control groups (e.g., vaccinated with PBS or non-ICD-inducing dead cells) indicates a successful immunogenic response.
-
Experimental Workflow Diagrams
In Vitro DAMPs Detection Workflow
Caption: Workflow for detecting the three key DAMPs following oxaliplatin treatment in vitro.
In Vivo Vaccination Assay Workflow
Methodological & Application
Application Notes and Protocols for (rel)-Oxaliplatin In Vitro Assays
Introduction
(rel)-Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, most notably metastatic colorectal cancer.[1][2] Its cytotoxic effects are primarily attributed to the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin features a 1,2-diaminocyclohexane (DACH) ligand, which is thought to contribute to its distinct activity profile and ability to overcome certain types of platinum resistance.[1][2]
These application notes provide detailed protocols for a range of essential in vitro assays to characterize the biological effects of oxaliplatin. The methodologies cover the assessment of cytotoxicity, induction of apoptosis, impact on cell cycle progression, and analysis of DNA damage. These protocols are intended for researchers, scientists, and drug development professionals investigating the mechanisms of action and efficacy of oxaliplatin and its analogues.
Section 1: Cytotoxicity Assays
Application Note: Cytotoxicity assays are fundamental for determining the concentration-dependent inhibitory effects of a compound on cell proliferation and viability. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays. The MTT and Sulforhodamine B (SRB) assays are two common colorimetric methods. The MTT assay measures the metabolic activity of viable cells via the reduction of a tetrazolium salt, while the SRB assay quantifies total cellular protein content.[5][6] Oxaliplatin has demonstrated potent in vitro cytotoxicity across a range of cancer cell lines.[7]
Data Presentation: Representative IC50 Values for Oxaliplatin
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 72 | 0.58 | [8] |
| HCT116 | Colon Cancer | 72 | 0.64 | [8] |
| SW480 | Colon Cancer | 72 | 0.49 | [8] |
| DLD1 | Colon Cancer | 72 | 2.05 | [8] |
| MCF7 | Breast Cancer | 72 | - | [9] |
| HeLa | Cervical Cancer | 72 | - | [9] |
| A549 | Lung Cancer | 72 | - | [9] |
| TE3 | Esophageal Cancer | 72 | 2.5 | [10] |
| TE7 | Esophageal Cancer | 72 | 2.5 | [10] |
Note: IC50 values can vary significantly based on experimental conditions, such as cell density and specific assay protocol.
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for determining the IC50 of oxaliplatin.
Protocol 1.1: MTT Assay for Cell Viability [5]
-
Cell Plating: Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of oxaliplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC50 value.
Protocol 1.2: Sulforhodamine B (SRB) Assay [6][11]
-
Cell Plating & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well (for a final TCA concentration of 3.3%) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plate five times with slow-running tap water or deionized water to remove TCA and medium.
-
Drying: Allow the plate to air dry completely at room temperature.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[11]
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 565 nm.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Section 2: Apoptosis Assays
Application Note: Apoptosis, or programmed cell death, is a key mechanism through which oxaliplatin exerts its cytotoxic effects.[3][10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[12]
Principle of Annexin V / PI Staining
Caption: Differentiation of cell states using Annexin V and PI staining.
Data Presentation: Apoptosis Induction by Oxaliplatin
| Cell Line | Oxaliplatin (µM) | Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| HT29 | 100 | 24 (post-inc) | - | 16.0 ± 6.8 | [1] |
| Hela | 100 | 12 | - | 7.0 ± 0.6 | [1] |
| Hela | 100 | 24 (post-inc) | - | 20.0 ± 1.1 | [1] |
| MCF7 | 50 | 12 | - | 5.6 ± 0.6 | [1] |
| TE3 | 2.5 | 24 | Increased | - | [10] |
Note: "post-inc" refers to a period of incubation in drug-free medium after initial treatment.
Protocol 2.1: Apoptosis Detection by Annexin V-FITC/PI Staining [12]
-
Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of oxaliplatin for the specified duration. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach using a gentle, non-enzymatic method (e.g., trypsin-free dissociation buffer or gentle scraping) to maintain membrane integrity.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Use FITC (for Annexin V) and PI emission filters. Set up appropriate gates based on unstained and single-stained controls to identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Section 3: Cell Cycle Analysis
Application Note: Oxaliplatin-induced DNA damage activates cell cycle checkpoints, leading to arrest at specific phases. This prevents cells with damaged DNA from proceeding through mitosis. A common effect of oxaliplatin is a delay in the S phase and a significant accumulation of cells in the G2/M phase.[9][13][14] This G2/M arrest is a crucial aspect of its mechanism of action.[13] Cell cycle distribution can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the fluorescence intensity of individual cells using flow cytometry.
Data Presentation: Cell Cycle Distribution after Oxaliplatin Treatment
| Cell Line | Oxaliplatin (µM) | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HCT116 (Control) | 0 | 72 | ~60 | ~20 | ~20 | [14][15] |
| HCT116 | 5 | 72 | ~20 | ~15 | ~65 | [14][15] |
| HT29 | 100 | 72 (post-inc) | - | - | 71.1 ± 3.1 | [1] |
| MCF7 | 100 | 72 (post-inc) | - | - | Blocked in G2/M | [1] |
| A549 | 100 | 24 (post-inc) | 72.4 ± 9.4 | - | - | [1] |
Caption: Simplified pathway of oxaliplatin-induced DNA damage and cell fate.
Protocol 4.1: Alkaline Comet Assay for DNA Crosslink Detection [16][17]
-
Cell Treatment: Treat cells (e.g., H460 tumor cells or lymphocytes) with a range of oxaliplatin concentrations for a set time (e.g., 2 hours).
-
Embedding: Mix approximately 1 x 10⁴ cells with 85 µL of 0.5% low melting point agarose and pipette onto a slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes in the cold.
-
Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Gold or ethidium bromide).
-
Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per slide using specialized software to quantify parameters like Olive Tail Moment (OTM), which reflects the extent of DNA damage. A reduction in OTM in oxaliplatin-treated cells (that are co-exposed to a strand-breaking agent) compared to the positive control indicates the presence of DNA crosslinks. [17] Protocol 4.2: γH2AX Immunofluorescence Staining [17][18]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with oxaliplatin for the desired time.
-
Fixation: Wash cells with PBS, then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., Alexa Fluor 488 conjugated anti-H2AX) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
(Optional) Secondary Antibody: If the primary antibody is not conjugated, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Capture images and count the number of distinct γH2AX foci per nucleus. An increase in the number of foci indicates the induction of DNA double-strand breaks.
Section 5: Drug Combination Studies
Application Note: In clinical practice, oxaliplatin is rarely used as a monotherapy. It is most effective when combined with other agents, such as 5-fluorouracil (5-FU). [19][20]In vitro studies are crucial for determining the nature of the interaction (synergistic, additive, or antagonistic) and for optimizing treatment schedules (e.g., simultaneous vs. sequential exposure). Studies have shown that sequential exposure of oxaliplatin followed by 5-FU can result in a greater cytotoxic effect than simultaneous treatment in some colon cancer cell lines. [19][21] Logical Flow: Drug Combination Analysis
Caption: Workflow for assessing in vitro drug combination effects.
Protocol 5.1: In Vitro Drug Combination Cytotoxicity Assay
-
Determine Single-Agent IC50: First, perform cytotoxicity assays (MTT or SRB) for each drug (e.g., Oxaliplatin and 5-FU) individually to determine their respective IC50 values in the chosen cell line.
-
Design Combination Matrix:
-
Constant Ratio: Prepare serial dilutions of both drugs and combine them at a constant ratio based on their IC50 values (e.g., a ratio of IC50(Oxa):IC50(5-FU)).
-
Checkerboard Assay: Create a matrix of concentrations where one drug is serially diluted along the x-axis of a 96-well plate and the other is serially diluted along the y-axis.
-
-
Select Exposure Schedule:
-
Simultaneous: Add both drugs to the cells at the same time and incubate for 72 hours.
-
Sequential: Add the first drug (e.g., Oxaliplatin) and incubate for a set period (e.g., 24 hours). Then, remove the medium, wash, and add the second drug (e.g., 5-FU) for a further incubation period (e.g., 48 hours).
-
-
Perform Cytotoxicity Assay: Following the chosen treatment design and schedule, perform an MTT or SRB assay as described in Section 1 to measure cell viability.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each combination.
-
Use software (e.g., CompuSyn) to perform isobologram analysis or calculate the Combination Index (CI) based on the median-effect principle by Chou and Talalay.
-
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel combinations with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Investigation of DNA Damage Induced by the DNA Cross-Linking Agents Oxaliplatin and Satraplatin in Lymphocytes of Colorectal Cancer Patients [scirp.org]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure [aber.apacsci.com]
Quantification of (rel)-Oxaliplatin DNA Adducts In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers, particularly colorectal cancer. Its cytotoxic effects are primarily mediated through the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. The quantification of oxaliplatin-DNA adducts is crucial for understanding its mechanism of action, evaluating drug efficacy, and investigating mechanisms of resistance.
This document provides detailed application notes and protocols for the in vitro quantification of (rel)-Oxaliplatin DNA adducts. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for their specific research needs. The protocols described herein cover a range of analytical techniques, from highly sensitive mass spectrometry-based methods to accessible assays for assessing DNA damage.
Analytical Methodologies for Quantification
Several analytical techniques can be employed for the quantification of oxaliplatin-DNA adducts in vitro. The choice of method depends on the required sensitivity, specificity, and the available instrumentation. The most common and validated methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive elemental analysis technique that measures the total platinum content bound to DNA. It is a robust and widely used method for quantifying overall DNA platination.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity by separating different types of oxaliplatin-DNA adducts (e.g., monoadducts, intrastrand crosslinks) before quantification. It provides valuable information on the profile of DNA lesions.
-
Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique that allows for the quantification of DNA adducts at very low concentrations, often using 14C-labeled oxaliplatin. It is particularly useful for studies involving low drug doses or limited sample material.[1][2]
-
Alkaline Comet Assay: A single-cell gel electrophoresis technique used to detect DNA damage, including the interstrand crosslinks induced by oxaliplatin. While primarily qualitative, it can provide a semi-quantitative measure of DNA crosslinking.
Quantitative Data Summary
The following tables summarize quantitative data on oxaliplatin-DNA adduct formation in various cancer cell lines from published in vitro studies. These tables are intended to provide a comparative overview of adduct levels under different experimental conditions.
Table 1: Oxaliplatin-DNA Adduct Levels in Colorectal Cancer Cell Lines [1][3]
| Cell Line | Oxaliplatin Concentration (µM) | Incubation Time (h) | Adduct Level (adducts / 108 nucleotides) | Analytical Method |
| HCT116 | 1 (microdose) | 4 | ~5 | AMS |
| HCT116 | 100 (therapeutic dose) | 4 | ~500 | AMS |
| HT-29 | 1 (microdose) | 4 | ~3 | AMS |
| HT-29 | 100 (therapeutic dose) | 4 | ~350 | AMS |
| LoVo | 1 (microdose) | 24 | ~8 | AMS |
| LoVo | 100 (therapeutic dose) | 24 | ~800 | AMS |
| DLD-1 | 200 | 2 | Not specified in this unit | Slot Blot |
| Colo205 | 200 | 2 | Not specified in this unit | Slot Blot |
Table 2: Oxaliplatin-DNA Adduct Levels in Ovarian Cancer Cell Lines [4]
| Cell Line | Oxaliplatin Concentration (µM) | Incubation Time (h) | Total Platinum (ng/mg DNA) | Analytical Method |
| A2780 | 10 | 24 | ~15 | ICP-MS |
| A2780/4OHP (resistant) | 10 | 24 | ~8 | ICP-MS |
| A2780/cOHP (resistant) | 10 | 24 | ~7 | ICP-MS |
| A2780 | 200 | Not specified | ~1300 lesions/106 bp | PCR Stop Assay |
Experimental Protocols
This section provides detailed protocols for the key experiments cited in this document.
Protocol for Cell Culture and Oxaliplatin Treatment
-
Cell Seeding: Seed cancer cells in appropriate cell culture plates or flasks at a density that allows for logarithmic growth during the experiment. For example, seed 1 x 106 cells per 60 mm dish and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.[1]
-
Oxaliplatin Treatment: Prepare fresh solutions of oxaliplatin in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing oxaliplatin. Incubate the cells for the desired period (e.g., 4, 24, or 48 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining drug. Harvest the cells by trypsinization or scraping.
Protocol for DNA Isolation
-
Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer (e.g., containing proteinase K and RNase A).
-
DNA Purification: Isolate genomic DNA using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a standard phenol-chloroform extraction protocol.
-
DNA Quantification and Quality Control: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0.
Protocol for Quantification of Oxaliplatin-DNA Adducts by ICP-MS
-
DNA Digestion: Digest a known amount of DNA (e.g., 1-10 µg) to single nucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Dilute the digested DNA sample to a suitable volume with deionized water.
-
ICP-MS Analysis:
-
Introduce the sample into the ICP-MS instrument.
-
Monitor the isotopes of platinum (e.g., 195Pt) and phosphorus (31P) to determine the amount of platinum and DNA, respectively.
-
Generate a calibration curve using platinum standards of known concentrations.
-
-
Data Analysis:
-
Calculate the amount of platinum in the sample based on the calibration curve.
-
Calculate the amount of DNA based on the phosphorus content (assuming an average phosphorus content in DNA).
-
Express the results as the number of platinum adducts per 106 or 108 nucleotides.
-
Protocol for Quantification of Oxaliplatin-DNA Adducts by LC-MS/MS
-
DNA Digestion: Digest the DNA sample to single nucleosides as described in the ICP-MS protocol.
-
Chromatographic Separation:
-
Inject the digested sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of, for example, water and acetonitrile with a modifier like formic acid to separate the different nucleosides and oxaliplatin-DNA adducts.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the oxaliplatin-DNA adducts of interest (e.g., dG-Pt-dG).
-
-
Data Analysis:
-
Generate a calibration curve using synthetic standards of the oxaliplatin-DNA adducts.
-
Quantify the amount of each adduct in the sample based on the peak area and the calibration curve.
-
Protocol for Quantification of Oxaliplatin-DNA Adducts by AMS
-
Cell Treatment with 14C-Oxaliplatin: Treat cells with oxaliplatin containing a 14C label in the diaminocyclohexane (DACH) ligand.[1]
-
DNA Isolation and Quantification: Isolate and quantify the genomic DNA as described previously.
-
Sample Preparation for AMS:
-
Convert a known amount of the DNA sample to graphite.
-
-
AMS Analysis:
-
Measure the 14C content in the graphite sample using an accelerator mass spectrometer.
-
-
Data Analysis:
-
Calculate the amount of 14C-oxaliplatin bound to the DNA based on the measured 14C levels.
-
Express the results as the number of adducts per 108 nucleotides.
-
Signaling Pathways Affected by Oxaliplatin-DNA Adducts
The formation of oxaliplatin-DNA adducts triggers a cascade of cellular events, ultimately leading to cell death in cancer cells. The following diagrams illustrate the key signaling pathways involved.
The formation of bulky oxaliplatin-DNA adducts is recognized by the cellular DNA damage response (DDR) machinery. This leads to the activation of proteins such as ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive, p53 can trigger apoptosis. The primary mechanism for repairing oxaliplatin-DNA adducts is the nucleotide excision repair (NER) pathway. The efficiency of NER can be enhanced by proteins like DDB2 and HMGA2.
When DNA damage induced by oxaliplatin is irreparable, the apoptotic pathway is initiated. A key event is the p53-mediated translocation of the pro-apoptotic protein Bax to the mitochondria. This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, which are proteases that execute the final stages of apoptosis, leading to programmed cell death.
References
- 1. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide single-nucleotide resolution of oxaliplatin-DNA adduct repair in drug-sensitive and -resistant colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coexisting Molecular Determinants of Acquired Oxaliplatin Resistance in Human Colorectal and Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
(rel)-Oxaliplatin for cancer cell line screening
An Application Note and Protocol for the Use of Oxaliplatin in Cancer Cell Line Screening
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, most notably colorectal cancer.[1][2][3] It belongs to the same family as cisplatin and carboplatin but possesses a distinct chemical structure, featuring a 1,2-diaminocyclohexane (DACH) carrier ligand.[1][4] This structural feature is crucial to its mechanism of action and allows it to overcome some of the resistance mechanisms that affect other platinum drugs.[1][4] The active form is the (1R,2R)-isomer; for the purposes of this document, "(rel)-Oxaliplatin" is understood to refer to this standard, active compound.
This document provides detailed protocols for screening oxaliplatin against cancer cell lines, summarizing its cytotoxic effects and outlining the methodologies for key cellular assays.
Mechanism of Action
Like other platinum-based drugs, oxaliplatin's primary mode of action is the induction of cytotoxicity through interactions with cellular DNA.[5][6] After entering the cell, oxaliplatin undergoes non-enzymatic conversion to its active, aquated forms.[1][6] These reactive species then form covalent bonds with DNA, creating platinum-DNA adducts.[4][6]
The key steps in its mechanism are:
-
DNA Adduct Formation: Oxaliplatin forms both inter-strand and intra-strand crosslinks, primarily at the N7 position of guanine and adenine bases.[1][2]
-
Inhibition of DNA Replication and Transcription: These bulky adducts distort the DNA double helix, physically blocking the machinery for DNA replication and transcription.[2][4][6]
-
Induction of Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage triggers the DNA Damage Response (DDR) pathway.[7][8][9] If the damage is too severe for repair mechanisms like Nucleotide Excision Repair (NER) to handle, the cell cycle is arrested (typically at the G2/M phase), and programmed cell death (apoptosis) is initiated.[3][9] This apoptotic cascade involves the activation of key proteins such as p53, the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3.[3][5][6]
The presence of the DACH ligand makes oxaliplatin adducts more effective at blocking DNA synthesis and less susceptible to recognition by mismatch repair (MMR) proteins, contributing to its efficacy in cisplatin-resistant cell lines.[1][4]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of oxaliplatin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population over a specified time. Below is a summary of reported IC50 values for oxaliplatin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colon Carcinoma | 0.53 - 0.64 | 72 | [3][10] |
| HCT116-R | Colon Carcinoma (Oxaliplatin-Resistant) | 26.6 | Not Specified | [11] |
| HT-29 | Colon Carcinoma | 0.58 - 2.1 | 72 | [10][12] |
| SW480 | Colon Carcinoma | 0.49 | 72 | [10] |
| DLD1 | Colon Carcinoma | 2.05 | 72 | [10] |
| CaCo2 | Colon Carcinoma | 5.9 | Not Specified | [12] |
| A2780 | Ovarian Carcinoma | 0.17 | Not Specified | [13] |
| 2008 | Ovarian Carcinoma | 10.0 | Not Specified | [12] |
| MCF-7 | Breast Carcinoma | 7.4 | Not Specified | [12] |
| MDA-MB-231 | Breast Carcinoma | 17.9 | Not Specified | [12] |
| RT4 | Bladder Carcinoma | 11.0 | Not Specified | [13] |
| TCCSUP | Bladder Carcinoma | 15.0 | Not Specified | [13] |
| U-373MG | Glioblastoma | 2.95 | Not Specified | [13] |
| U-87MG | Glioblastoma | 17.6 | Not Specified | [13] |
Note: IC50 values can vary between laboratories due to differences in assay conditions, cell passage number, and media composition.
Experimental Workflow for Cell Line Screening
A typical workflow for assessing the efficacy of oxaliplatin involves cell culture, drug treatment, and subsequent analysis using various cellular assays.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oxaliplatin stock solution (dissolved in water or a suitable solvent)
-
96-well flat-bottom sterile plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of oxaliplatin in serum-free medium. Remove the old medium from the wells and add 100 µL of the various oxaliplatin concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.[10][17]
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[15] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a plate reader at a wavelength of 570 nm.[14][16]
-
Data Analysis:
-
Correct for background by subtracting the average OD of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each oxaliplatin concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log of the oxaliplatin concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/PI Double Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but penetrates late apoptotic and necrotic cells.[18]
Materials:
-
Cancer cell lines treated with oxaliplatin as described above
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[19]
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with oxaliplatin for the desired time (e.g., 24-48 hours), collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA or gentle trypsinization.[19][20]
-
Cell Washing: Pool the cells and centrifuge at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium.[19][21]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC conjugate.
-
Add 5-10 µL of PI solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[19] Keep the samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer promptly (preferably within 1 hour). Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data Analysis:
-
Viable Cells: Annexin V negative / PI negative (Lower Left quadrant).
-
Early Apoptotic Cells: Annexin V positive / PI negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive (Upper Right quadrant).
-
Quantify the percentage of cells in each quadrant to determine the apoptotic response to oxaliplatin treatment.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V-FITC/PI Double-Staining Assay [bio-protocol.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models in (rel)-Oxaliplatin Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent, integral to the treatment of colorectal cancer and other solid tumors. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][2] In vivo xenograft models, utilizing either established cancer cell lines or patient-derived tumors, are indispensable tools for preclinical evaluation of Oxaliplatin's efficacy, investigation of resistance mechanisms, and development of novel combination therapies.[3][4] These models allow for the study of drug response in a complex biological system that recapitulates aspects of human tumor biology.[5]
This document provides detailed application notes and experimental protocols for conducting (rel)-Oxaliplatin research using in vivo xenograft models, with a focus on colorectal cancer.
Key Concepts and Applications
-
Efficacy Studies: Xenograft models are the standard for assessing the anti-tumor activity of Oxaliplatin as a single agent or in combination with other therapies, such as 5-fluorouracil (5-FU).[6]
-
Pharmacodynamic (PD) Biomarker Analysis: Tumor tissue from xenografts can be analyzed to measure the on-target effects of Oxaliplatin, such as induction of apoptosis and inhibition of proliferation.
-
Resistance Mechanism Studies: Xenograft models derived from cell lines with acquired resistance or from resistant patient tumors are crucial for understanding the molecular basis of Oxaliplatin resistance and for testing strategies to overcome it.[3]
Data Presentation: Quantitative Analysis of Oxaliplatin Efficacy in Xenograft Models
The following tables summarize representative quantitative data from various in vivo xenograft studies investigating the effects of Oxaliplatin.
Table 1: Tumor Growth Inhibition in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) (Mean ± SD/SEM) | Reference |
| HT-29 | Oxaliplatin | 6.7 mg/kg, i.v., once/week | Not specified | ~400 ± 50 | [7] |
| HT-29 | Dovitinib + Oxaliplatin | 60 mg/kg, oral, every 2 days + 6.7 mg/kg, i.v., once/week | Not specified | ~200 ± 40 | [7] |
| HCT-116 | Oxaliplatin | 5 mg/kg | Not specified | Reduced vs. control | [8] |
| HCT-116 | Oxaliplatin + Piperlongumine | 5 mg/kg + 2.5 mg/kg | Synergistic reduction | Significantly reduced vs. monotherapy | [8] |
| HT-29 | Celecoxib | Not specified | 35% | Not specified | [9] |
| HT-29 | Oxaliplatin | Not specified | 31% | Not specified | [9] |
| HT-29 | Celecoxib + Oxaliplatin | Not specified | 63% | Not specified | [9] |
| COL-1 | S-1 + Oxaliplatin (SOX) | 6.9 mg/kg, days 1-14 + 8.3 mg/kg (divided doses on days 1 & 8) | Significantly superior to monotherapy | Not specified | [10] |
| Patient-Derived Xenograft (CRC) | OXA + 5-FU | Not specified | Not specified | 185.4 ± 24.3 | [1][11] |
| Patient-Derived Xenograft (CRC) | Trabectedin + OXA + 5-FU | Not specified | Arrested tumor growth (vs. control) | 127 ± 12 | [1][11] |
Table 2: Pharmacodynamic Biomarker Modulation by Oxaliplatin in Xenograft Tumors
| Xenograft Model | Treatment | Biomarker | Method | Result | Reference |
| HT-29 | Dovitinib + Oxaliplatin | Ki-67 | IHC | Significant decrease in positive cells | [7] |
| HT-29 | Dovitinib + Oxaliplatin | CD31 | IHC | Significant decrease in positive vessels | [7] |
| HCT-116 | Oxaliplatin + Piperlongumine | Cleaved PARP | Western Blot / IHC | Increased expression | [8] |
| HCT-116 | Oxaliplatin + Piperlongumine | Ki-67 | IHC | Decreased expression | [8] |
| HCT116 | Oxaliplatin | Ki-67 | IHC | Decrease in positive cells | [3] |
| HCT116 | Oxaliplatin | Cleaved Caspase-3 | IHC | Increase in positive cells | [3] |
Table 3: Expression of Resistance Markers in Oxaliplatin-Treated Xenografts
| Cell Line/Xenograft | Condition | Biomarker | Method | Key Finding | Reference |
| Oxaliplatin-Resistant CRC cell lines | Post-Oxaliplatin treatment | ERCC1 mRNA | qPCR | Induced at 24, 48, and 72 hours (71-264%) | [12] |
| Oxaliplatin-Resistant CRC cell lines | Post-Oxaliplatin treatment | ERCC1 Protein | Western Blot | Induced at 48 hours (123-521%) | [12] |
| SW480 cells | Oxaliplatin treatment (100 µM) | ERCC1 Protein | Western Blot / ELISA | Decrease starting at 4 hours post-treatment | [13][14] |
| Gastric Cancer Organoid Xenograft (OXA-Resistant) | Untreated | PARP1 | Western Blot / IHC | Significantly higher expression vs. sensitive models | [15] |
Signaling Pathways in Oxaliplatin Action and Resistance
Oxaliplatin's Mechanism of Action:
Oxaliplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently activates downstream signaling pathways leading to apoptosis. The p53 tumor suppressor protein plays a critical role in this process.[12] Upon DNA damage, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[12]
Caption: Oxaliplatin induces apoptosis via a p53- and Bax-dependent pathway.
Mechanisms of Oxaliplatin Resistance:
Resistance to Oxaliplatin can arise from various molecular alterations. A key mechanism is the upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, in which ERCC1 is a crucial enzyme.[9] Increased PARP1 expression has also been linked to Oxaliplatin resistance by facilitating the repair of DNA damage.[15]
Caption: Upregulation of DNA repair pathways contributes to Oxaliplatin resistance.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human colorectal cancer cell line (e.g., HCT116, HT-29).
Workflow:
Caption: Workflow for establishing a cell line-derived xenograft model.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Suspension Preparation: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. For improved tumor formation, the cell suspension can be mixed 1:1 with Matrigel®. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of Oxaliplatin and 5-FU
This protocol outlines the administration of Oxaliplatin as a single agent or in combination with 5-FU (FOLFOX-like regimen).
Materials:
-
Oxaliplatin for injection
-
5-Fluorouracil (5-FU) for injection
-
Sterile 5% Dextrose in Water (D5W) for Oxaliplatin reconstitution
-
Sterile saline for 5-FU dilution
-
Syringes and needles for injection
Procedure:
-
Drug Preparation:
-
Reconstitute Oxaliplatin in D5W to the desired stock concentration.
-
Dilute 5-FU in sterile saline to the desired stock concentration.
-
-
Dosing:
-
Oxaliplatin Monotherapy: A typical dose is 5-10 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection once a week.[7][16]
-
Combination Therapy (FOLFOX-like):
-
Administer Oxaliplatin (e.g., 5 mg/kg, i.p.) on day 1.
-
Administer 5-FU (e.g., 50 mg/kg, i.p.) on days 1-5.
-
Repeat the cycle every 1-2 weeks.
-
-
-
Administration: Administer the prepared drug solutions to the mice according to the dosing schedule. Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
Protocol 3: Immunohistochemistry for Ki-67 and Cleaved Caspase-3
This protocol describes the detection of the proliferation marker Ki-67 and the apoptosis marker cleaved caspase-3 in paraffin-embedded tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibodies: Rabbit anti-Ki-67 and Rabbit anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a mounting medium.
-
Analysis: Quantify the percentage of Ki-67 positive cells (proliferative index) and the number of cleaved caspase-3 positive cells (apoptotic index) using microscopy and image analysis software.
Protocol 4: Western Blot for ERCC1 and PARP1
This protocol details the detection of ERCC1 and PARP1 protein levels in tumor lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-ERCC1 and Rabbit anti-PARP1
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-ERCC1 or anti-PARP1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
In vivo xenograft models are powerful tools for the preclinical investigation of Oxaliplatin. The protocols and data presented here provide a framework for designing and executing robust studies to evaluate the efficacy, pharmacodynamics, and resistance mechanisms of this important chemotherapeutic agent. Careful experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data that can inform clinical drug development.
References
- 1. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 2. In vivo and in vitro antitumor activity of oxaliplatin in combination with cetuximab in human colorectal tumor cell lines expressing different level of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of oxaliplatin in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrating oxaliplatin into the management of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibition effect of tumor growth by using celecoxib in combination with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxaliplatin resistance induced by ERCC1 up-regulation is abrogated by siRNA-mediated gene silencing in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERCC1 abundance is an indicator of DNA repair-apoptosis decision upon DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PARP1 Inhibitor Combined With Oxaliplatin Efficiently Suppresses Oxaliplatin Resistance in Gastric Cancer-Derived Organoids via Homologous Recombination and the Base Excision Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (rel)-Oxaliplatin Drug Combination Screening Assays
These application notes provide a comprehensive framework for designing and executing in vitro drug combination screening assays involving (rel)-Oxaliplatin. The protocols are intended for researchers, scientists, and drug development professionals aiming to identify synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents.
Introduction
This compound, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of colorectal cancer. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. However, intrinsic and acquired resistance, along with dose-limiting toxicities, often curtail its clinical efficacy.
Combination therapy, the concurrent use of multiple therapeutic agents, represents a rational strategy to overcome these limitations. By targeting distinct yet complementary cellular pathways, drug combinations can enhance therapeutic efficacy, reduce individual drug dosages to mitigate toxicity, and circumvent mechanisms of drug resistance.
This document outlines a detailed protocol for conducting a drug combination screening assay using a cell viability endpoint. The methodology is based on the Chou-Talalay method for quantifying drug interactions, which provides a robust framework for determining synergism, additivity, and antagonism.
Signaling Pathways and Experimental Logic
Oxaliplatin exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, its oxalate ligand is replaced, allowing the platinum atom to form covalent bonds with DNA bases, leading to the formation of intrastrand and interstrand crosslinks. These adducts distort the DNA helix, inhibiting DNA replication and transcription. This damage triggers a cellular response cascade, activating pathways such as ATM/ATR and p53, which can ultimately lead to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound's mechanism of action.
The screening process follows a systematic workflow, from cell culture preparation to data analysis, to ensure reproducibility and accuracy. The core of the assay involves treating cells with a matrix of concentrations for both this compound and the combination drug.
Caption: High-level experimental workflow for drug combination screening.
The Chou-Talalay method calculates a Combination Index (CI), a quantitative measure of the interaction between two drugs. The CI value determines the nature of the interaction.
Caption: Logical relationship for interpreting Combination Index (CI) values.
Experimental Protocols
This protocol describes a method for assessing the cytotoxic effects of this compound in combination with a second investigational drug (Drug X) in a human colorectal cancer cell line (e.g., HCT116).
-
Cell Line: HCT116 (or other relevant cancer cell line)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (powder)
-
Drug X (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Equipment:
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates (white, opaque for luminescence)
-
Multichannel pipette
-
Luminometer plate reader
-
Day 1: Cell Seeding
-
Culture HCT116 cells until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well opaque plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 2: Drug Preparation and Addition
-
Stock Solutions: Prepare 10 mM stock solutions of this compound and Drug X in DMSO. Aliquot and store at -20°C.
-
Serial Dilutions:
-
Perform serial dilutions of this compound and Drug X in culture medium to create a range of concentrations (e.g., 8 concentrations, 2x the final desired concentration). A common starting point for Oxaliplatin is 100 µM.
-
For the combination treatment, mix the diluted drugs in a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Drug Addition:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the appropriate drug dilution to each well according to a pre-defined plate map. Include wells for:
-
Vehicle control (medium with DMSO)
-
This compound alone
-
Drug X alone
-
Combination of this compound and Drug X
-
-
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
Day 5: Cell Viability Assay and Data Acquisition
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Normalization: Normalize the raw luminescence data to the vehicle control wells (representing 100% viability).
-
% Viability = (Luminescence_sample / Luminescence_vehicle) * 100
-
-
IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism or R to calculate the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination.
-
Combination Index (CI) Calculation: Use software like CompuSyn to calculate CI values based on the Chou-Talalay method. This software takes dose-response data for single agents and combinations to generate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Single-Agent Cytotoxicity
| Cell Line | Drug | IC50 (µM) ± SD |
| HCT116 | This compound | 1.5 ± 0.2 |
| HCT116 | Drug X | 25 ± 3.1 |
| HT-29 | This compound | 2.1 ± 0.4 |
| HT-29 | Drug X | 38 ± 4.5 |
This table presents the half-maximal inhibitory concentration (IC50) for each drug individually across different cell lines.
Table 2: Combination Index (CI) Values for this compound + Drug X
| Cell Line | Effect Level (Fa) | Combination Index (CI) | Interaction |
| HCT116 | 0.50 (IC50) | 0.65 | Synergism |
| HCT116 | 0.75 (IC75) | 0.58 | Synergism |
| HCT116 | 0.90 (IC90) | 0.51 | Strong Synergism |
| HT-29 | 0.50 (IC50) | 1.05 | Additive |
| HT-29 | 0.75 (IC75) | 1.12 | Slight Antagonism |
This table summarizes the nature of the drug interaction at different levels of cell kill (Fraction affected, Fa). CI < 0.9 indicates synergism, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Application Notes and Protocols for Determining (rel)-Oxaliplatin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of (rel)-Oxaliplatin on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.
This compound , a third-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1] The sensitivity of cancer cells to Oxaliplatin can be quantified by determining its half-maximal inhibitory concentration (IC50), a key parameter in drug efficacy studies.
Data Presentation
The following table summarizes the IC50 values of this compound in various human cancer cell lines as determined by the MTT assay. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population after a specified exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT116 | Colon Cancer | 0.64 | 72 |
| HT29 | Colon Cancer | 0.58 | 72 |
| SW480 | Colon Cancer | 0.49 | 72 |
| DLD1 | Colon Cancer | 2.05 | 72 |
| LS174T | Colon Cancer | ~0.5 (sensitive) | 72 |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
| MCF7 | Breast Cancer | 34 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and specific protocol variations.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity in Adherent Cancer Cells
This protocol is adapted from established methodologies for determining cell viability following treatment with cytotoxic compounds.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116, HT29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced cytotoxicity and the experimental workflow of the MTT assay.
References
Application Notes: Colony Formation Assay for Assessing (rel)-Oxaliplatin Cytotoxicity
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the ability of a single cell to proliferate and form a colony. This assay is a gold-standard for evaluating the cytotoxic effects of anticancer agents, as it measures the reproductive viability of cells after treatment. (rel)-Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer. Its mechanism of action primarily involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This application note provides a detailed protocol for performing a colony formation assay to assess the long-term cytotoxic effects of this compound on cancer cells.
Principle of the Assay
The principle of the colony formation assay is to seed a known number of single cells into a culture dish and allow them to grow until they form visible colonies. When treated with a cytotoxic agent like oxaliplatin, the ability of a cell to form a colony is compromised in a dose-dependent manner. The survival fraction, which is the ratio of the number of colonies formed by treated cells to that of untreated cells, is a measure of the drug's cytotoxicity. By testing a range of oxaliplatin concentrations, a dose-response curve can be generated, and the IC50 (half-maximal inhibitory concentration) value can be determined. This provides valuable information on the sensitivity of a particular cell line to the drug.
Applications
-
Drug Efficacy Screening: To evaluate the cytotoxic potential of novel anticancer compounds.
-
Chemosensitivity Testing: To determine the sensitivity of different cancer cell lines to a specific chemotherapeutic agent like oxaliplatin.
-
Mechanism of Action Studies: To investigate the cellular pathways involved in drug-induced cytotoxicity by combining the assay with molecular biology techniques.
-
Personalized Medicine: To potentially assess the sensitivity of patient-derived tumor cells to various cancer drugs.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HT-29, HCT116, SW480 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 12-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Allow the cells to attach and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Oxaliplatin Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for oxaliplatin in colorectal cancer cell lines can be from 0.1 µM to 100 µM.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of oxaliplatin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve oxaliplatin).
-
Incubate the plates for the desired treatment duration. This can range from a short exposure of a few hours to continuous exposure for the entire duration of colony formation (typically 7-14 days).
-
-
Colony Formation:
-
If a short exposure is desired, remove the drug-containing medium after the treatment period, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
-
Monitor the plates every 2-3 days to ensure the medium is not depleted and to check for contamination. Change the medium if necessary.
-
-
Staining and Counting:
-
Once the colonies are of a sufficient size, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS to remove any remaining medium and debris.
-
Fix the colonies by adding 1-2 mL of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and add 1-2 mL of 0.5% crystal violet solution to each well.
-
Stain for 10-20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x (PE / 100)))
-
-
Plot the surviving fraction as a function of the oxaliplatin concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of oxaliplatin that reduces the surviving fraction by 50%.
-
Data Presentation
The quantitative data from a colony formation assay with this compound treatment can be effectively summarized in tables.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h treatment | Reference |
| HCT116 | Wild-type | 1.5 - 5 | |
| HT-29 | Mutant | 10 - 20 | |
| SW480 | Mutant | 8 - 15 | |
| DLD-1 | Mutant | 20 - 50 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Table 2: Surviving Fraction of HT-29 Cells after this compound Treatment
| Oxaliplatin (µM) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| 0 (Control) | 185 ± 12 | 1.00 |
| 1 | 162 ± 9 | 0.88 |
| 5 | 115 ± 7 | 0.62 |
| 10 | 78 ± 5 | 0.42 |
| 20 | 35 ± 4 | 0.19 |
| 50 | 8 ± 2 | 0.04 |
Hypothetical data for illustrative purposes. Seeding density: 200 cells/well. Plating Efficiency of control: 92.5%.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the colony formation assay with this compound treatment.
Oxaliplatin Signaling Pathways
Flow Cytometry Analysis of (rel)-Oxaliplatin Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, particularly colorectal cancer.[1] Its mechanism of action primarily involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Flow cytometry is a powerful and versatile technique for single-cell analysis, providing quantitative data on various cellular processes. This document provides detailed application notes and protocols for the analysis of this compound treated cells using flow cytometry, with a focus on apoptosis, cell cycle, and DNA damage.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
Oxaliplatin treatment induces several measurable cellular responses that can be quantitatively assessed by flow cytometry:
-
Apoptosis: Oxaliplatin is a potent inducer of apoptosis, or programmed cell death.[2][3] Flow cytometry, in conjunction with specific fluorescent probes, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Arrest: By damaging DNA, oxaliplatin can trigger cell cycle checkpoints, leading to arrest at various phases, most commonly the G2/M phase, to allow for DNA repair.[4][5][6] Propidium iodide (PI) staining of cellular DNA content allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
DNA Damage: The formation of DNA adducts by oxaliplatin leads to DNA damage, including the formation of double-strand breaks (DSBs).[2][7] The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DSBs and can be detected by intracellular flow cytometry.[8]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | >95% | <5% | <2% |
| This compound | Decreased | Increased | Increased |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 50-60% | 20-30% | 10-20% |
| This compound | Decreased/Variable | Decreased/Variable | Increased |
Table 3: DNA Damage Analysis using γ-H2AX Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of γ-H2AX | % γ-H2AX Positive Cells |
| Untreated Control | Low | <5% |
| This compound | Significantly Increased | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentration of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution. Collect both the detached and floating cells from the supernatant to include apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[12][13]
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry. Use a low flow rate for data acquisition.
Protocol 3: DNA Damage Analysis using γ-H2AX Staining
This protocol detects the presence of DNA double-strand breaks through the intracellular staining of phosphorylated H2AX.[15][16]
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-γ-H2AX antibody (conjugated to a fluorochrome)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Resuspend the cells in Blocking Buffer and incubate for 30 minutes at room temperature.
-
Antibody Staining: Add the anti-γ-H2AX antibody to the cells and incubate for 1 hour at room temperature (or as recommended by the manufacturer) in the dark.
-
Washing: Wash the cells twice with PBS.
-
Resuspension: Resuspend the cells in PBS for analysis.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA strand breaks and apoptosis induced by oxaliplatin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Protocols [moorescancercenter.ucsd.edu]
- 15. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
Measuring Apoptosis After (rel)-Oxaliplatin Exposure: Application Notes and Protocols
(rel)-Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer. Its cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death, in cancer cells.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively measure apoptosis following exposure to this compound.
Introduction to this compound-Induced Apoptosis
This compound exerts its anticancer effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways.[1] The induction of apoptosis by Oxaliplatin is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of tumor suppressor p53, the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, which are the executive enzymes of apoptosis.
Key Signaling Pathways in Oxaliplatin-Induced Apoptosis
Oxaliplatin treatment triggers a cascade of signaling events that converge on the activation of caspases and the execution of apoptosis. The two primary pathways involved are the intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by Oxaliplatin. This leads to the activation of pro-apoptotic proteins like Bax, which translocate to the mitochondria, causing the release of cytochrome c into the cytosol.[2] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly implicated in Oxaliplatin's mechanism, some studies suggest its involvement. This pathway leads to the activation of caspase-8, which can directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.
Quantitative Analysis of Oxaliplatin-Induced Apoptosis
The following tables summarize quantitative data from various studies on the induction of apoptosis by Oxaliplatin in different cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by Oxaliplatin
| Cell Line | Oxaliplatin Concentration (µM) | Treatment Duration (hours) | Percent Apoptotic Cells (Annexin V+) | Reference |
| HT29 (Colon Cancer) | 0 | 24 | ~5% | [3] |
| 10 | 24 | ~15% | [3] | |
| 20 | 24 | ~25% | [3] | |
| 40 | 24 | ~40% | [3] | |
| HCT116 (Colon Cancer) | 0 | 24 | ~3% | [4] |
| 4 | 24 | ~8% | [5] | |
| 8 | 24 | ~11% | [5] | |
| TE3 (Esophageal Cancer) | 0 | 24 | ~2% | [6] |
| 2.5 | 24 | ~15% | [6] | |
| TE7 (Esophageal Cancer) | 0 | 24 | ~3% | [6] |
| 2.5 | 24 | ~8% | [6] |
Table 2: Time-Course of Oxaliplatin-Induced Apoptosis
| Cell Line | Oxaliplatin Concentration (µM) | Time Point (hours) | Percent Apoptotic Cells (Annexin V+) | Reference |
| HCT116 (Colon Cancer) | 10 | 24 | ~10% | [4] |
| 48 | ~25% | [4] | ||
| 72 | ~50% | [4] | ||
| 96 | ~85% | [4] | ||
| HT29 (Colon Cancer) | 100 | 12 (plus 24h post-incubation) | 16% | [1] |
| Hela (Cervical Cancer) | 100 | 12 (plus 24h post-incubation) | 20% | [1] |
Experimental Protocols
This section provides detailed protocols for three common assays used to measure apoptosis following Oxaliplatin treatment.
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Dilute the lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.
-
To a 96-well plate, add 50 µL of the diluted cell lysate.
-
Prepare a Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
Interpretation: An increase in absorbance at 405 nm in treated samples compared to untreated controls indicates an increase in caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (contains Fixation Buffer, Permeabilization Buffer, TdT Reaction Buffer, TdT Enzyme, and Labeled dUTP)
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Grow and treat cells on coverslips in a multi-well plate.
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
Equilibrate the cells by adding 100 µL of TdT Reaction Buffer and incubating for 10 minutes at room temperature.
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions (typically a mixture of TdT Reaction Buffer, TdT Enzyme, and labeled dUTP).
-
Remove the equilibration buffer and add 50 µL of the TdT reaction cocktail to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
Interpretation: Apoptotic cells will exhibit bright nuclear fluorescence due to the incorporation of labeled dUTPs at the ends of fragmented DNA.
Visualizations
The following diagrams illustrate the key signaling pathways involved in Oxaliplatin-induced apoptosis and a general workflow for its measurement.
Caption: Oxaliplatin-induced apoptosis signaling pathways.
Caption: General workflow for measuring apoptosis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin induces ferroptosis and oxidative stress in HT29 colorectal cancer cells by inhibiting the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (rel)-Oxaliplatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaliplatin is a third-generation platinum-based antineoplastic agent widely used in the treatment of colorectal cancer. Like other platinum compounds, its cytotoxic effects are believed to result from the inhibition of DNA synthesis in cancer cells. Accurate and reliable analytical methods are crucial for the quality control of Oxaliplatin in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of Oxaliplatin and its related substances, ensuring the safety and efficacy of the drug product. This application note provides a detailed protocol for the analysis of (rel)-Oxaliplatin using a reversed-phase HPLC (RP-HPLC) method, validated according to the International Council on Harmonisation (ICH) guidelines.
Mechanism of Action of Oxaliplatin
Oxaliplatin exerts its anticancer effects by forming covalent adducts with DNA. Upon entering a cell, the oxalate ligand of Oxaliplatin is displaced, allowing the platinum atom to form intra- and inter-strand cross-links with DNA, primarily at the N7 position of guanine and adenine bases. These cross-links disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). The diaminocyclohexane (DACH) ligand in Oxaliplatin is thought to contribute to its distinct activity and reduced resistance compared to earlier platinum drugs like cisplatin and carboplatin.
Figure 1: Simplified signaling pathway of Oxaliplatin's mechanism of action.
Experimental Protocols
This section details the validated RP-HPLC method for the quantification of Oxaliplatin.
1. Materials and Reagents
-
Oxaliplatin reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
This compound drug substance or drug product
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
3. Chromatographic Conditions
A simple, precise, and accurate RP-HPLC method was developed and validated for the rapid assay of Oxaliplatin.
| Parameter | Condition |
| Column | Chromosil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
4. Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Oxaliplatin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.5 to 15.0 µg/mL.
Sample Preparation (for a 50 mg injection powder): Accurately weigh the powder for injection equivalent to 10 mg of Oxaliplatin and transfer it to a 100 mL volumetric flask. Add about 25 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Figure 2: Experimental workflow for standard and sample preparation.
Results and Data Presentation
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability
System suitability tests are an integral part of chromatographic methods to ensure the system is performing adequately.
Figure 3: Logical relationship of a system suitability test in HPLC analysis.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.5 - 15.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 7159.7x - 140.9 |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Intra-day | 5.0 | < 2% |
| Inter-day | 5.0 | < 2% |
As per ICH guidelines, a %RSD of not more than 2% is generally considered acceptable.
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 4.0 | Data specific to study | 98 - 102% |
| 100% | 5.0 | Data specific to study | 98 - 102% |
| 120% | 6.0 | Data specific to study | 98 - 102% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.099 |
| LOQ | 0.331 |
Table 5: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve exposing the drug substance to various stress conditions to produce potential degradation products.
| Stress Condition | Observation |
| Acid Hydrolysis | Degradation of Oxaliplatin is observed. |
| Base Hydrolysis | Significant degradation of Oxaliplatin occurs. |
| Oxidative Degradation | Oxaliplatin shows susceptibility to oxidative stress. |
| Thermal Degradation | Degradation is observed at elevated temperatures. |
| Photolytic Degradation | Exposure to UV light can lead to the formation of degradation products. |
In the presence of chloride ions, Oxaliplatin can degrade to form an intermediate monochloro monooxalato complex and a final dichloro complex. The HPLC method should be able to resolve the Oxaliplatin peak from all potential degradation products.
Conclusion
The described RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantification of Oxaliplatin in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The linearity, precision, and accuracy results are well within the acceptable limits. The low LOD and LOQ values indicate the high sensitivity of the method. The stability-indicating nature of the method was confirmed through forced degradation studies, demonstrating its ability to separate the active pharmaceutical ingredient from its degradation products. This application note provides a comprehensive guide for researchers and drug development professionals for the reliable analysis of this compound.
Application Notes and Protocols for Platinum Quantification using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for the highly sensitive quantification of elemental composition in a wide variety of samples.[1] In the realm of pharmaceutical and biomedical research, ICP-MS has become the gold standard for determining the concentration of platinum in biological matrices. This is particularly crucial for preclinical and clinical studies involving platinum-based anticancer drugs like cisplatin, carboplatin, and oxaliplatin.[1][2][3] Monitoring the subcellular concentration of these chemotherapeutics can help in understanding drug resistance, minimizing cytotoxicity, and optimizing therapeutic efficacy.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the quantification of platinum in biological samples using ICP-MS. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Principle of ICP-MS for Platinum Quantification
ICP-MS utilizes a high-temperature argon plasma to ionize the atoms in a sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then quantifies the number of ions for a specific element, providing a precise measurement of its concentration. ICP-MS offers exceptional sensitivity, with the ability to detect platinum at levels as low as parts per billion (ppb) or even parts per trillion (ppt).[1]
Experimental Protocols
Protocol 1: Sample Preparation - Acid Digestion
Proper sample preparation is critical for accurate and reproducible ICP-MS analysis. The goal is to completely digest the organic matrix and solubilize the platinum in an acidic solution. Two common methods for acid digestion are open-vessel digestion and microwave-assisted digestion.[4]
Materials:
-
Biological samples (e.g., cell lysates, tissues, plasma, urine)[1][5][6]
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Concentrated hydrochloric acid (HCl), trace metal grade (optional, for stabilizing certain elements)[5][7]
-
Hydrogen peroxide (H₂O₂), trace metal grade (optional, for samples with high organic content)[7]
-
High-purity deionized water (18 MΩ·cm)
-
Digestion vessels (e.g., Teflon® tubes for microwave digestion, borosilicate glass tubes for open-vessel digestion)[5]
-
Microwave digestion system or heating block/water bath in a fume hood[5][6]
Procedure:
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the biological sample (e.g., 50 mg of tissue, 100-200 µL of plasma) into a clean digestion vessel.[2][5]
-
Acid Addition:
-
For Microwave Digestion: Add a mixture of concentrated nitric acid and hydrochloric acid (e.g., 3:1 v/v) to the sample.[5] For a 50 mg sample, 900 µL of nitric acid and 300 µL of hydrochloric acid can be used.[5]
-
For Open-Vessel Digestion: Add concentrated nitric acid to the sample. The volume will depend on the sample size and matrix.
-
-
Digestion:
-
Microwave Digestion: Place the sealed vessels in the microwave digestion system and run a program with controlled temperature and pressure ramps. A typical program might involve ramping to 90°C and holding for 60 minutes.[5] Microwave-assisted digestion is generally faster and more efficient.[4][8]
-
Open-Vessel Digestion: Place the vessels on a heating block or in a water bath in a fume hood at a controlled temperature (e.g., 90°C) for a specified time until the sample is completely dissolved.[5]
-
-
Dilution: After digestion and cooling, dilute the digested sample with high-purity deionized water to a final acid concentration of approximately 2-5%.[7] This is crucial to prevent damage to the ICP-MS instrument.
-
Internal Standard Addition: Spike all samples, standards, and blanks with an internal standard (e.g., Bismuth) to correct for instrumental drift and matrix effects.[8]
-
Final Preparation: The samples are now ready for analysis by ICP-MS.
Protocol 2: ICP-MS Instrumentation and Analysis
Instrument Parameters:
The optimal ICP-MS parameters should be determined for each instrument and application. However, typical parameters for platinum analysis are provided in the table below.
| Parameter | Typical Value |
| RF Power | 1550 W |
| Carrier Gas Flow | 1.14 L/min |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Type | Meinhardt or Micromist |
| Spray Chamber | Scott-type or Cyclonic |
| Detector Mode | Pulse counting |
| Monitored Isotopes | ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt |
Analysis Procedure:
-
Instrument Tuning and Calibration: Tune the ICP-MS instrument according to the manufacturer's recommendations to ensure optimal sensitivity and resolution. Prepare a series of external calibration standards of known platinum concentrations in the same acid matrix as the samples. The calibration curve should have a correlation coefficient (R²) of at least 0.995.[8]
-
Sample Analysis: Introduce the prepared samples, blanks, and quality control (QC) samples into the ICP-MS. Acquire data for the selected platinum isotopes.
-
Data Acquisition: Data is typically acquired in triplicate for each sample and the average is used for quantification.[1]
Method Validation
A robust ICP-MS method for platinum quantification must be validated to ensure its accuracy, precision, and reliability. Key validation parameters, as recommended by regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance, are summarized below.[6][8]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.995 for the calibration curve.[8] |
| Accuracy | Within ±15% of the nominal concentration (within ±20% for the Lower Limit of Quantification, LLOQ).[2][6][8] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).[4][8] |
| Lower Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6] |
| Recovery | The extraction efficiency of the analytical method, typically between 85-115%.[6][8] |
| Stability | Analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).[6][8] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for ICP-MS methods used for platinum quantification in various biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Platinum
| Matrix | LOD (µg/L or ppb) | LOQ (µg/L or ppb) | Reference |
| Plasma Ultrafiltrate | - | 0.001 | [2] |
| Plasma | - | 0.1 | [2] |
| Whole Blood | - | 0.1 | [2] |
| Various Animal Tissues | 0.001 | 0.025 | [5] |
| Cell Samples | 0.11 - 0.50 | - | [4] |
| Rat Plasma, Urine, Tissues | - | 0.5 | [6] |
Table 2: Accuracy and Precision Data from Method Validation Studies
| Matrix | Concentration Range (µg/L) | Accuracy (% Bias) | Precision (RSD %) | Reference |
| Plasma Ultrafiltrate | 0.001 - 0.250 | Within ±15% | Within ±15% | [2] |
| Plasma and Whole Blood | 0.1 - 10 | Within ±15% | Within ±15% | [2] |
| Various Animal Tissues | 0.025 - 10 | 83.5 - 105.1% | 0.02 - 1.9% (Repeatability), 0.52 - 1.53% (Intermediate) | [5] |
| Cell Samples | - | - | <6% | [4] |
| Rat Plasma, Urine, Tissues | - | Within ±15% | Within ±15% | [6] |
Mandatory Visualizations
Caption: Experimental workflow for platinum quantification by ICP-MS.
Caption: Challenges and solutions in ICP-MS analysis of platinum.
Conclusion
ICP-MS is an indispensable tool for the sensitive and accurate quantification of platinum in biological samples, providing critical data for the development and understanding of platinum-based drugs. Adherence to validated protocols for sample preparation, instrument analysis, and method validation is essential for generating high-quality, reliable data. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a highly sensitive ICP-MS method for the determination of platinum in biofluids: application to clinical pharmacokinetic studies with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICP-MS Sample Preparation | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. hylapharm.com [hylapharm.com]
Application Notes and Protocols for 3D Cell Culture Models in (rel)-Oxaliplatin Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior ability to mimic the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers. This increased physiological relevance makes them invaluable tools for preclinical drug screening and for studying mechanisms of drug resistance. Oxaliplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for colorectal cancer (CRC), often in combination with 5-fluorouracil (5-FU) in regimens like FOLFOX. However, intrinsic and acquired resistance to Oxaliplatin remains a significant clinical challenge. 3D culture systems provide a more accurate platform to investigate Oxaliplatin efficacy and the underlying resistance mechanisms by recapitulating key features of solid tumors such as cell-cell interactions, nutrient and oxygen gradients (hypoxia), and drug penetration barriers.
These application notes provide detailed protocols for establishing and utilizing 3D spheroid and patient-derived organoid (PDO) models for Oxaliplatin testing. They cover experimental workflows from model generation to drug efficacy assessment and include diagrams of relevant signaling pathways implicated in Oxaliplatin resistance.
Data Presentation: Comparative Efficacy of Oxaliplatin
The transition from 2D to 3D cell culture models consistently reveals a decreased sensitivity to chemotherapeutic agents, including Oxaliplatin. This is often attributed to factors like reduced drug penetration and the presence of hypoxic cores within the 3D structures. The following tables summarize quantitative data on the half-maximal inhibitory concentration (IC50) of Oxaliplatin in various colorectal cancer cell lines and patient-derived organoids cultured in 2D versus 3D models.
| Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Resistance (3D/2D) | Reference |
| HCT116 | ~1.1 - 9.3 | ~9.3 - 66 | ~1.1 - 64 | |
| HCT15 | ~1.4 | ~185 | ~132 | |
| HCT116oxR | ~95 | >1000 | >10.5 | |
| Caco-2 | Not Specified | Significantly Higher than 2D | Not Specified | |
| HT29 | Not Specified | Significantly Higher than 2D | Not Specified | |
| SW620 | Not Specified | Significantly Higher than 2D | Not Specified |
| Patient-Derived Organoid (PDO) Line | Oxaliplatin IC50 (µM) | Classification | Reference |
| CRC240 | 127.6 | Resistant | |
| CRC159 | 7.01 | Sensitive | |
| CRC344 | 21.69 | Sensitive | |
| mCRC PDOs (median) | 33.56 (range: 3.90 - 89.68) | Varied |
Experimental Protocols
Protocol 1: Generation of Colorectal Cancer Spheroids
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture colorectal cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5,000 - 10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily. Compact spheroids typically form within 2-4 days.
Protocol 2: Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the generation of organoids from patient colorectal cancer tissue.
Materials:
-
Fresh colorectal cancer tissue from surgical resection
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium
-
Digestion buffer (e.g., DMEM with collagenase and dispase)
-
TrypLE Express
-
96-well plates
Procedure:
-
Wash the collected tumor tissue multiple times with cold PBS.
-
Mince the tissue into small fragments (~5 mm).
-
Incubate the fragments in digestion buffer to dissociate the tissue into smaller cell clusters.
-
Gently disrupt the remaining fragments by pipetting.
-
Wash and centrifuge the cell suspension.
-
Resuspend the cell pellet in a 1:1 mixture of organoid growth medium and basement membrane matrix.
-
Seed approximately 7 µL of this mixture as a droplet in the center of each well of a 96-well plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Add pre-warmed organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 3: Oxaliplatin Treatment and Viability Assessment
This protocol details the treatment of 3D models with Oxaliplatin and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
Established spheroids or organoids in 96-well plates
-
Oxaliplatin stock solution
-
Cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Prepare a serial dilution of Oxaliplatin in cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
For spheroids, carefully remove half of the medium from each well and replace it with the medium containing the appropriate Oxaliplatin concentration.
-
For organoids, add the Oxaliplatin-containing medium directly to the existing medium.
-
Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 72-96 hours).
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding the assay reagent to each well, incubating for a short period to lyse the cells and release ATP, and then measuring the luminescence.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
Protocol 4: Apoptosis Assay
This protocol describes the detection of apoptosis in 3D models using a caspase-based assay.
Materials:
-
Treated spheroids or organoids
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Treat the 3D models with Oxaliplatin as described in Protocol 3, typically for 24-48 hours.
-
Following treatment, perform the caspase activity assay according to the manufacturer's protocol. This usually involves adding the reagent to the wells, incubating, and then measuring luminescence, which is proportional to caspase-3/7 activity.
-
Alternatively, apoptosis can be assessed by flow cytometry after dissociating the spheroids/organoids into single cells and staining with Annexin V and Propidium Iodide. Immunohistochemistry for cleaved caspase-3 can also be performed on fixed and sectioned 3D models.
Mandatory Visualizations
Experimental Workflow for Oxaliplatin Testing in 3D Models
Caption: Workflow for 3D model-based Oxaliplatin testing.
Signaling Pathways in Oxaliplatin Resistance
Several signaling pathways are implicated in the development of resistance to Oxaliplatin. Hypoxia, a common feature of the tumor microenvironment recapitulated in larger 3D spheroids, is a key driver of resistance, often mediated by Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 can upregulate genes involved in drug efflux, DNA repair, and cell survival. Additionally, pathways such as NF-κB and those involving alterations in apoptosis regulation are known to contribute to chemoresistance.
Caption: Key signaling pathways in Oxaliplatin resistance.
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxaliplatin Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges associated with (rel)-oxaliplatin resistance in cell culture experiments.
Troubleshooting Guides
Issue 1: Cells show increasing resistance to oxaliplatin over time.
Possible Cause & Solution
-
Question: My cells, which were initially sensitive to oxaliplatin, are now showing reduced sensitivity after several passages with the drug. What could be the reason, and how can I address this?
-
Answer: This phenomenon is likely due to the development of acquired resistance, a common occurrence in cancer cells continuously exposed to a chemotherapeutic agent. The primary mechanisms driving this resistance can be multifactorial, including increased drug efflux, enhanced DNA repair mechanisms, and alterations in cell death pathways.
To address this, consider the following strategies:
-
Combination Therapy: Introducing a second agent can often overcome resistance. For example, combining oxaliplatin with inhibitors of pathways that contribute to resistance, such as autophagy or specific signaling cascades, can restore sensitivity.
-
Targeting Efflux Pumps: Acquired resistance is frequently associated with the upregulation of ATP-binding cassette (ABC) transporters that pump oxaliplatin out of the cell. Co-treatment with an ABC transporter inhibitor, such as verapamil or MK571, may restore sensitivity.
-
Modulating DNA Repair: Enhanced DNA repair is a key mechanism of oxaliplatin resistance. Inhibitors of DNA repair pathways, such as PARP inhibitors, could potentially resensitize cells to oxaliplatin.
-
Inducing Apoptosis: Resistance can arise from the upregulation of anti-apoptotic proteins. Combining oxaliplatin with agents that promote apoptosis, such as TRAIL, has been shown to be effective in overcoming resistance.
-
Issue 2: My oxaliplatin-resistant cell line shows cross-resistance to other platinum-based drugs.
Possible Cause & Solution
-
Question: I have developed an oxaliplatin-resistant cell line, and it also appears to be resistant to cisplatin and carboplatin. Why is this happening?
-
Answer: Cross-resistance between platinum-based drugs is a known phenomenon. While oxaliplatin has a different chemical structure (containing a diaminocyclohexane carrier ligand) and distinct mechanisms of action compared to cisplatin and carboplatin, they share the fundamental mechanism of forming DNA adducts. Therefore, resistance mechanisms that are not specific to the drug's structure but rather to the cellular response to platinum-induced DNA damage can confer resistance to multiple platinum agents.
Common mechanisms for cross-resistance include:
-
Enhanced DNA Repair: Pathways like Nucleotide Excision Repair (NER) are responsible for removing platinum-DNA adducts. Upregulation of key proteins in this pathway, such as ERCC1, can lead to resistance to both oxaliplatin and cisplatin.
-
Increased Drug Efflux: Overexpression of broad-spectrum ABC transporters, such as ABCG2 (BCRP), can efflux various drugs, including different platinum agents.
-
Altered Apoptotic Threshold: Changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family can make cells resistant to apoptosis induced by a wide range of DNA-damaging agents, including all platinum drugs.
-
Issue 3: I am trying to reverse oxaliplatin resistance by inhibiting autophagy, but I am not seeing a significant effect.
Possible Cause & Solution
-
Question: I'm using an autophagy inhibitor (like chloroquine or 3-MA) in combination with oxaliplatin in my resistant cells, but the sensitization effect is minimal. What could be going wrong?
-
Answer: While inhibiting autophagy is a valid strategy to overcome oxaliplatin resistance in some contexts, its success can be cell-type and context-dependent. Here are some potential reasons for the lack of a significant effect and troubleshooting steps:
-
Dominant Resistance Mechanism: Autophagy may not be the primary driver of resistance in your specific cell line. Other mechanisms, such as drug efflux or enhanced DNA repair, might be more dominant. It is advisable to profile your resistant cell line for markers of other resistance mechanisms (e.g., expression of ABC transporters, DNA repair proteins).
-
Ineffective Autophagy Inhibition:
-
Concentration and Timing: Ensure you are using the optimal concentration of the autophagy inhibitor and that the pre-treatment time before adding oxaliplatin is sufficient to block the autophagic flux. Titration experiments are recommended.
-
Mechanism of Inhibitor: Chloroquine and bafilomycin A1 inhibit the final step of autophagy (lysosomal degradation), leading to an accumulation of autophagosomes, while 3-methyladenine (3-MA) inhibits the initial step (autophagosome formation). Depending on the cellular context, one type of inhibitor may be more effective than another. Consider trying an alternative inhibitor or using genetic approaches like siRNA against key autophagy genes (e.g., ATG5, Beclin-1) for more specific inhibition.
-
-
Complex Role of Autophagy: In some cases, autophagy can have a dual role. While it often promotes survival, excessive autophagy can also lead to cell death. The timing and level of autophagy inhibition might be critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the main molecular mechanisms of oxaliplatin resistance?
A1: Oxaliplatin resistance is a multifactorial process involving several key molecular mechanisms:
-
Reduced Intracellular Drug Accumulation: This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump oxaliplatin out of the cell.
-
Enhanced DNA Repair: Increased capacity to repair oxaliplatin-induced DNA adducts is a major resistance mechanism. The Nucleotide Excision Repair (NER) pathway, involving proteins like ERCC1, plays a crucial role.
-
Alterations in Apoptotic Pathways: Cancer cells can evade oxaliplatin-induced cell death by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).
-
Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy, thereby contributing to resistance.
-
Changes in Signaling Pathways: Dysregulation of signaling pathways such as the PTEN/PI3K/AKT pathway can promote cell survival and resistance.
Q2: How can I develop an oxaliplatin-resistant cell line in the lab?
A2: An oxaliplatin-resistant cell line can be developed by continuous or intermittent exposure of a parental, sensitive cell line to gradually increasing concentrations of oxaliplatin. A common method involves starting with a low concentration of oxaliplatin (e.g., the IC20) and doubling the concentration with each passage as the cells develop tolerance. The process is continued until the cells can proliferate in a concentration of oxaliplatin that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line. It is crucial to maintain a parental cell line in parallel under the same culture conditions (without the drug) as a control.
Q3: What are some common combination strategies to overcome oxaliplatin resistance in cell culture?
A3: Several combination strategies have shown promise in overcoming oxaliplatin resistance in preclinical studies:
-
Targeting DNA Repair: Combining oxaliplatin with inhibitors of DNA repair pathways, such as ATR inhibitors, can enhance its efficacy.
-
Inhibiting Survival Signaling: The use of inhibitors targeting survival pathways, like the PI3K/AKT pathway, can re-sensitize resistant cells.
-
Modulating Autophagy: As mentioned, inhibiting autophagy with agents like chloroquine can increase the cytotoxic effect of oxaliplatin.
-
Targeting Growth Factor Receptors: Combining oxaliplatin with antibodies targeting growth factor receptors, such as cetuximab (anti-EGFR), has been shown to restore responsiveness.
-
Natural Compounds: Certain natural compounds, like curcumin and genistein, have been reported to reverse oxaliplatin resistance by modulating various signaling pathways.
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome Oxaliplatin Resistance
| Combination Agent | Target | Cell Line(s) | Effect | Reference |
| Curcumin | TGF-β/Smad2/3 signaling | HCT116/OXA | Reduced oxaliplatin resistance in vitro and in vivo. | |
| Genistein | NF-κB and ABCG2 | PANC-1, MiaPaCa-2 | Significant reduction in cell viability and colony formation with low-dose oxaliplatin. | |
| Anti-miR-19a | PTEN/PI3K/AKT pathway | SW480/R, HT29/R | Partially reversed oxaliplatin resistance. | |
| Cetuximab | EGFR | Oxaliplatin-resistant human colorectal cancer cell lines | Restored responsiveness to oxaliplatin in vivo. | |
| ATR inhibitor (VE-822) | ATR (DNA repair) | HCT116-R1 | Synergistic effect with oxaliplatin in killing cancer cells. | |
| TRAIL | Death Receptor 4 (DR4) | Oxaliplatin-resistant colorectal cancer cell lines | Enhanced TRAIL-mediated apoptosis. |
Experimental Protocols
Protocol 1: Generation of an Oxaliplatin-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at a suitable density in 96-well plates.
-
The next day, treat the cells with a range of oxaliplatin concentrations for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value, which is the concentration of oxaliplatin that inhibits cell growth by 50%.
-
-
Initial Exposure to Oxaliplatin:
-
Culture the parental cells in a flask with a starting concentration of oxaliplatin equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the culture until the cells reach 70-80% confluency.
-
-
Dose Escalation:
-
Passage the cells and increase the concentration of oxaliplatin in the culture medium. A common approach is to double the concentration with each subsequent passage.
-
Monitor the cells closely for signs of toxicity and adjust the dose escalation schedule as needed.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of oxaliplatin that is 5- to 10-fold higher than the original IC50.
-
At this point, the cell line is considered oxaliplatin-resistant.
-
-
Characterization and Maintenance:
-
Regularly confirm the resistant phenotype by performing IC50 assays and comparing it to the parental cell line.
-
Maintain the resistant cell line in a medium containing a maintenance dose of oxaliplatin (e.g., the final concentration used for selection) to prevent the loss of the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different passage numbers.
-
Protocol 2: In Vitro Chemosensitivity Assay (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of oxaliplatin and any combination agents in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
For combination studies, pre-treat with one agent for a specified time before adding the second agent, if required by the experimental design.
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 values.
-
Visualizations
Caption: Mechanisms of oxaliplatin resistance and corresponding therapeutic strategies.
Caption: Workflow for generating an oxaliplatin-resistant cell line.
Caption: The miR-19a/PTEN/PI3K/AKT signaling pathway in oxaliplatin resistance.
Technical Support Center: (rel)-Oxaliplatin for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for handling and preparing (rel)-Oxaliplatin for in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The most frequently recommended solvent for dissolving Oxaliplatin for biological studies is an aqueous solution, such as Milli-Q water or a 5% dextrose solution.[1][2] Oxaliplatin is slightly soluble in water, and gentle warming can aid dissolution.[3] For clinical use, it is always diluted in a 5% dextrose solution.[4]
Q2: Can I use DMSO to dissolve Oxaliplatin?
A2: While Oxaliplatin is highly soluble in DMSO (up to 100 mM), its use for biological studies is strongly discouraged.[1][5] Research has shown that DMSO can interact with the platinum complex, inserting itself into the ligand and leading to a loss of the drug's cytotoxic activity.[1][5][6] If DMSO must be used, the final concentration in the cell culture medium should not exceed 0.1%.[1]
Q3: How can I improve the solubility of Oxaliplatin in water?
A3: To improve solubility in water, gentle warming is recommended.[3] Using an ultrasonic bath can also help dissolve the compound.[7][8] It is crucial to ensure the powder is fully dissolved before making further dilutions.
Q4: What is the stability of Oxaliplatin in solution?
A4: Aqueous solutions of Oxaliplatin are not stable for long periods and should ideally be prepared fresh for each experiment.[1][9] Stock solutions in 5% dextrose injection have been shown to be stable for up to 24 hours under refrigeration (2-8°C) or 6 hours at room temperature.[4] However, some studies have found stability for longer periods under specific conditions.[10][11][12] It is not recommended to store diluted aqueous solutions for more than a day.[1][9]
Q5: How should I store the solid powder and stock solutions of Oxaliplatin?
A5: The solid, lyophilized powder should be stored at -20°C for long-term stability (months to years) in a dry, dark environment.[9][13] Aqueous stock solutions prepared in Milli-Q water can be stored at -80°C for longer periods.[1] Reconstituted solutions in vials may be stored for up to 24 hours under refrigeration.[4]
Q6: Why is a sodium chloride solution not recommended for diluting Oxaliplatin?
A6: Oxaliplatin degrades rapidly in the presence of chloride ions.[12] Therefore, you must never use sodium chloride solutions (e.g., saline, PBS containing NaCl) for reconstitution or final dilution.[4]
Troubleshooting Guide
Issue 1: The Oxaliplatin powder is not fully dissolving in water.
-
Solution: Gentle warming of the solution can help increase solubility.[3] Additionally, using an ultrasonic bath can aid in the dissolution process.[7][8] Ensure you are not exceeding the known solubility limits (see table below).
Issue 2: I observed precipitation after diluting my stock solution in cell culture media.
-
Solution: This can happen if the concentration of Oxaliplatin in the final medium exceeds its solubility limit in that specific buffer system. Ensure the stock solution is fully dissolved before dilution. Also, verify that you are not using any chloride-containing solutions for dilution, as this can cause degradation and precipitation.[4][12]
Issue 3: I am not observing the expected cytotoxic effects in my cell-based assay.
-
Solution 1 (Solvent Choice): If you prepared your stock solution in DMSO, the drug may have been inactivated.[5][6] It is highly recommended to prepare fresh solutions using an appropriate aqueous solvent like Milli-Q water or 5% dextrose solution.[1]
-
Solution 2 (Solution Age): Aqueous solutions of Oxaliplatin have limited stability.[1] Always use freshly prepared solutions for your experiments to ensure the drug's potency. Do not store diluted aqueous solutions for more than one day.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| Water | ~6 mg/mL | - | [13][14] |
| 5 mM (~2 mg/mL) | With gentle warming | [3] | |
| 4 mg/mL | - | [13][15] | |
| 2.17 mg/mL | Requires ultrasonic and warming to 60°C | [7] | |
| 5% Dextrose | 0.2 - 1.3 mg/mL | Stable for at least 14 days at 4°C or 20°C | [10] |
| DMSO | 20 mg/mL (~50 mM) | Use is strongly discouraged for biological studies | [5][13][15] |
| 20.83 mg/mL (~52.4 mM) | Requires ultrasonic and warming to 60°C | [7] | |
| Up to 100 mM | Use is strongly discouraged for biological studies | [1] | |
| PBS (pH 7.2) | ~0.01 mg/mL | - | [9] |
| DMF | 1.67 mg/mL (~4.2 mM) | Requires ultrasonic | [7] |
| Methanol | Very slightly soluble | - | [13][14] |
| Ethanol | Practically insoluble | - | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM Oxaliplatin Aqueous Stock Solution
-
Calculate Required Mass: Determine the required mass of Oxaliplatin powder using its molecular weight (397.29 g/mol ).[3]
-
Formula: Mass (mg) = 5 mM * 397.29 g/mol * Volume (L)
-
Example for 1 mL: 0.005 mol/L * 397.29 g/mol * 0.001 L = 0.001986 g = 1.99 mg
-
-
Weighing: Carefully weigh the calculated amount of lyophilized Oxaliplatin powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the desired volume of sterile Milli-Q water or 5% Dextrose in Water (D5W) to the tube. Do not use saline or PBS.[4]
-
Dissolution: Vortex the solution thoroughly. If the powder does not fully dissolve, warm the tube gently (e.g., in a 37°C water bath) and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[3][8]
-
Sterilization (Optional): If needed, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: For immediate use, this stock can be kept at 4°C. For longer-term storage, aliquot the stock solution into sterile cryovials and store at -80°C.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock Solution: If frozen, thaw an aliquot of the Oxaliplatin stock solution quickly in a water bath and place it on ice.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Formula (C1V1 = C2V2): Volume of Stock (V1) = [Final Concentration (C2) * Final Volume (V2)] / Stock Concentration (C1)
-
Example: To make 2 mL of a 10 µM working solution from a 5 mM stock: V1 = (10 µM * 2000 µL) / 5000 µM = 4 µL
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Treat Cells: Immediately replace the existing medium in your cell culture plates with the medium containing the final concentration of Oxaliplatin.
-
Important Note: Always prepare a vehicle control using the same solvent and dilution factor used for the drug treatment.
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Simplified mechanism of action for this compound leading to cell death.
Caption: Decision guide for selecting a solvent for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. globalrph.com [globalrph.com]
- 5. adipogen.com [adipogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Physicochemical stability of oxaliplatin in 5% dextrose injection stored in polyvinyl chloride, polyethylene, and polypropylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags - GaBIJ [gabi-journal.net]
- 13. medkoo.com [medkoo.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Oxaliplatin - LKT Labs [lktlabs.com]
Technical Support Center: Optimizing (rel)-Oxaliplatin Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (rel)-Oxaliplatin in in vivo models. This resource provides troubleshooting guidance and frequently asked questions to help you navigate challenges in your experiments and optimize your study design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Oxaliplatin in mice?
A1: The appropriate starting dose of Oxaliplatin in mice depends on the tumor model, mouse strain, and experimental endpoint. However, a common dose range is 5-10 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.) once a week.[1] It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: How do I prepare Oxaliplatin for injection?
A2: Oxaliplatin should be dissolved in a 5% dextrose solution.[2] Do not use saline or any chloride-containing solutions, as this can cause the drug to degrade. Prepare the solution fresh for each injection.
Q3: What are the common toxicities associated with Oxaliplatin in mice?
A3: The most common dose-limiting toxicities are peripheral neuropathy (often exacerbated by cold), myelosuppression (neutropenia and thrombocytopenia), and gastrointestinal issues (diarrhea, weight loss).[3] Researchers should monitor mice for signs of these toxicities, such as changes in gait, sensitivity to touch, altered grooming, and weight loss.[4][5]
Q4: How does the mouse strain affect Oxaliplatin toxicity and efficacy?
A4: Different mouse strains can exhibit varying sensitivities to Oxaliplatin. For example, BALB/cJ mice may be less sensitive to oxaliplatin-induced toxicity compared to C57BL/6J mice.[2][6] It is essential to consider the genetic background of your mice and, if possible, conduct pilot studies to assess strain-specific responses.
Q5: How can I manage oxaliplatin-induced peripheral neuropathy in my mouse model?
A5: Managing oxaliplatin-induced peripheral neuropathy (OIPN) in mice can be challenging. Some strategies that have been explored include dose modification and the use of neuromodulatory agents, though no treatment has proven fully efficacious.[6][7] It is important to carefully monitor for symptoms of neuropathy, such as cold and mechanical hypersensitivity.[2][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly High Toxicity (e.g., rapid weight loss, lethargy) | - Dose is too high for the specific mouse strain or individual animal variability.- Incorrect drug preparation (e.g., use of saline instead of 5% dextrose).- Dehydration or malnutrition due to gastrointestinal toxicity. | - Immediately reduce the dose for subsequent administrations or pause treatment.[8]- Verify the drug preparation protocol.[2]- Provide supportive care, such as subcutaneous fluids and palatable, high-calorie food. |
| Lack of Anti-Tumor Efficacy | - The dose is too low.- The tumor model is resistant to Oxaliplatin.- Infrequent dosing schedule.- Suboptimal route of administration. | - Gradually escalate the dose in a pilot cohort to determine the MTD.[9]- Confirm the sensitivity of your cancer cell line to Oxaliplatin in vitro before proceeding with in vivo studies.- Consider increasing the dosing frequency (e.g., twice weekly) while carefully monitoring for toxicity.[4]- Evaluate if a different route of administration (e.g., i.v. vs. i.p.) improves drug delivery to the tumor. |
| Inconsistent Results Between Animals | - Variability in tumor size at the start of treatment.- Inconsistent drug administration (e.g., i.p. injection into the gut lumen).- Differences in animal age, sex, or health status. | - Randomize animals into treatment groups based on tumor volume to ensure an even distribution.- Ensure proper training in administration techniques to minimize variability.- Use animals of the same age and sex, and ensure they are healthy before starting the experiment.[6] |
| Signs of Severe Neuropathy at Low Doses | - Hypersensitivity of the mouse strain to neurotoxicity.- Cumulative dose effect from previous treatments. | - Switch to a more resistant mouse strain if possible.[6]- Implement a "stop and go" strategy where treatment is paused upon the appearance of neuropathic symptoms and resumed upon recovery.[7] |
Quantitative Data Summary
Table 1: Examples of Oxaliplatin Dosing Regimens in Mice
| Mouse Strain | Tumor Model | Dose | Route | Schedule | Observed Effects | Reference |
| C57BL/6J & BALB/cJ | - | 3 mg/kg and 30 mg/kg (cumulative) | i.p. | 0.3 mg/kg or 3 mg/kg for 5 consecutive days, 5 days rest, repeat | Mechanical and cold hypersensitivity. 30 mg/kg reduced locomotor activity in C57BL/6J. | [2][6] |
| C57BL/6N | - | 3 mg/kg | i.v. | Every 3 days for 9 injections | Cold/cool allodynia. | [10] |
| NOD/SCID | Colorectal Cancer Explants | 10 mg/kg | i.p. | Weekly for 2.5 weeks | Tumor growth inhibition. | [1] |
| NSG | Patient-Derived Organoid Xenografts | 2 mg/kg | i.p. | 10 injections (schedule not specified) | Inhibition of tumor growth. | [11] |
| C57BL/6 | Pancreatic Cancer | 2, 20, or 40 mg/kg (single dose) | i.p. | Single dose | 40 mg/kg was highly toxic. 20 mg/kg was required for tumor control similar to 2 mg/kg via regional delivery. | [9] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate mouse strain and tumor model for your study.
-
Group Allocation: Randomize mice into groups of 3-5.
-
Dose Escalation:
-
Start with a low dose of Oxaliplatin (e.g., 2 mg/kg).
-
Administer the drug via the intended route (e.g., i.p. or i.v.).
-
Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, and clinical signs of distress for a predefined period (e.g., 7 days).[9]
-
If no significant toxicity is observed (e.g., <15% weight loss and no severe clinical signs), escalate the dose in the next group of mice (e.g., by 1.5-2 fold).
-
Continue dose escalation until signs of dose-limiting toxicity are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause irreversible toxicity or more than a predefined level of weight loss (e.g., 20%).
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Implant tumor cells or fragments into the desired location (e.g., subcutaneously or orthotopically).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers or imaging until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.
-
Treatment Administration:
-
Prepare Oxaliplatin in 5% dextrose solution immediately before use.[2]
-
Administer Oxaliplatin at the predetermined optimal dose (below the MTD) and schedule.
-
Administer vehicle (5% dextrose) to the control group.
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or a specific time point).
Visualizations
Caption: Workflow for in vivo Oxaliplatin studies.
Caption: Oxaliplatin's mechanism of action.
Caption: Troubleshooting decision tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. products.sanofi.us [products.sanofi.us]
- 4. Susceptibility of different mouse strains to oxaliplatin peripheral neurotoxicity: Phenotypic and genotypic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice [frontiersin.org]
- 7. Management of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Oxaliplatin-induced peripheral neuropathy can be minimized by pressurized regional intravascular delivery in an orthotopic murine pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of (rel)-Oxaliplatin in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rel)-Oxaliplatin in preclinical models. Our goal is to help you anticipate, manage, and minimize the common off-target effects of this potent chemotherapeutic agent, ensuring the robustness and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Oxaliplatin observed in preclinical models?
A1: The most significant and dose-limiting off-target effect of Oxaliplatin in preclinical models is chemotherapy-induced peripheral neuropathy (CIPN).[1][2][3] This manifests as both acute cold allodynia and chronic mechanical hypersensitivity.[1][3] Other notable off-target effects include gastrointestinal toxicity, leading to altered gut motility and potential neuronal damage in the enteric nervous system, as well as myelosuppression.[4][5][6][7]
Q2: Which mouse strains are most susceptible to Oxaliplatin-induced peripheral neuropathy?
A2: While C57BL/6 and BALB/c mice are both commonly used, studies suggest there can be strain- and sex-dependent differences in the development and severity of neuropathy.[8] For example, one study showed that BALB/cJ females exhibited a significant reduction in nerve conduction amplitude after a 30 mg/kg cumulative dose of oxaliplatin, a change not observed in C57BL/6J mice of either sex.[8]
Q3: What is the underlying mechanism of Oxaliplatin-induced neuropathy?
A3: The mechanisms are multifactorial and not yet fully elucidated. However, compelling evidence points to the central roles of mitochondrial dysfunction and oxidative stress in dorsal root ganglion (DRG) neurons.[9] Oxaliplatin can impair mitochondrial respiration, leading to energy deficits and increased production of reactive oxygen species (ROS).[9][10] This oxidative stress can damage lipids, proteins, and DNA within the neurons, contributing to neuronal hyperexcitability and apoptosis.[9] Neuroinflammation, involving the activation of glial cells and the release of pro-inflammatory cytokines, also plays a crucial role.
Q4: Are there any established strategies to mitigate Oxaliplatin's off-target effects in preclinical studies?
A4: Yes, several strategies are being investigated with varying degrees of success. These include the co-administration of antioxidants like N-acetylcysteine or glutathione, which have shown some neuroprotective effects.[11][12] Agents that target mitochondrial dysfunction and neuroinflammation are also being explored. Additionally, novel drug delivery systems, such as liposomal formulations or nanoparticles, aim to increase the targeted delivery of Oxaliplatin to tumor tissues, thereby reducing systemic exposure and off-target toxicity.
Q5: How can I be sure that a potential neuroprotective agent is not interfering with Oxaliplatin's anti-cancer efficacy?
A5: This is a critical consideration. It is essential to include a tumor-bearing cohort in your study design when evaluating any potential mitigating agent. This allows for the simultaneous assessment of the agent's impact on tumor growth in the presence of Oxaliplatin. An ideal protective agent will reduce off-target toxicity without diminishing the chemotherapeutic efficacy of Oxaliplatin.
Troubleshooting Guides
Issue 1: High variability in the development of peripheral neuropathy in our mouse cohort.
-
Possible Cause 1: Inconsistent Oxaliplatin Administration.
-
Troubleshooting: Ensure precise and consistent intraperitoneal (i.p.) injection technique. Variability in injection site or depth can affect drug absorption and distribution. Prepare fresh Oxaliplatin solutions for each injection cycle as the compound's stability in solution can be a factor.
-
-
Possible Cause 2: Environmental Stressors.
-
Possible Cause 3: Subjectivity in Behavioral Testing.
-
Troubleshooting: Implement blinded testing procedures where the experimenter is unaware of the treatment groups.[14][15] For tests like the von Frey assay, ensure consistent application of filaments to the same area of the paw with the same duration of pressure.[13][15] Standardize the scoring of responses for the cold plate test (e.g., number of paw lifts, jumps, or licking latency).[1][14]
-
Issue 2: Lack of significant cold allodynia after Oxaliplatin administration.
-
Possible Cause 1: Insufficient Oxaliplatin Dose.
-
Troubleshooting: The dose required to induce cold allodynia can vary between mouse strains. For C57BL/6J mice, a cumulative dose of 30 mg/kg administered over two cycles (daily i.p. injections for 5 days, followed by 5 days of rest) has been shown to induce significant cold hyperalgesia.[1][16] Refer to the dose-response table below and consider a pilot study to determine the optimal dose for your specific strain and experimental conditions.
-
-
Possible Cause 2: Inappropriate Cold Plate Temperature.
-
Troubleshooting: The temperature of the cold plate is critical. A temperature of -4.2°C has been found to be effective for detecting cold hyperalgesia in Oxaliplatin-treated mice without causing tissue damage.[1] Temperatures between 1°C and 4°C have also been used, with significant effects observed.[17]
-
-
Possible Cause 3: Timing of Assessment.
-
Troubleshooting: Acute cold allodynia can be observed shortly after the first cycle of Oxaliplatin administration, with a more robust response typically seen after the second cycle.[1] Ensure your assessment time points are aligned with the expected onset of this acute effect.
-
Issue 3: Difficulty in assessing gastrointestinal toxicity.
-
Possible Cause 1: Insensitive Readouts.
-
Troubleshooting: Simple body weight measurements may not be sufficient. Consider more direct assessments of gut function. In vivo X-ray imaging with a contrast agent like barium sulfate can be used to measure gastrointestinal transit time and gastric emptying.[4] Ex vivo analysis of colonic motor activity in an organ bath can provide detailed information on the frequency and propagation of contractions.[4][5]
-
-
Possible Cause 2: Sub-optimal Oxaliplatin Dosing for GI Effects.
-
Troubleshooting: A dosing regimen of 3 mg/kg/day administered three times a week for 14 days has been shown to induce significant delays in gastrointestinal transit and impair colonic motor activity in Balb/c mice.[4]
-
Data Presentation
Table 1: Oxaliplatin Dose-Response for Peripheral Neuropathy in C57BL/6J Mice
| Cumulative Dose (mg/kg) | Dosing Regimen | Mouse Sex | Primary Neuropathic Endpoint | Magnitude of Effect | Citation |
| 3 | 10 injections over 2 weeks | Male | Mechanical Hypersensitivity | Significant and persistent for up to 10 weeks | [8] |
| 30 | 10 injections over 2 weeks | Male | Mechanical Hypersensitivity & Cold Hypersensitivity | Significant and persistent for up to 10 weeks; significant cold hypersensitivity at weeks 1, 3, and 4 | [8] |
| 30 | Daily i.p. for 5 days, 5 days rest, repeat cycle | Male | Mechanical Allodynia & Cold Hyperalgesia | Significant mechanical allodynia and a >2-fold increase in paw lifts on the cold plate at -4.2°C | [1][16] |
| 30 | 10 injections over 2 weeks | Female | Mechanical Hypersensitivity | Significant and persistent for up to 10 weeks | [8] |
Table 2: Myelosuppression in C57BL/6J Mice Following Chronic Oxaliplatin Treatment
| Cumulative Dose (mg/kg) | Dosing Regimen | Endpoint | Result | Citation |
| 15 | 6 injections over 8 days | White Blood Cells (WBC) | No significant change | [6] |
| 22.5 | 9 injections over 16 days | White Blood Cells (WBC) | Significant reduction | [6] |
| 30 | 12 injections over 17 days | White Blood Cells (WBC) | Significant reduction | [6][18] |
| 30 | 12 injections over 17 days | Red Blood Cells (RBC) | Significant reduction | [6][18] |
| 30 | 12 injections over 17 days | Hemoglobin | Significant reduction | [6][18] |
| 30 | 12 injections over 17 days | Spleen Weight | Significant increase (splenomegaly) | [6] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
-
Animal Acclimation: Place mice in individual transparent plastic boxes on a raised metal mesh floor. Allow them to acclimate for at least 15-30 minutes before testing.[13]
-
Filament Application: Use a series of calibrated von Frey filaments with logarithmically increasing stiffness (e.g., 0.023–3.630 g).[13] Apply the filament to the plantar surface of the hind paw with enough force to cause a slight bend in the filament.[14][15]
-
Up-Down Method: Start with a mid-range filament (e.g., 0.407 g).[13] If there is a positive response (paw withdrawal, licking, or flinching), use the next weaker filament. If there is no response, use the next stronger filament.
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method as previously described in the literature.[14] A positive response is defined as a rapid and pronounced paw withdrawal.[13]
-
Blinding and Randomization: The experimenter should be blinded to the treatment groups.[14][15] The order of testing for each animal and the paw to be tested should be randomized.
Protocol 2: Assessment of Cold Allodynia using the Cold Plate Test
-
Animal Acclimation: Acclimate the mice to the testing apparatus (a Peltier-cooled metal plate) with the plate turned off for at least 5 minutes prior to testing.[14]
-
Test Procedure: Set the cold plate to the desired temperature (e.g., -4.2°C or 2.5°C).[1][17] Place the mouse on the plate and start a timer.
-
Response Measurement: Record the latency to the first sign of a pain response, which can include jumping, lifting, shaking, or licking of the hind paws.[14][17] A cut-off time (e.g., 90 seconds) should be established to prevent tissue damage.[14]
-
Data Analysis: The latency to respond or the number of responses within a given time frame is recorded. A significant decrease in latency or an increase in the number of responses in the Oxaliplatin-treated group compared to the control group indicates cold allodynia.[1][17]
Protocol 3: Quantification of Reactive Oxygen Species (ROS) in Sciatic Nerve Tissue
-
Tissue Collection: Euthanize the mouse and quickly dissect the sciatic nerve. Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
Tissue Homogenization: Homogenize the sciatic nerve tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) on ice.[19]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 4000 rpm for 10 minutes) at 4°C to pellet cellular debris.[19]
-
ROS Measurement: Use the resulting supernatant for ROS quantification. Several commercial kits are available for measuring total ROS or specific species like hydrogen peroxide. These assays are typically based on fluorescent or chemiluminescent probes.
-
Data Normalization: Normalize the ROS levels to the total protein concentration of the supernatant, which can be determined using a standard protein assay (e.g., Bradford or BCA).
Mandatory Visualizations
Caption: Experimental workflow for assessing Oxaliplatin's off-target effects.
References
- 1. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Agents for Oxaliplatin-Induced Peripheral Neuropathy; Experimental and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological Mechanisms and Preventive Strategies of Oxaliplatin-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin‐induced enteric neuronal loss and intestinal dysfunction is prevented by co‐treatment with BGP‐15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oxaliplatin on mouse myenteric neurons and colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaliplatin-induced haematological toxicity and splenomegaly in mice | PLOS One [journals.plos.org]
- 7. Prophylactic administration of lecithinized superoxide dismutase for a murine model of oxaliplatin-induced myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Baicalein Against Oxaliplatin-Induced Peripheral Neuropathy: Impact on Oxidative Stress, Neuro-inflammation and WNT/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Respiratory Chain Dysfunction in Dorsal Root Ganglia of Streptozotocin-Induced Diabetic Rats and Its Correction by Insulin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine has neuroprotective effects against oxaliplatin-based adjuvant chemotherapy in colon cancer patients: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of reduced glutathione on oxaliplatin-based chemotherapy in advanced colorectal cancer: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy highlights their limited translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 16. scilit.com [scilit.com]
- 17. ane.pl [ane.pl]
- 18. researchgate.net [researchgate.net]
- 19. Reactive oxygen species (ROS) mediates non-freezing cold injury of rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (rel)-Oxaliplatin DNA Adduct Detection
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers detecting and quantifying (rel)-Oxaliplatin DNA adducts.
Troubleshooting and FAQs
This section addresses common issues encountered during the detection of oxaliplatin-DNA adducts, particularly when using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Frequently Asked Questions
Q1: What is the primary mechanism of oxaliplatin's anti-cancer activity? A1: Oxaliplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2] These adducts, mainly intra- and inter-strand crosslinks at guanine and adenine bases, obstruct DNA replication and transcription, ultimately leading to cell death.[1][3]
Q2: Which analytical method is most sensitive for quantifying total platinum bound to DNA? A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total platinum content in DNA samples, allowing for the detection of platinum-DNA adducts at very low levels.[4] A reported detection limit is 0.01 ng/mL of platinum, which can correspond to as little as 2 pg of platinum per microgram of DNA.[4]
Q3: How do oxaliplatin-DNA adducts differ from those formed by cisplatin? A3: While both drugs form the same types of adducts at the same DNA sites, the presence of the diaminocyclohexane (DACH) ligand in oxaliplatin creates a bulkier adduct compared to cisplatin.[3] This structural difference leads to differential recognition by cellular proteins, such as mismatch repair proteins, which may contribute to oxaliplatin's different spectrum of activity and efficacy in cisplatin-resistant cell lines.[3][5]
Q4: Can oxaliplatin-DNA crosslinks be detected by methods other than ICP-MS? A4: Yes, other methods can detect oxaliplatin-DNA crosslinks. The alkaline comet assay, for instance, is a sensitive and rapid method that can detect inter-strand crosslinks by observing retarded electrophoretic mobility of DNA.[6][7] Additionally, antibody-based methods, such as dot blot analysis using antibodies that recognize platinum-DNA lesions, can be employed.[5]
Troubleshooting Guide: ICP-MS Based Detection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Platinum (Pt) Signal / Poor Sensitivity | 1. Incomplete DNA digestion. 2. Insufficient DNA quantity. 3. Loss of sample during preparation. 4. Instrument not tuned properly. | 1. Optimize the wet-digestion protocol; ensure complete acid digestion to release all platinum from the DNA. 2. Start with a sufficient amount of DNA (e.g., at least 10 µg) for detectable adduct levels.[4] 3. Handle samples carefully, especially during transfer steps, to minimize loss. 4. Perform daily instrument tuning to achieve maximum sensitivity for platinum isotopes.[5] |
| High Background Noise / Contamination | 1. Contaminated reagents (acids, water). 2. Contamination from labware (tubes, pipette tips). 3. Carry-over from previous samples in the ICP-MS system. | 1. Use ultra-pure, trace metal-grade acids and water for all dilutions and digestions. 2. Use certified metal-free labware or acid-wash all tubes and tips before use. 3. Run thorough rinse cycles between samples and use a sufficiently long uptake time to flush the system. |
| Poor Reproducibility / High Variability | 1. Inconsistent sample digestion. 2. Matrix effects from the DNA sample. 3. Inaccurate DNA quantification. 4. Pipetting errors. | 1. Ensure all samples are digested under identical conditions (time, temperature, acid volume). 2. While DNA is reported to have no significant matrix effect up to ~500 µg, ensure samples are diluted sufficiently.[4] Use an internal standard (e.g., Rhenium) to correct for matrix effects and instrument drift.[5] 3. Use a reliable DNA quantification method (e.g., fluorometric assay like PicoGreen or Hoechst 33258) post-extraction and before digestion.[4] Treat samples with RNase to avoid RNA contamination affecting UV-based quantification.[4] 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| Discrepancy Between Adduct Levels and Cytotoxicity | 1. Differences in cellular uptake of the drug. 2. Active DNA repair mechanisms removing adducts. 3. Cell-line specific factors. | 1. Correlate adduct levels with measurements of total cellular platinum uptake.[5] 2. Conduct time-course experiments to measure the rate of adduct formation and removal. The removal of platinum adducts can often be modeled by first-order kinetics.[4] 3. Acknowledge that adduct levels are one of many factors; pathways like Fanconi anemia (FA) and nucleotide excision repair (NER) are crucial for processing these lesions and influencing cell survival.[5] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of Total Platinum-DNA Adducts via ICP-MS
This protocol details the steps from cell treatment to the final quantification of platinum bound to nuclear DNA.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116 colorectal cancer cells) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of oxaliplatin (e.g., 100 µM) for a specified duration (e.g., 1-4 hours).
2. DNA Isolation:
-
Harvest cells and wash thoroughly with ice-cold PBS to remove any unbound drug.
-
Isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity.
3. DNA Purification and Quantification:
-
To eliminate RNA contamination, treat the DNA preparation with RNase A.
-
Re-purify the DNA, for example, by ethanol precipitation.
-
Quantify the DNA concentration accurately using a fluorometric method (e.g., Hoechst 33258 dye).[4]
4. Wet Acid Digestion:
-
In a metal-free tube, place a known amount of DNA (e.g., 10-20 µg).
-
Add a small volume (e.g., 1 mL) of high-purity nitric acid (e.g., 70%).
-
Securely cap the tube and incubate at a high temperature (e.g., 90-100°C) for several hours or overnight until the DNA is completely dissolved and the solution is clear.
5. Sample Preparation for ICP-MS:
-
After cooling, dilute the digested sample with ultrapure water (18.2 MΩ·cm) to a final volume that brings the acid concentration to a level compatible with the ICP-MS instrument (e.g., 2-5%).
-
Add an internal standard (e.g., Rhenium) to each sample to correct for instrument drift and matrix effects.[5]
6. ICP-MS Analysis:
-
Prepare a calibration curve using certified platinum standards in the same acid matrix as the samples.
-
Tune the instrument daily to maximize sensitivity for platinum isotopes (e.g., ¹⁹⁵Pt).[5]
-
Analyze the samples. The MassHunter software package or equivalent can be used for data processing.[5]
-
Express the final results as pg of Platinum per µg of DNA.
Comparative Data on Platinum Adduct Formation
The following table summarizes findings on the relative formation of DNA adducts by oxaliplatin compared to cisplatin.
| Comparison Metric | Cisplatin | Oxaliplatin | Cell Line | Reference |
| Relative Adduct Formation (1 hr treatment) | 100% | 56% | HCT116 | [4] |
| Relative Pt-GG Adduct Levels (2 hr treatment, 4 hr post-incubation) | ~4 | ~3 | A2780 | [8] |
Note: The rate of adduct formation and the relative amounts can vary significantly based on the cell line, drug concentration, and incubation times.
Visualized Workflows
Workflow for ICP-MS Detection of Pt-DNA Adducts
Decision Tree for Troubleshooting Low ICP-MS Signal
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Recognition and processing of cisplatin- and oxaliplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay | 科研之友 [test.scholarmate.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Assays for (rel)-Oxaliplatin Metabolites
Welcome to the technical support center for assays involving (rel)-Oxaliplatin and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for improved sensitivity and accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of oxaliplatin and its metabolites using common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and High-Performance Liquid Chromatography (HPLC).
LC-MS Analysis
Question 1: I am observing significant signal suppression and high matrix effects for oxaliplatin in my plasma samples. How can I improve the sensitivity of my LC-MS/MS method?
Answer:
Signal suppression in LC-MS/MS analysis of oxaliplatin from plasma is a common challenge due to the complex biological matrix.[1] Here are several steps you can take to mitigate matrix effects and enhance sensitivity:
-
Optimize Sample Preparation:
-
Protein Precipitation: While a simple and common technique, it may not be sufficient to remove all interfering substances. Consider using a protein precipitation plate followed by solid-phase extraction (SPE) for more thorough cleanup.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., mixed-mode or polymer-based) to selectively isolate oxaliplatin and its metabolites from endogenous plasma components. Methodical optimization of wash and elution steps is crucial.
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1] However, this must be balanced with the need to maintain the analyte concentration above the lower limit of quantitation (LLOQ).
-
-
Chromatographic Separation:
-
Column Selection: Employ a column that provides good retention and separation of oxaliplatin from co-eluting matrix components. A longer column can improve separation efficiency.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to reversed-phase chromatography for polar metabolites.[2]
-
Gradient Optimization: Develop a gradient elution profile that effectively separates the analytes of interest from the bulk of the matrix components. A shallower gradient can improve resolution.
-
-
Mass Spectrometry Parameters:
-
Ion Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, to maximize the ionization of oxaliplatin and its metabolites.[3]
-
Mobile Phase Additives: The pH of the mobile phase can significantly impact signal intensity. The addition of a small amount of an appropriate modifier, such as ammonium formate, can improve signal consistency.[1]
-
Question 2: My chromatographic peaks for oxaliplatin are showing significant tailing. What are the potential causes and solutions?
Answer:
Peak tailing in HPLC and LC-MS can compromise resolution and integration accuracy. Here’s a troubleshooting guide to address this issue:
-
Secondary Interactions with Stationary Phase:
-
Problem: Basic analytes can interact with acidic residual silanol groups on silica-based C18 columns, leading to tailing.
-
Solution:
-
Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column).
-
Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For basic compounds, a lower pH is generally preferred.[4]
-
Add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
-
-
-
Column Overload:
-
Column Contamination or Degradation:
-
Problem: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can lead to poor peak shape.
-
Solution:
-
-
Extra-Column Volume:
-
Problem: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
-
Solution: Use tubing with the smallest practical internal diameter and ensure all connections are made with minimal dead volume.
-
ICP-MS Analysis
Question 3: I am concerned about platinum contamination in my ICP-MS analysis, which could affect the accuracy of my results. How can I prevent this?
Answer:
Preventing contamination is critical for achieving accurate and sensitive quantification of total platinum by ICP-MS.[7] Here are key preventative measures:
-
Clean Lab Environment:
-
Perform sample preparation in a clean, dedicated space, preferably in a laminar flow hood, to minimize environmental contamination.[7]
-
-
Reagent and Material Purity:
-
Use high-purity acids (e.g., trace metal grade nitric acid) for sample digestion.[8]
-
Utilize metal-free labware (e.g., polypropylene or PFA) for all sample handling and storage.
-
Regularly test reagents and materials for platinum contamination by running blank samples.
-
-
Instrument Maintenance:
-
Routinely clean the ICP-MS cones (sampler and skimmer) and the sample introduction system (nebulizer and spray chamber) to prevent sample carryover.[9]
-
Use a dedicated sample introduction system for platinum analysis if possible.
-
After analyzing samples with high platinum concentrations, run a sufficient number of blank or rinse solutions to ensure the system is clean before analyzing low-concentration samples.
-
-
Sample Handling:
-
Avoid using any tools or containers that may contain platinum or other interfering metals.
-
Be mindful of potential contamination from external sources, such as dust or aerosols in the laboratory environment.
-
General Sample Handling & Stability
Question 4: Oxaliplatin is known to be unstable. What precautions should I take during sample preparation and storage to ensure the integrity of the parent drug and its metabolites?
Answer:
The instability of oxaliplatin, particularly its susceptibility to degradation in the presence of chloride ions, requires careful handling.[10][11]
-
Avoid Chloride-Containing Solutions:
-
Temperature Control:
-
Rapid Sample Processing:
-
pH Control:
-
Be aware that alkaline conditions can also promote the degradation of oxaliplatin.[14] Maintain a neutral or slightly acidic pH during sample preparation where possible.
-
Quantitative Data Summary
The following table summarizes the Lower Limits of Quantification (LLOQ) for oxaliplatin and its metabolites achieved by different analytical methods as reported in various studies.
| Analyte | Matrix | Method | LLOQ | Reference |
| Oxaliplatin | Rat Plasma | UHPLC-MS/MS | 10 ng/mL | [1][15] |
| Oxaliplatin | Rat Tongue Homogenate | UHPLC-MS/MS | 10 ng/mL | [1][15] |
| Oxaliplatin | Human Plasma (deproteinized) | UHPLC-ICP-MS | 50 nM | [13] |
| Total Platinum | Cell Samples | ICP-MS | 0.11-0.50 µg/L | [16] |
| Total Platinum | Rat Biological Matrices | ICP-MS | 0.5 ppb | [17][18] |
| Oxaliplatin-GG Adduct | DNA | LC-ESI-MS/MS | 23 adducts per 10⁸ nucleotides | [19] |
| Oxaliplatin-AG Adduct | DNA | LC-ESI-MS/MS | 19 adducts per 10⁸ nucleotides | [19] |
Experimental Protocols
Protocol 1: Quantification of Total Platinum in Biological Samples by ICP-MS
This protocol provides a general workflow for the determination of total platinum concentration in biological matrices such as cell lysates or tissues.
-
Sample Collection and Preparation:
-
Collect cells or tissues and store them at -80°C until analysis.
-
Thaw samples on ice. For tissues, homogenize in an appropriate buffer.
-
-
Acid Digestion:
-
Caution: Perform this step in a chemical fume hood with appropriate personal protective equipment.
-
Transfer a known amount of the sample (e.g., cell pellet or tissue homogenate) into a digestion vessel.
-
Add concentrated, high-purity nitric acid (e.g., 70%).[8]
-
Digest the samples using either an open-vessel method on a heat block or a microwave-assisted digestion system until the solution is clear.[8][16] Microwave digestion is generally faster and more efficient.[16]
-
Allow the samples to cool completely.
-
-
Sample Dilution:
-
Dilute the digested samples to the desired volume with ultrapure water to bring the acid concentration to a level compatible with the ICP-MS system (typically 1-5%).
-
-
ICP-MS Analysis:
-
Prepare a series of platinum calibration standards in a matrix that matches the diluted samples (i.e., same acid concentration).
-
Include an internal standard (e.g., iridium) to correct for instrumental drift and matrix effects.[7]
-
Analyze the samples, blanks, and standards using the ICP-MS. Monitor the appropriate platinum isotope (e.g., 194Pt or 195Pt).[7]
-
-
Data Analysis:
-
Generate a calibration curve from the standards and calculate the platinum concentration in the unknown samples. Ensure the correlation coefficient (R²) of the calibration curve is >0.99.[8]
-
Protocol 2: Analysis of Oxaliplatin and its Metabolites by LC-MS/MS
This protocol outlines a general procedure for the sensitive quantification of oxaliplatin and its primary metabolites in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., carboplatin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Conditions:
-
Column: A C18 or HILIC column suitable for the separation of polar compounds (e.g., Xbridge HILIC, 2.1 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: Develop a suitable gradient to separate the analytes (e.g., 95% B to 40% B over several minutes).[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize collision energies for each transition to maximize signal intensity.
-
-
Data Analysis:
-
Construct calibration curves using matrix-matched standards.
-
Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Oxaliplatin Biotransformation and Mechanism of Action
Caption: Oxaliplatin biotransformation and cytotoxic mechanism.
General Experimental Workflow for LC-MS Analysis
Caption: A typical workflow for quantitative LC-MS/MS analysis.
References
- 1. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic fate of oxaliplatin in the biological milieu investigated during in vivo lung perfusion using a unique miniaturized sampling approach based on solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Monitoring of platinum surface contamination in seven Dutch hospital pharmacies using inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Prevent Sample Contamination Of ICP-MS Systems In Pharmaceutical Processing [pharmaceuticalonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic Effects of Oxaliplatin Instability in Chloride-Containing Carrier Fluids on the Hyperthermic Intraperitoneal Chemotherapy to Treat Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved method for quantification of intact oxaliplatin by ultra high performance liquid chromatography-inductively coupled plasma mass spectrometry: Applications to clinical and speciation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cn.aminer.org [cn.aminer.org]
- 16. Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hylapharm.com [hylapharm.com]
- 18. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a liquid chromatography-electrospray ionization tandem mass spectrometry method for detecting oxaliplatin-DNA intrastrand cross-links in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neurotoxicity in Animal Models of Oxaliplatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models of oxaliplatin-induced neurotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experimental procedures.
| Issue | Potential Cause | Recommended Solution | Citation |
| High mortality rate or excessive weight loss in animals. | Oxaliplatin dose is too high, leading to systemic toxicity such as myelosuppression or severe gastrointestinal issues. | - Reduce the dosage of oxaliplatin. - Switch from a daily to an intermittent dosing schedule. - Provide supportive care, including hydration and nutritional supplements. - Closely monitor animal health, including daily weight checks. | [1][2][3] |
| Inconsistent or absent signs of neuropathy (e.g., mechanical or cold allodynia). | - Insufficient cumulative dose of oxaliplatin. - Improper administration technique (e.g., intraperitoneal vs. intravenous). - Inappropriate behavioral testing parameters. - Animal strain or sex differences in sensitivity. | - Increase the cumulative dose or duration of oxaliplatin treatment. - Ensure proper and consistent administration route. Intravenous administration may lead to more consistent neuropathy. - Optimize behavioral testing protocols (e.g., acclimatize animals to the testing environment, use appropriate stimulus intensity). - Consider the known strain and sex variabilities in response to oxaliplatin. | [1][4][5] |
| Animals exhibit signs of distress or abnormal behavior unrelated to neuropathy (e.g., lethargy, anxiety-like behavior). | Oxaliplatin can induce systemic side effects, including fatigue, anxiety, and depression-like behaviors. | - Include a battery of behavioral tests to assess overall well-being, not just nociception. - Ensure the experimental design accounts for potential confounding behavioral changes. - Provide environmental enrichment to reduce stress. | [5][6] |
| High variability in behavioral test results between animals in the same group. | - Inconsistent handling of animals. - Environmental stressors in the housing or testing facility. - Subjectivity in scoring behavioral responses. | - Handle all animals consistently and gently to minimize stress. - Maintain a controlled and stable environment (light, temperature, noise). - Ensure experimenters are properly trained and blinded to the treatment groups to reduce bias in scoring. | [7][8] |
| Unexpected motor deficits or ataxia. | While oxaliplatin primarily causes sensory neuropathy, high cumulative doses can lead to motor coordination impairment and sensory ataxia. | - Conduct motor function tests (e.g., rotarod) to distinguish from sensory deficits. - If motor impairment is a confounding factor, consider adjusting the oxaliplatin dose. - Note that sensory ataxia can result from the loss of proprioception due to sensory nerve damage. | [9][10][11] |
Frequently Asked Questions (FAQs)
1. What are the typical dosing regimens to induce reliable neurotoxicity in rodents?
The optimal dosing regimen can vary based on the animal species, strain, and desired neuropathy phenotype (acute vs. chronic). Below are some commonly used protocols.
| Animal Model | Oxaliplatin Dose & Schedule | Administration Route | Expected Outcome | Citation |
| Rat (Sprague-Dawley) | 2 mg/kg, twice weekly for 4.5 weeks | Intravenous (i.v.) | Cold allodynia and mechanical allodynia. | [4] |
| Rat (Sprague-Dawley) | 3-8 mg/kg, once weekly for over 4 weeks | Intravenous (i.v.) | Dose-dependent chronic neuropathy. | [12] |
| Rat (Wistar) | 4 mg/kg, twice weekly for 4.5 weeks | Intraperitoneal (i.p.) | Morphometric evidence of neurotoxicity. | [13] |
| Mouse (C57BL/6N) | 3 mg/kg, i.v. every 3 days for 9 injections | Intravenous (i.v.) | Chronic cold/cool allodynia. | [8] |
| Mouse (C57BL/6J & BALB/cJ) | 0.3 mg/kg (low dose) or 3 mg/kg (high dose), i.p. for 5 consecutive days, 5 days rest, repeat cycle. | Intraperitoneal (i.p.) | Long-term mechanical and cold hypersensitivity. | [5] |
| Mouse (C57BL/6J) | Cumulative dose of 30 mg/kg over two cycles (daily i.p. injection for 5 days, 5 days rest). | Intraperitoneal (i.p.) | Acute cold hyperalgesia and mechanical allodynia. | [14] |
2. How can I assess oxaliplatin-induced neurotoxicity behaviorally?
Several standardized behavioral tests are used to quantify the sensory deficits and hypersensitivity characteristic of oxaliplatin-induced neuropathy.
| Behavioral Test | Description | Endpoint Measured | Citation |
| Von Frey Test | Calibrated filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. | Paw withdrawal threshold (in grams). | [1][7][15] |
| Acetone Test | A drop of acetone is applied to the plantar surface of the hind paw, producing a cooling sensation. | Duration or frequency of paw lifting, flinching, or licking. | [7][8] |
| Cold Plate Test | Animals are placed on a temperature-controlled plate set to a noxious cold temperature. | Latency to the first sign of pain (e.g., paw lifting, jumping) or the number of responses over a set time. | [1][14][15] |
| Tail Immersion Test | The distal portion of the tail is immersed in cold water. | Latency to tail flick or withdrawal. | [8] |
3. What are the key signaling pathways involved in oxaliplatin-induced neurotoxicity?
Oxaliplatin-induced neurotoxicity is a multifactorial process involving several interconnected pathways. Key mechanisms include the accumulation of oxaliplatin in dorsal root ganglion (DRG) neurons via organic cation transporters (OCTs), leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and subsequent neuronal damage and apoptosis.[16][17][18] Neuroinflammation, involving the activation of glial cells and the release of pro-inflammatory cytokines, also plays a significant role.[10][19]
Caption: Key signaling pathways in oxaliplatin-induced neurotoxicity.
4. What is a standard workflow for an in vivo study of oxaliplatin-induced neurotoxicity?
A typical experimental workflow involves several key stages, from animal acclimatization to data analysis.
Caption: Standard workflow for in vivo oxaliplatin neurotoxicity studies.
Detailed Experimental Protocols
Protocol 1: Induction of Chronic Neuropathy in Mice
This protocol is adapted from established methods to induce a robust and lasting neuropathic pain phenotype.[5][8]
Materials:
-
Oxaliplatin
-
5% Dextrose in Saline (Vehicle)
-
Male C57BL/6N mice (8-10 weeks old)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: House mice under standard conditions (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Oxaliplatin Preparation: Prepare a fresh solution of oxaliplatin in 5% dextrose in saline on each injection day.
-
Administration: Inject mice with oxaliplatin at a dose of 3 mg/kg via the tail vein (intravenously) every 3 days for a total of 9 injections. The control group receives an equivalent volume of the vehicle.
-
Monitoring: Closely monitor the mice for any signs of acute or chronic toxicity, including weight loss, changes in appearance, or distress.
-
Behavioral Testing: Perform behavioral assessments (e.g., acetone test, von Frey test) at baseline before the first injection and at regular intervals throughout and after the treatment period to track the development of neuropathy.
Protocol 2: Von Frey Test for Mechanical Allodynia
This protocol details the assessment of mechanical sensitivity.[1][7]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place individual mice in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament with enough force to cause it to bend.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Data Recording: The pattern of responses is used to calculate the paw withdrawal threshold in grams.
Protocol 3: Acetone Test for Cold Allodynia
This protocol outlines the procedure for assessing sensitivity to cold stimuli.[7][8]
Materials:
-
Acetone
-
Pipette or syringe with a blunt needle
-
Elevated wire mesh platform
-
Testing chambers
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate the mice in the testing chambers on the wire mesh platform for at least 20-30 minutes.
-
Acetone Application: Apply a small drop (approximately 25-50 µL) of acetone to the plantar surface of the hind paw, ensuring the drop does not touch the wire mesh.
-
Response Measurement: Immediately after application, start a stopwatch and record the cumulative time the mouse spends lifting, flinching, or licking the paw over a 60-second observation period.
-
Repeated Measures: Allow at least 10 minutes between applications if testing is repeated on the same paw or the contralateral paw.
References
- 1. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and pharmacological description of oxaliplatin-induced painful neuropathy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxaliplatin Chemotherapeutic-induced peripheral neuropathy screen [pspp.ninds.nih.gov]
- 8. criver.com [criver.com]
- 9. Management of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Oxaliplatin-induced neuropathy: glial activation in spinal cord and brain | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessment of Oxaliplatin-induced Chronic Neuropathy and Anticancer Efficacy Through Pharmacokinetic and Toxicodynamic Evaluation of a Rat Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 16. Oxaliplatin-Induced Neuropathy: Genetic and Epigenetic Profile to Better Understand How to Ameliorate This Side Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Oxaliplatin-induced peripheral neurotoxicity in colorectal cancer patients: mechanisms, pharmacokinetics and strategies [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. A transient inflammatory response contributes to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for (rel)-Oxaliplatin Mechanistic Studies
Welcome to the technical support center for researchers investigating the mechanisms of (rel)-Oxaliplatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. All protocols and data are supported by peer-reviewed literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during your mechanistic studies of this compound.
FAQ 1: My cell viability assay (e.g., MTT) shows inconsistent IC50 values for oxaliplatin. What are the possible reasons and solutions?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability.
-
Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Perform a cell count before and after seeding a few test wells to check for consistency.
-
-
Drug Potency and Stability: Oxaliplatin solutions can degrade over time.
-
Solution: Prepare fresh stock solutions of oxaliplatin in an appropriate solvent (e.g., water with gentle warming) for each experiment. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.
-
-
Variable Treatment Duration: Inconsistent exposure times will affect cytotoxicity.
-
Solution: Standardize the incubation time with oxaliplatin across all experiments. 72 hours is a commonly used time point for IC50 determination.
-
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to oxaliplatin.
-
Solution: Establish a baseline IC50 for each cell line used in your studies. Be aware that factors like mismatch repair (MMR) status can influence sensitivity.
-
Control Experiments:
-
Positive Control: Include a known cytotoxic agent with a well-established IC50 in your cell line to validate the assay's performance.
-
Vehicle Control: Treat cells with the same concentration of the drug's solvent (e.g., sterile water or PBS) to account for any solvent-induced effects.
FAQ 2: I am not observing the expected G2/M cell cycle arrest after oxaliplatin treatment. What should I check?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Drug Concentration: The concentration of oxaliplatin may be too low to induce a significant cell cycle block.
-
Solution: Perform a dose-response experiment using a range of concentrations around the predetermined IC50 value.
-
-
Incorrect Timing of Analysis: The peak of G2/M arrest is time-dependent.
-
Solution: Conduct a time-course experiment, analyzing the cell cycle at multiple time points (e.g., 12, 24, 48, 72 hours) after oxaliplatin treatment.
-
-
Cell Line-Specific Kinetics: The timing and magnitude of G2/M arrest can vary between cell lines.
-
Solution: Characterize the cell cycle kinetics for each specific cell line in response to oxaliplatin.
-
-
Issues with Flow Cytometry Staining: Improper fixation or staining can lead to poor quality data.
-
Solution: Optimize your propidium iodide (PI) or other DNA dye staining protocol. Ensure proper cell fixation to prevent clumping.
-
Control Experiments:
-
Untreated Control: Analyze an untreated cell population to establish the baseline cell cycle distribution.
-
Positive Control for G2/M Arrest: Use a known G2/M arresting agent (e.g., nocodazole) to confirm that your experimental setup can detect this cell cycle phase block.
FAQ 3: My apoptosis assay (e.g., Annexin V/PI staining) does not show a significant increase in apoptosis after oxaliplatin treatment.
Possible Causes and Troubleshooting Steps:
-
Timing of Apoptosis: Apoptosis is a late event in the cellular response to oxaliplatin-induced DNA damage.
-
Solution: Perform a time-course experiment. Apoptosis may be more evident at later time points (e.g., 48-72 hours) following the initial G2/M arrest.
-
-
Drug Concentration: The oxaliplatin concentration might be insufficient to induce a robust apoptotic response.
-
Solution: Use a concentration at or above the IC50 value. Consider that some cell lines may require higher concentrations to undergo apoptosis.
-
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to oxaliplatin-induced apoptosis, potentially through upregulation of anti-apoptotic proteins like Bcl-2 or Bcl-xl.
-
Solution: Assess the expression of key apoptosis-regulating proteins (e.g., Bax, Bcl-2, caspases) by Western blotting. Consider using a different cell line known to be sensitive to oxaliplatin.
-
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough.
-
Solution: Complement Annexin V/PI staining with other methods like TUNEL assays or PARP cleavage analysis by Western blot to confirm apoptosis.
-
Control Experiments:
-
Untreated Control: To establish the baseline level of apoptosis in your cell culture.
-
Positive Control for Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to validate your assay.
-
Negative Control (for Annexin V): Use unstained cells to set the gates on the flow cytometer correctly.
FAQ 4: I am having trouble detecting an increase in reactive oxygen species (ROS) after oxaliplatin treatment.
Possible Causes and Troubleshooting Steps:
-
Transient Nature of ROS: ROS production can be an early and transient event.
-
Solution: Measure ROS levels at early time points (e.g., 1-4 hours) after oxaliplatin treatment.
-
-
Inappropriate ROS Probe: The chosen fluorescent probe (e.g., DCFH-DA) may not be optimal for the specific ROS being generated.
-
Solution: Test different ROS-sensitive dyes that detect various species (e.g., superoxide, hydrogen peroxide).
-
-
Cellular Antioxidant Capacity: Cells may efficiently neutralize the generated ROS.
-
Solution: Consider co-treatment with an
-
Technical Support Center: Optimizing Immunofluorescence After (rel)-Oxaliplatin Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your immunofluorescence (IF) protocols following treatment with (rel)-Oxaliplatin and other platinum-based drugs.
Frequently Asked Questions (FAQs)
Q1: Why is my immunofluorescence signal weak or absent after oxaliplatin treatment?
A1: Weak or no signal after oxaliplatin treatment can stem from several factors:
-
Antigen Masking: Oxaliplatin, like other cross-linking agents, can alter protein conformation, potentially masking the epitope your primary antibody is designed to recognize.
-
Reduced Protein Expression: The cellular stress induced by oxaliplatin can lead to a decrease in the expression of your target protein.
-
Cellular Morphology Changes: Oxaliplatin can induce apoptosis and changes in cell size and shape, which may affect the distribution and accessibility of the target antigen.
-
Suboptimal Fixation/Permeabilization: The fixation and permeabilization protocol may not be suitable for cells that have undergone stress and potential morphological changes from drug treatment.
Q2: I'm observing high background fluorescence in my oxaliplatin-treated samples. What could be the cause?
A2: High background is a common issue and can be exacerbated by chemotherapy treatment. Potential causes include:
-
Autofluorescence: Damaged or dying cells, a common result of oxaliplatin treatment, can exhibit increased autofluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) can also contribute to background fluorescence.[1]
-
Non-specific Antibody Binding: Stressed or apoptotic cells may expose sticky surfaces that can non-specifically bind primary or secondary antibodies.
-
Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.
Q3: Can oxaliplatin treatment itself interfere with the fluorescent signal?
A3: While oxaliplatin itself is not fluorescent, its effects on the cell can indirectly impact the signal. By inducing cellular stress, apoptosis, and DNA damage, oxaliplatin can lead to increased autofluorescence from cellular components like flavins and NADH.[1]
Q4: Which fixation method is generally recommended for oxaliplatin-treated cells: PFA or methanol?
A4: The choice between PFA (a cross-linking fixative) and methanol (a precipitating fixative) depends on your specific antibody and the target antigen's location and sensitivity.
-
PFA (Paraformaldehyde): PFA is excellent for preserving cellular morphology and the localization of membrane-associated proteins. However, it can mask epitopes, sometimes requiring an antigen retrieval step.
-
Methanol: Methanol fixation is often quicker and simultaneously permeabilizes the cells. It can be advantageous for some cytoplasmic and nuclear antigens by exposing epitopes that might be masked by PFA cross-linking. However, it can also denature some proteins and may not preserve morphology as well as PFA.
For oxaliplatin-treated cells, where morphology may already be compromised, starting with a PFA-based fixation is often a good choice to best preserve the remaining cellular structure. However, if you are targeting an intracellular protein and experiencing a weak signal with PFA, testing methanol fixation is a recommended troubleshooting step.
Troubleshooting Guides
Problem 1: Weak or No Specific Signal
| Potential Cause | Suggested Solution |
| Antigen Masking by PFA Fixation | Implement an antigen retrieval step after fixation. Common methods include heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0). |
| Suboptimal Fixative | If using PFA, try switching to cold methanol fixation (-20°C for 10 minutes). This can sometimes expose epitopes that are masked by cross-linking. |
| Inadequate Permeabilization | If using PFA, ensure your permeabilization step is sufficient for your target's location. For nuclear targets, a stronger detergent like Triton X-100 (0.2-0.5%) may be necessary. For cytoplasmic targets, a milder detergent like saponin might be preferable to preserve membrane integrity. |
| Low Antibody Concentration | Increase the concentration of your primary antibody. Perform a titration experiment to determine the optimal concentration that maximizes signal-to-noise. |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C). |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Suggested Solution |
| Autofluorescence | Before staining, quench autofluorescence using a reagent like Sodium Borohydride (NaBH4) or a commercial quenching solution. |
| Inadequate Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature). Use a blocking buffer containing serum from the same species as the secondary antibody (e.g., 5-10% goat serum for a goat anti-mouse secondary). |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Non-specific Secondary Antibody Binding | Run a control where you omit the primary antibody. If you still see a signal, your secondary antibody is binding non-specifically. Consider using a different secondary antibody or increasing the stringency of your wash steps. |
| Cell Debris | Gently wash the cells to remove dead cells and debris before fixation. |
Experimental Protocols
Recommended Starting Protocol for Immunofluorescence after Oxaliplatin Treatment
This protocol is a robust starting point and can be optimized as needed.
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
-
Fixation (PFA-based):
-
Gently aspirate the culture medium.
-
Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This is suitable for most intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the desired concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and store them at 4°C in the dark until imaging.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for immunofluorescence staining after oxaliplatin treatment.
Oxaliplatin-Induced DNA Damage and Apoptosis Signaling Pathway
References
Technical Support Center: Normalization Strategies for qPCR Data in (rel)-Oxaliplatin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing quantitative PCR (qPCR) data from studies involving oxaliplatin and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is normalization of qPCR data crucial in oxaliplatin studies?
A1: Normalization is essential for controlling variations that can be introduced during the multi-step qPCR process, including differences in initial sample amount, RNA extraction yield, and reverse transcription efficiency. In oxaliplatin studies, where the treatment can induce significant changes in cellular processes, proper normalization ensures that observed changes in gene expression are due to the drug's effect and not technical variability.
Q2: What are "reference genes," and why are they preferred over "housekeeping genes"?
A2: The term "reference genes" is recommended over "housekeeping genes" as it more accurately describes genes selected for their stable expression across different experimental conditions. While many commonly used reference genes are involved in basic cellular maintenance ("housekeeping"), their expression can still be affected by experimental treatments like oxaliplatin. Therefore, their stability must be validated for each specific experimental setup.
Q3: Which reference genes are commonly used in cancer research, particularly for colorectal cancer?
A3: Several genes are frequently used as references in cancer studies. However, their stability can be cell-type and treatment-dependent. It is crucial to validate the stability of any chosen reference gene in your specific experimental model. Some commonly considered genes are listed in the table below.
Q4: How many reference genes should I use for normalization?
A4: Using a single, unvalidated reference gene is not recommended. The current best practice, as outlined in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, suggests using multiple (at least two) stable reference genes. Normalization can then be performed using the geometric mean of the selected reference genes, which provides more accurate and reliable results.
Q5: Are there alternatives to reference gene normalization?
A5: Yes, alternative normalization strategies exist. These can be particularly useful when stable reference genes are difficult to identify or in large-scale studies. Methods include:
-
Normalization to total RNA/DNA input: This involves ensuring the same starting amount of nucleic acid in each reaction. However, this method does not account for variations in reverse transcription efficiency.
-
Data-driven normalization methods: For high-throughput qPCR experiments, methods adapted from microarray analysis, such as quantile normalization or rank-invariant set normalization, can be employed to correct for technical variation.
-
Normalization using repetitive elements: A newer approach involves normalizing to the expression of highly abundant and stably transcribed repetitive elements like ALUs.
Troubleshooting Guide
Problem 1: My reference gene expression varies across oxaliplatin-treated and control samples.
-
Possible Cause: Oxaliplatin treatment may be affecting the expression of your chosen reference gene. Many cytotoxic agents can alter the transcription of genes traditionally considered stable.
-
Solution:
-
Validate a panel of candidate reference genes: Test a panel of 5-7 potential reference genes (see Table 1 for candidates) across all your experimental conditions (e.g., different oxaliplatin concentrations, time points).
-
Use stability analysis software: Employ algorithms like geNorm or NormFinder to determine the most stable reference genes in your specific sample set.
-
Select the top 2-3 most stable genes: Use the geometric mean of the most stable reference genes for normalization. If no stable genes can be identified, consider an alternative normalization strategy.
-
Problem 2: I see a high degree of variability in Cq values for my technical replicates.
-
Possible Cause: This often points to pipetting errors, poor mixing of reagents, or issues with the qPCR plate seal leading to evaporation.
-
Solution:
-
Refine pipetting technique: Ensure accurate and consistent pipetting, especially for small volumes.
-
Thoroughly mix reagents: Vortex and centrifuge all master mixes before aliquoting.
-
Check plate sealing: Ensure the plate is sealed properly to prevent evaporation during thermal cycling.
-
Spin down plates: Briefly centrifuge the qPCR plate before running it in the thermocycler to ensure all liquid is at the bottom of the wells.
-
Problem 3: My amplification curves look unusual (e.g., no clear exponential phase, jagged curves).
-
Possible Cause: Suboptimal amplification curves can result from a variety of issues, including poor primer design, sample degradation, or incorrect baseline and threshold settings on the qPCR instrument.
-
Solution:
-
Review primer design: Ensure primers are specific and efficient. Redesign primers if they are prone to forming dimers or have secondary structures.
-
Check RNA/cDNA quality: Assess the integrity of your RNA before reverse transcription. Degraded samples can lead to poor amplification.
-
Optimize instrument settings: Manually review and adjust the baseline and threshold settings for your data analysis to ensure they are appropriate for your amplification curves.
-
Data Presentation
Table 1: Candidate Reference Genes for qPCR in Cancer Studies
| Gene Symbol | Gene Name | Function | Potential Issues in Cancer/Drug Studies |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis, cellular metabolism | Expression can be affected by hypoxia and metabolic changes common in tumors. |
| ACTB | Beta-actin | Cytoskeleton component | Expression can be altered by drugs affecting cell structure and in different cancer types. |
| B2M | Beta-2-microglobulin | Component of MHC class I molecules | Can be dysregulated in some cancers, but has been found to be stable in others. |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Purine metabolism | Generally considered stable but should be validated. |
| RPLP0 | Ribosomal protein lateral stalk subunit P0 | Protein synthesis | Often stable, but as a ribosomal protein, its expression could be affected by treatments impacting translation. |
| TBP | TATA-box binding protein | General transcription factor | Involved in transcription initiation; generally expressed at low, stable levels. |
| PPIA | Peptidylprolyl isomerase A (Cyclophilin A) | Protein folding | Often used as a reference, but its stability should be confirmed. |
| IPO8 | Importin 8 | Nuclear import | Identified as a stable reference gene in some colon cancer studies. |
Experimental Protocols
Protocol: Validation of Reference Genes for Oxaliplatin Studies
-
Sample Preparation: Prepare cDNA from RNA extracted from your control and oxaliplatin-treated cells or tissues. Include all experimental conditions (e.g., different drug concentrations and time points).
-
Candidate Gene Selection: Choose a panel of 5-7 candidate reference genes from the literature or Table 1.
-
qPCR Assay: Perform qPCR for all candidate reference genes on all your cDNA samples. Include technical replicates (triplicates are recommended) for each sample.
-
Data Collection: Record the quantification cycle (Cq) values for all reactions.
-
Stability Analysis: Use a validated statistical algorithm (e.g., geNorm, NormFinder, BestKeeper) to analyze the Cq values. These tools will rank the candidate genes based on their expression stability across all samples.
-
Selection of Optimal Reference Genes: Based on the stability ranking, select the top two or three most stable genes.
-
Calculation of Normalization Factor: For each sample, calculate the geometric mean of the Cq values of the selected stable reference genes. This geometric mean will serve as the normalization factor for your target gene analysis.
Mandatory Visualizations
Caption: Workflow for qPCR reference gene validation and data normalization.
Caption: Troubleshooting workflow for common qPCR normalization issues.
Caption: Simplified signaling overview of oxaliplatin-induced cellular stress.
Validation & Comparative
(rel)-Oxaliplatin vs. Cisplatin in Resistant Ovarian Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to platinum-based chemotherapeutics, particularly cisplatin, remains a significant hurdle in the treatment of ovarian cancer. This guide provides an objective comparison of (rel)-Oxaliplatin and cisplatin in the context of cisplatin-resistant ovarian cancer cells, supported by experimental data. We delve into their differential efficacy, mechanisms of action, and the underlying cellular pathways influencing resistance.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for cisplatin and oxaliplatin in various cisplatin-resistant ovarian cancer cell lines, demonstrating the retained or enhanced activity of oxaliplatin in these settings.
Table 1: IC50 Values (μM) of Cisplatin and Oxaliplatin in A2780-derived Resistant Cell Lines
| Cell Line | Cisplatin (μM) | Oxaliplatin (μM) | Resistance Factor (RF) for Cisplatin | Reference |
| A2780 | 1.40 ± 0.11 | Not Reported | - | |
| A2780cisR | 7.39 ± 1.27 | Not Reported | 5.3 | |
| A2780ZD0473R | 5.44 ± 0.82 | Not Reported | 3.9 | |
| A2780 | Not Reported | 0.16 - 2.62 | - | |
| A2780cisR | 1.66 - 26.52 | 0.59 - 9.41 | Not Reported | |
| A2780ZD0473R | 0.57 - 9.11 | 0.42 - 6.75 | Not Reported |
Table 2: IC50 Values (μM) of Cisplatin in Parental and Resistant OV-90 and SKOV-3 Cell Lines (at 72h)
| Cell Line | Cisplatin (μM) | Resistance Factor (RF) | Reference |
| OV-90/parental | 16.75 ± 0.83 | - | |
| OV-90/CisR1 | 59.08 ± 2.89 | 3.53 | |
| OV-90/CisR2 | 70.14 ± 5.99 | 4.19 | |
| SKOV-3/parental | 19.18 ± 0.91 | - | |
| SKOV-3/CisR1 | 91.59 ± 8.47 | 4.77 | |
| SKOV-3/CisR2 | 109.6 ± 4.47 | 5.71 |
Table 3: IC50 Values (μM) of Cisplatin and Oxaliplatin in PEO-derived Cell Lines
| Cell Line | Cisplatin (μM) | Oxaliplatin (μM) | Notes | Reference |
| PEA1 | 30.2 ± 9.7 | Not Reported | Initial cell line from patient | |
| PEA2 | 124.1 ± 12.9 | Not Reported | Cell line after cisplatin chemotherapy | |
| PEO1/4/6 | Not Reported | Cross-resistant | Demonstrated cross-resistance to oxaliplatin | |
| PEO14/23 | Not Reported | Cross-resistant | Demonstrated cross-resistance to oxaliplatin |
Mechanisms of Action and Resistance
Cisplatin and oxaliplatin are both platinum-based drugs that exert their cytotoxic effects primarily by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to apoptosis. However, the nature of these adducts and the cellular responses they trigger differ, which is key to understanding oxaliplatin's activity in cisplatin-resistant cells.
Cisplatin:
-
Mechanism of Action: Forms intrastrand and interstrand DNA crosslinks, primarily at the N7 position of guanine and adenine.
-
Mechanisms of Resistance:
-
Reduced Intracellular Accumulation: Decreased expression or function of copper transporter 1 (CTR1), a key cisplatin influx transporter.
-
Increased Drug Efflux: Overexpression of efflux pumps like ATP7A and ATP7B.
-
Intracellular Inactivation: Detoxification by glutathione (GSH) and metallothioneins.
-
Enhanced DNA Repair: Increased efficacy of nucleotide excision repair (NER) and mismatch repair (MMR) pathways to remove cisplatin-DNA adducts.
-
Oxaliplatin:
-
**Mechanism of Action
A Comparative Analysis of the Cytotoxic Effects of (rel)-Oxaliplatin and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of (rel)-Oxaliplatin and its constituent enantiomers, the clinically active (1R,2R)-diaminocyclohexane oxaliplatin and its (1S,2S) counterpart. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development in understanding the stereochemistry-activity relationships of this important chemotherapeutic agent.
Comparative Cytotoxicity Data
The cytotoxic activity of oxaliplatin and its enantiomers is cell-line dependent, with the (1R,2R) enantiomer consistently demonstrating higher potency. The following table summarizes the 50% inhibitory concentration (IC50) values of the enantiomers in various human cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| CH1 (Ovarian) | (1R,2R)-diaminocyclohexane oxaliplatin | 0.28 ± 0.09 | [1] |
| (1S,2S)-diaminocyclohexane oxaliplatin | 0.69 ± 0.10 | [1] | |
| HeLa (Cervical) | (1R,2R)-diaminocyclohexane oxaliplatin | 0.21 ± 0.06 | [1] |
| (1S,2S)-diaminocyclohexane oxaliplatin | 0.88 ± 0.38 | [1] | |
| U-2 OS (Osteosarcoma) | (1R,2R)-diaminocyclohexane oxaliplatin | 1.6 ± 0.1 | [1] |
| (1S,2S)-diaminocyclohexane oxaliplatin | 4.6 ± 0.7 | [1] | |
| HCT-15 (Colon) | (1R,2R)-diaminocyclohexane oxaliplatin | 0.81 ± 0.31 | [1] |
| (1S,2S)-diaminocyclohexane oxaliplatin | 2.9 ± 0.7 | [1] | |
| HCT-116 (Colon) | (1R,2R)-diaminocyclohexane oxaliplatin | 0.67 ± 0.31 | [1] |
| (1S,2S)-diaminocyclohexane oxaliplatin | 2.3 ± 1.2 | [1] | |
| SW480 (Colon) | (1R,2R)-diaminocyclohexane oxaliplatin | 0.71 ± 0.41 | [1] |
| (1S,2S)-diaminocyclohexane oxaliplatin | 1.8 ± 0.6 | [1] |
Studies have consistently shown that the relative molar potency of the isomers is generally trans-l > trans-d > cis-dach in a variety of cell lines, including human ovarian carcinoma (A2780), colon carcinoma (HT-29), and murine leukemia (L1210) cell lines.[2][3] The (1R,2R)-enantiomer, oxaliplatin, is reported to be two to four times more cytotoxic than the (1S,2S)-enantiomer.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of platinum-based compounds.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 2000 cells/well and allow them to attach overnight.[4]
-
Drug Treatment: Expose the cells to various concentrations of the test compounds and incubate for a period of 72 to 96 hours.[4]
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least one hour at 4°C to fix the cells.[4][5]
-
Washing: Wash the plates four times with tap water to remove TCA and excess media components. The plates are then air-dried.[4][5]
-
Staining: Add 100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][5]
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5][6]
-
Absorbance Measurement: Measure the optical density at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[5]
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
MTT Assay for Cell Viability
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with different concentrations of the test compounds and incubate for the desired period.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the purple color is proportional to the number of metabolically active cells.
Visualizations
Experimental Workflow for Comparative Cytotoxicity
Caption: Workflow for determining and comparing the cytotoxicity of oxaliplatin and its enantiomers.
Signaling Pathway of Oxaliplatin-Induced Apoptosis
Caption: Simplified signaling pathway of oxaliplatin-induced apoptosis in cancer cells.
Mechanism of Action
Oxaliplatin, a third-generation platinum compound, exerts its cytotoxic effects primarily through the formation of DNA adducts.[7] Upon entering the cell, the oxalate ligand is displaced, allowing the platinum atom to form covalent bonds with DNA, predominantly creating intra-strand and inter-strand crosslinks.[7] These adducts are bulkier and more hydrophobic than those formed by its predecessor, cisplatin, which leads to a more effective inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[8]
The apoptotic cascade initiated by oxaliplatin can be mediated by several pathways. The formation of DNA adducts can activate the p53 tumor suppressor protein, which in turn can induce the pro-apoptotic protein Bax.[7][9] Oxaliplatin can also lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and further contribute to the activation of the mitochondrial apoptotic pathway.[7][10] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[7] The diaminocyclohexane (DACH) carrier ligand in oxaliplatin is crucial for its activity and is thought to be responsible for its ability to overcome resistance mechanisms that affect other platinum drugs.[11]
References
- 1. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 8. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Platinum Resistance: A Comparative Guide to Oxaliplatin and Other Platinum-Based Drugs
For researchers, scientists, and drug development professionals, understanding the nuances of platinum-based chemotherapeutics is critical in the ongoing battle against cancer. This guide provides an objective comparison of the cross-resistance profiles of (rel)-Oxaliplatin, Cisplatin, and Carboplatin, supported by experimental data and detailed methodologies. We delve into the molecular mechanisms that underpin resistance and offer a clear perspective on the distinct characteristics of these widely used anticancer agents.
The clinical efficacy of platinum-based drugs, a cornerstone of cancer therapy, is often hampered by the development of drug resistance. While Cisplatin and its second-generation analogue Carboplatin have been pivotal in treating various malignancies, the emergence of resistance has driven the development of third-generation compounds like Oxaliplatin.[1][2] Oxaliplatin has demonstrated a distinct spectrum of activity, notably in colorectal cancer where cisplatin and carboplatin have shown limited efficacy.[3][4][5] This guide will explore the comparative cross-resistance, mechanisms of action, and experimental protocols to evaluate these crucial differences.
Comparative Cytotoxicity and Cross-Resistance
The development of resistance to one platinum agent can confer resistance to others, a phenomenon known as cross-resistance. However, the degree of cross-resistance between Oxaliplatin and the earlier generations of platinum drugs is not always complete, suggesting distinct mechanisms of action and resistance.[6][7] Pre-clinical studies in various cancer cell lines have demonstrated that Oxaliplatin can retain activity in Cisplatin-resistant models.[4][8] However, the extent of this advantage can vary depending on the level of resistance; low-level resistance models often show cross-resistance, while high-level resistance models may exhibit less cross-resistance between Cisplatin and Oxaliplatin.[6][9]
Below is a summary of in vitro cytotoxicity data (IC50 values) for Cisplatin, Carboplatin, and Oxaliplatin across a panel of human cancer cell lines, including both parental (sensitive) and resistant sublines. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
| Cell Line | Drug | Parental IC50 (µM) | Resistant Subline IC50 (µM) | Resistance Factor (RF) | Cross-Resistance to Oxaliplatin (RF) | Reference |
| HCT116 (Colon) | Cisplatin | - | 2.1-fold resistant vs. complemented line | 2.1 | No difference in sensitivity | [10] |
| HEC59 (Endometrial) | Cisplatin | - | 1.8-fold resistant vs. complemented line | 1.8 | No difference in sensitivity | [10] |
| H69 (Small Cell Lung) | Cisplatin | - | 1.5-2 fold resistant | 1.5-2 | 1.5-2 | [11] |
| H69 (Small Cell Lung) | Oxaliplatin | - | 1.5-2 fold resistant | 1.5-2 | 1.5-2 | [11] |
| A2780 (Ovarian) | Cisplatin | - | A2780/CP | - | Reduced DNA-Pt adduct after exposure | [12] |
| A2780 (Ovarian) | Oxaliplatin | - | A2780/C25 | - | Reduced Pt accumulation and DNA-Pt adduct levels | [12] |
Mechanisms of Platinum Drug Resistance
The development of resistance to platinum drugs is a multifactorial process involving several cellular adaptations.[13][14] These mechanisms can be broadly categorized as pre-target (affecting drug accumulation), on-target (related to DNA damage and repair), and post-target (involving cell death pathways).
Reduced Drug Accumulation and Increased Efflux
A primary mechanism of resistance is the reduced intracellular accumulation of the drug.[13] This can be due to decreased influx or increased efflux from the cancer cells. While the precise mechanisms of entry for all platinum drugs are not fully elucidated, copper transporter 1 (CTR1) is known to play a role in the uptake of Cisplatin and, to a lesser extent, Oxaliplatin.[15][16] Increased expression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can also contribute to reduced intracellular drug concentrations.[16] Studies have shown that resistant cell lines often exhibit decreased platinum accumulation.[12][17]
Enhanced DNA Repair
The cytotoxicity of platinum drugs stems from their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[18][19][20] Cancer cells can develop resistance by enhancing their DNA repair capacity. The two major pathways involved in repairing platinum-DNA adducts are the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) systems.[1][21]
-
Nucleotide Excision Repair (NER): This is a key pathway for removing bulky DNA lesions, including the intra-strand crosslinks formed by all three platinum drugs.[19][21] Overexpression of NER components, such as ERCC1 (Excision Repair Cross-Complementation group 1), has been associated with resistance to platinum agents, including Oxaliplatin.[4][5][19]
-
Mismatch Repair (MMR): The MMR system recognizes and repairs base mismatches and small insertions/deletions in DNA. MMR proteins can recognize the distortions caused by Cisplatin- and Carboplatin-DNA adducts, signaling for apoptosis.[10] Loss or deficiency in the MMR system can lead to tolerance of these adducts and, consequently, resistance to Cisplatin and Carboplatin.[2][10] Notably, Oxaliplatin-DNA adducts, with their bulkier diaminocyclohexane (DACH) ligand, are not recognized as efficiently by the MMR system.[4][10][22] This difference is a key factor in Oxaliplatin's ability to overcome MMR-deficient, Cisplatin-resistant tumors.
Increased Drug Inactivation
Intracellular detoxification systems can inactivate platinum drugs before they reach their DNA target. Glutathione (GSH) and metallothioneins are key players in this process, binding to and sequestering platinum compounds.[13][23][24] Elevated levels of these molecules have been observed in platinum-resistant cell lines.[11][23]
Alterations in Apoptotic Pathways
Ultimately, the efficacy of platinum drugs depends on their ability to induce apoptosis (programmed cell death).[25] Resistance can arise from alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax).[25] The p53 tumor suppressor protein also plays a crucial role in sensing DNA damage and triggering apoptosis.
Experimental Protocols
To provide a practical framework for researchers, we outline the methodologies for key experiments used to assess cross-resistance and elucidate resistance mechanisms.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[26][27][28]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the platinum drugs (Cisplatin, Carboplatin, Oxaliplatin) for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
DNA Platination and Repair Analysis
Quantifying the formation and removal of platinum-DNA adducts is crucial for understanding resistance mechanisms.
Principle: Techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or specific immunoassays can be used to measure the amount of platinum bound to DNA.[8][29]
Procedure (General Outline):
-
Cell Treatment: Treat cells with the platinum drugs for a defined period.
-
DNA Isolation: Isolate genomic DNA from the treated cells.
-
Platinum Quantification:
-
AAS/ICP-MS: Digest the DNA and measure the platinum content using AAS or ICP-MS.[29]
-
Immunoassay: Use antibodies specific to platinum-DNA adducts to quantify their levels.
-
-
Repair Analysis: To assess DNA repair, quantify the adduct levels at different time points after drug removal. A faster decline in adduct levels in resistant cells would indicate enhanced DNA repair.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with the platinum drugs to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing the Pathways and Processes
To better illustrate the complex relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key signaling pathways involved in platinum drug resistance.
Caption: A typical experimental workflow for assessing cross-resistance.
Caption: Logical relationships between platinum drugs and resistance mechanisms.
References
- 1. Platinum resistance: the role of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 6. Oxaliplatin for the treatment of cisplatin-resistant cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. The role of DNA mismatch repair in platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro studies on the mechanisms of oxaliplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platinum resistance: laboratory findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platinum resistance. Experimental and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Platinum Drugs and DNA Repair Mechanisms in Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 20. Review of Cisplatin and Oxaliplatin in Current Immunogenic and Monoclonal Antibodies Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Review of Cisplatin and Oxaliplatin in Current Immunogenic and Monoclonal Antibody Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 25. antitumor-and-apoptotic-effects-of-new-generation-platinum-compounds-on-human-leukemia-cell-lines-hl-60-and-k562 - Ask this paper | Bohrium [bohrium.com]
- 26. "Cytotoxicity of Platinum Anticancer Drugs in Mammalian Cell Lines of M" by Hosannah Evie [digitalcommons.wku.edu]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Comparing the DNA adduct profiles of (rel)-Oxaliplatin and cisplatin
A Comparative Guide to the DNA Adduct Profiles of Oxaliplatin and Cisplatin
For researchers and professionals in the field of oncology and drug development, understanding the molecular mechanisms of platinum-based anticancer drugs is paramount. This guide provides a detailed comparison of the DNA adduct profiles of two widely used platinum drugs, (rel)-Oxaliplatin and cisplatin. By examining their respective interactions with DNA, we can better understand their distinct efficacy and toxicity profiles.
Introduction to Platinum-Based Antineoplastic Agents
Cisplatin and oxaliplatin are DNA alkylating agents that exert their cytotoxic effects primarily through the formation of covalent adducts with DNA, which obstruct DNA replication and transcription, ultimately leading to cell death. While both drugs target DNA, the structural differences between them—notably the bulky diaminocyclohexane (DACH) ligand in oxaliplatin—lead to significant variations in the types of adducts formed, the conformational changes they induce in DNA, and their recognition by cellular repair machinery.
DNA Adduct Formation and Types
Both cisplatin and oxaliplatin form the same types of DNA adducts, primarily intrastrand crosslinks between adjacent purine bases. However, the relative frequencies and the structural consequences of these adducts differ. The primary types of adducts include:
-
1,2-Intrastrand Crosslinks: The most common type of adduct for both drugs, forming between adjacent guanine residues (GG) or between a guanine and an adjacent adenine (AG).
-
1,3-Intrastrand Crosslinks: Formed between two guanines separated by a third base (GNG).
-
Interstrand Crosslinks (ICLs): Less frequent adducts that form between guanines on opposite DNA strands.
-
Monofunctional Adducts: A single platinum-DNA linkage.
-
DNA-Protein Crosslinks: Linkages between DNA and cellular proteins.
While the adduct types are similar, the steric hindrance from oxaliplatin's DACH ligand results in a different distortion of the DNA helix compared to cisplatin. Cisplatin-GG adducts cause a more significant bend in the DNA helix (around 80°) compared to oxaliplatin-GG adducts (around 30°). This has profound implications for the subsequent cellular processing of these lesions.
Quantitative Comparison of DNA Adduct Profiles
The following table summarizes the quantitative data on the types and frequencies of DNA adducts formed by cisplatin
Head-to-head comparison of (rel)-Oxaliplatin and satraplatin in vitro
In the landscape of platinum-based anticancer agents, oxaliplatin, a cornerstone in the treatment of colorectal cancer, and satraplatin, a novel orally administered platinum(IV) compound, represent two distinct generations of these crucial chemotherapeutics. This guide provides a detailed head-to-head comparison of their in vitro performance, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two Platinum Complexes
Both oxaliplatin and satraplatin exert their cytotoxic effects primarily through the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] However, their distinct chemical structures lead to differences in their activation and interaction with DNA.
Oxaliplatin, a platinum(II) complex, is activated intracellularly through hydrolysis, allowing its platinum core to bind to DNA, primarily at the N7 position of guanine and adenine bases. The bulky diaminocyclohexane (DACH) ligand of oxaliplatin forms adducts that are distinct from those of cisplatin, which may contribute to its activity in cisplatin-resistant cell lines.[3]
Satraplatin, a platinum(IV) prodrug, is believed to be reduced intracellularly to its active platinum(II) metabolites.[4] Its asymmetrical stable ligands result in a different DNA-adduct profile compared to older platinum drugs, which may lead to a reduced likelihood of recognition by DNA-mismatch repair mechanisms, potentially overcoming a key mechanism of resistance.[1] Satraplatin's greater hydrophobicity compared to oxaliplatin may also influence its cellular uptake and efficacy in resistant cell lines.[1][5]
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of (rel)-Oxaliplatin and satraplatin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Cell Line | Drug | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Citation |
| HCT116 (Colon Carcinoma) | Oxaliplatin | 0.4 ± 0.1 | 0.6 ± 0.1 | [4] |
| Satraplatin | 3.3 ± 0.3 | 3.8 ± 0.3 | [4] | |
| HCT15 (Colon Carcinoma) | Oxaliplatin | 0.9 ± 0.1 | 0.8 ± 0.1 | [4] |
| Satraplatin | 6.7 ± 0.5 | 2.2 ± 0.2 | [4] | |
| HCT116oxR (Oxaliplatin-Resistant) | Oxaliplatin | 46.5 ± 4.1 | 70.9 ± 6.3 | [4] |
| Satraplatin | 7.9 ± 0.9 | 9.0 ± 0.9 | [4] | |
| LoVo (Colon Carcinoma) | Satraplatin | 10.5 | Not Reported | [6][7] |
| HT29 (Colon Carcinoma) | Satraplatin | 11.5 | Not Reported | [6][7] |
| WiDr (Colon Carcinoma) | Satraplatin | 12.5 | Not Reported | [6][7] |
Table 1: Comparative IC50 values of Oxaliplatin and Satraplatin in human colon carcinoma cell lines after 96 hours of continuous exposure.
Under normoxic conditions, oxaliplatin generally exhibits greater cytotoxicity (lower IC50 values) than satraplatin in platinum-sensitive cell lines like HCT116 and HCT15.[4] However, in the oxaliplatin-resistant HCT116oxR cell line, satraplatin is significantly more active, demonstrating its potential to overcome acquired resistance.[4] Interestingly, under hypoxic conditions, satraplatin's activity increased threefold in HCT15 cells.[4]
Induction of Apoptosis
The primary mechanism of cell death induced by both drugs is apoptosis. Flow cytometry analysis using Annexin V/propidium iodide (PI) staining allows for the quantification of apoptotic cells.
| Cell Line | Drug (Concentration) | Treatment Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Citation |
| HCT116 | Oxaliplatin (50 µM) | 48h | ~15 | ~20 | [4][8] |
| Satraplatin (50 µM) | 48h | ~25 | ~25 | [4][8] | |
| HCT15 | Oxaliplatin (50 µM) | 48h | <5 | <5 | [4][8] |
| Satraplatin (50 µM) | 48h | ~10 | ~10 | [4][8] | |
| HCT116oxR | Oxaliplatin (50 µM) | 48h | No significant activity | No significant activity | [4][8] |
| Satraplatin (50 µM) | 48h | ~10 | ~15 | [4][8] |
Table 2: Comparative apoptosis induction by Oxaliplatin and Satraplatin in human colon carcinoma cell lines.
In the platinum-sensitive HCT116 cell line, both drugs induce significant apoptosis after 48 hours.[4][8] Satraplatin demonstrates a greater ability to induce apoptosis at the tested concentration.[4][8] Notably, in the oxaliplatin-resistant HCT116oxR cell line, oxaliplatin shows no apoptotic activity, whereas satraplatin is still able to induce apoptosis, further supporting its potential in resistant cancers.[4][8]
Effects on Cell Cycle Progression
Studies have indicated that oxaliplatin and satraplatin can induce cell cycle arrest at different phases. Satraplatin has been observed to cause a G2/M phase arrest in colorectal cancer cells, a response that appears to be independent of p53 status.[6] In contrast, oxaliplatin has been reported to induce a G1 phase arrest.[6] This differential effect on cell cycle checkpoints may contribute to their varying efficacy and resistance profiles.
Experimental Protocols
Cytotoxicity Assay (Resazurin-based)
The cytotoxic effects of the platinum compounds were determined using a fluorimetric resazurin-based assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere for 24 hours.
-
Drug Treatment: The cells are then treated with a range of concentrations of oxaliplatin or satraplatin.
-
Incubation: The plates are incubated for a continuous exposure period of 96 hours.
-
Resazurin Addition: Following incubation, a resazurin solution is added to each well. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by viable, metabolically active cells.
-
Fluorescence Measurement: After a further 4-hour incubation, the fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).
-
Cell Treatment: Cells are treated with the desired concentrations of oxaliplatin or satraplatin for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: The harvested cells are washed and then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and PI, a fluorescent nucleotide stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which quantifies the fluorescence of thousands of individual cells.
-
Data Interpretation: The results allow for the differentiation of four cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[4]
Conclusion
The in vitro data reveals a nuanced comparison between this compound and satraplatin. While oxaliplatin is more potent in platinum-sensitive colon cancer cell lines, satraplatin demonstrates a significant advantage in overcoming acquired oxaliplatin resistance.[4] This is evident from its lower IC50 value and its retained ability to induce apoptosis in the HCT116oxR cell line.[4][8] Furthermore, the differential effects of the two drugs on the cell cycle and the increased efficacy of satraplatin under hypoxic conditions suggest that their clinical applications could be distinct.[4][6] These findings underscore the potential of satraplatin as a valuable agent in the treatment of platinum-resistant cancers and highlight the importance of continued investigation into its mechanisms of action.
References
- 1. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. www2.med.muni.cz [www2.med.muni.cz]
- 4. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation, platinum-DNA adduct formation and cytotoxicity of cisplatin, oxaliplatin and satraplatin in sensitive and resistant human osteosarcoma cell lines, characterized by p53 wild-type status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum-(IV)-derivative satraplatin induced G2/M cell cycle perturbation via p53-p21waf1/cip1-independent pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Oxaliplatin and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of platinum-based chemotherapy with targeted therapies represents a leading strategy in oncology. This guide provides an objective comparison of the synergistic effects observed when combining Oxaliplatin, a third-generation platinum agent, with various Poly (ADP-ribose) polymerase (PARP) inhibitors. The following sections detail the underlying mechanisms, present key experimental data from preclinical studies, and outline the methodologies used to generate these findings.
Mechanism of Synergistic Action
The synergistic lethality of combining Oxaliplatin with PARP inhibitors is rooted in a "dual-hit" assault on the cancer cell's DNA Damage Response (DDR) network.
-
Oxaliplatin's Role: As a platinum-based agent, Oxaliplatin induces cytotoxicity by forming bulky platinum-DNA adducts. These adducts distort the DNA helix, primarily leading to inter- and intra-strand cross-links, which obstruct DNA replication and transcription. If not repaired, these lesions can cause DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[1][2]
-
PARP Inhibitors' Role: PARP enzymes, particularly PARP1, are critical for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] PARP inhibitors trap PARP1 on the DNA at the site of an SSB.[4] During DNA replication, these unresolved SSBs are converted into DSBs.[5][6]
The combination's efficacy stems from inducing an overwhelming burden of DSBs while simultaneously crippling key repair pathways. Oxaliplatin generates DSBs and can also suppress the Homologous Recombination (HR) repair pathway by inhibiting the CDK1/BRCA1 signaling axis.[7][8][9] The PARP inhibitor prevents the repair of SSBs, leading to more DSBs, and directly targets the BER pathway. This synthetic lethal approach is particularly effective in tumors with existing DDR deficiencies (e.g., BRCA mutations) but has also shown significant efficacy in tumors without such mutations.[2][7]
References
- 1. Combined olaparib and oxaliplatin inhibits tumor proliferation by cell cycle arrest and cell apoptosis in XRCC2-defecient colorectal cancer - Ren - Digestive Medicine Research [dmr.amegroups.org]
- 2. letswinpc.org [letswinpc.org]
- 3. PARP1 Inhibitor Combined With Oxaliplatin Efficiently Suppresses Oxaliplatin Resistance in Gastric Cancer-Derived Organoids via Homologous Recombination and the Base Excision Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. PARP Inhibitor Sensitizes BRCA-mutant Pancreatic Cancer to Oxaliplatin by Suppressing the CDK1/BRCA1 Axis | Anticancer Research [ar.iiarjournals.org]
- 8. PARP Inhibitor Sensitizes BRCA-mutant Pancreatic Cancer to Oxaliplatin by Suppressing the CDK1/BRCA1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP1 Inhibitor Combined With Oxaliplatin Efficiently Suppresses Oxaliplatin Resistance in Gastric Cancer-Derived Organoids via Homologous Recombination and the Base Excision Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of (rel)-Oxaliplatin in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo findings for the chemotherapeutic agent (rel)-Oxaliplatin. The following sections detail its efficacy, toxicity, and mechanism of action, supported by experimental data from various preclinical animal models. This information is intended to aid researchers in designing and interpreting studies aimed at validating in vitro results in a whole-animal context.
Efficacy: Translating In Vitro Cytotoxicity to In Vivo Tumor Inhibition
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro. The validation of these findings in animal models is crucial for predicting clinical efficacy. Below is a summary of comparative data from studies on colorectal cancer (CRC) cell lines.
Table 1: Comparison of In Vitro IC50 and In Vivo Tumor Growth Inhibition for Oxaliplatin in Colorectal Cancer Models
| Cell Line | In Vitro IC50 (µM) | Animal Model | Dosing Regimen | In Vivo Outcome | Citation |
| HCT-116 | 4.7 | Nude Mice (Xenograft) | 5 mg/kg/day, intraperitoneally | Significant tumor growth inhibition | [1] |
| HCT-116 | 86.81 (NC) vs. 42.27 (miR-1278 mimic) | Not specified | Not specified | Not specified | [2] |
| HT-29 | Not specified | Nude Mice (Xenograft) | 6 mg/kg, once a week, i.p. | Tumor growth inhibition | [3] |
| HT-29 | 0.343 mg/mL (1 hr exposure) | Mice (IPC model) | 150 mg/m², intraperitoneal chemotherapy | Not specified | [4] |
| SW480 | Not specified | Not specified | Not specified | Not specified | [5] |
| SW620 | Not specified | Not specified | Not specified | Not specified | [6] |
| DLD-1 | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Direct comparisons of in vitro IC50 and in vivo efficacy are often complex due to differing experimental conditions. The data presented here are extracted from various studies and should be interpreted with consideration of the specific methodologies used.
Toxicity Profile in Animal Models
A critical aspect of validating in vitro findings is the assessment of the therapeutic agent's toxicity profile in a whole-organism setting. Oxaliplatin is known for its dose-limiting neurotoxicity.
Table 2: Summary of In Vivo Toxicity Findings for Oxaliplatin
| Animal Model | Dosing Regimen | Observed Toxicities | Citation |
| Mice (C57BL/6J and BALB/cJ) | 3 mg/kg and 30 mg/kg cumulative dose, i.p. over 2 weeks | Mechanical and cold hypersensitivity, reduced locomotor activity, anxiety-like behavior | [7] |
| Rats | Single 6 mg/kg, i.p. | Mechanical and cold allodynia | [8] |
| Porcine | 40 mg/L and 80 mg/L via in vivo lung perfusion | Mild to clinically significant lung injury | [9] |
| Mice | 5 mg/kg/day, i.p. | Not specified | [1] |
Mechanism of Action: In Vivo Validation of Cellular Pathways
The anti-cancer effects of oxaliplatin are attributed to its ability to form DNA adducts, leading to cell cycle arrest and apoptosis. Furthermore, recent studies have highlighted its role in inducing immunogenic cell death (ICD).
Apoptosis and Cell Cycle Arrest
In vivo studies have confirmed that oxaliplatin induces apoptosis in tumor tissues. This is often evaluated by immunohistochemical staining for markers like cleaved PARP and assessing the expression of proteins in the p53 signaling pathway.
Immunogenic Cell Death (ICD)
Oxaliplatin has been shown to induce ICD in various cancer models, a process characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) exposure, ATP secretion, and high mobility group box 1 (HMGB1) release. This, in turn, can stimulate an anti-tumor immune response. In vivo validation often involves vaccination assays and analysis of immune cell infiltration into the tumor microenvironment.[10][11][12][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings.
In Vivo Tumor Xenograft Model for Efficacy Studies
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media until they reach the exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., nude mice, NOD/SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 2 x 10^5 cells) is injected subcutaneously or intraperitoneally into the flank of the mice.[1][14]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every four days) using calipers.[1]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is typically dissolved in a 5% glucose solution and administered via intraperitoneal injection at a specified dose and schedule (e.g., 5 mg/kg/day).[1][15]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[16]
Model for Oxaliplatin-Induced Neuropathic Pain
-
Animal Model: C57BL/6J or BALB/cJ mice are commonly used.[7]
-
Drug Administration: Oxaliplatin is administered intraperitoneally. A common regimen involves injections for 5 consecutive days, followed by a 5-day rest period, and then another 5 days of injections.[7]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments, where the withdrawal threshold of the paw to a mechanical stimulus is measured.
-
Cold Allodynia: Evaluated by observing the response of the animal to a cold surface (e.g., a cold plate).
-
-
Data Analysis: The responses of the oxaliplatin-treated group are compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the validation of this compound's in vitro findings.
Caption: Workflow for validating in vitro findings in animal models.
Caption: Key steps in oxaliplatin-induced apoptosis.
Caption: Pathway of oxaliplatin-induced immunogenic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Micro1278 Leads to Tumor Growth Arrest, Enhanced Sensitivity to Oxaliplatin and Vitamin D and Inhibits Metastasis via KIF5B, CYP24A1, and BTG2, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scutellarin resensitizes oxaliplatin-resistant colorectal cancer cells to oxaliplatin treatment through inhibition of PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxaliplatin induces immunogenic cells death and enhances therapeutic efficacy of checkpoint inhibitor in a model of murine lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxaliplatin Induces Immunogenic Cell Death in Human and Murine Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxaliplatin induces immunogenic cell death in hepatocellular carcinoma cells and synergizes with immune checkpoint blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Platinum-Based Anticancer Compounds vs. (rel)-Oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of three novel platinum-based anticancer compounds—Mitaplatin, Satraplatin, and Picoplatin—against the established chemotherapeutic agent, (rel)-Oxaliplatin. The following sections detail their comparative cytotoxicity, mechanisms of action through signaling pathways, and the experimental protocols utilized for these assessments.
Quantitative Cytotoxicity Analysis
The in vitro cytotoxic activities of Oxaliplatin, Mitaplatin, Satraplatin, and Picoplatin were evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for cytotoxicity. The data, compiled from multiple studies, are presented below. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxaliplatin | HCT116 | Colorectal Carcinoma | ~14-19 | - | - |
| A549 | Non-small cell lung | - | Cisplatin | - | |
| Mitaplatin | HeLa | Cervical Cancer | 2.0 | Cisplatin | 1.20 |
| U2OS | Osteosarcoma | 6.4 | Cisplatin | 3.9 | |
| A549 | Non-small cell lung | - | Cisplatin | - | |
| Satraplatin | HCT116 | Colorectal Carcinoma | - | Oxaliplatin | - |
| A549 | Non-small cell lung | - | Oxaliplatin | - | |
| Human Ovarian Cell Lines (mean) | Ovarian Cancer | 1.7 | Cisplatin | 3.5 | |
| Human Cervical Cancer Cell Lines | Cervical Cancer | 0.6 - 1.7 | - | - | |
| Picoplatin | DMS53 | Small Cell Lung Cancer | - | Oxaliplatin | - |
| DMS114 | Small Cell Lung Cancer | - | Oxaliplatin | - |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). Some studies compared novel compounds to Cisplatin, a close analogue of Oxaliplatin. Satraplatin has demonstrated particular efficacy against hematological malignancies.[1] Picoplatin has shown effectiveness in cell lines resistant to both Cisplatin and Oxaliplatin.[2]
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which these platinum compounds exert their anticancer effects.
Oxaliplatin: DNA Damage and Cell Cycle Arrest
Oxaliplatin, like other platinum-based drugs, primarily functions by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
References
Independent Validation of Oxaliplatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (rel)-Oxaliplatin's performance against alternatives, supported by independently validated experimental data. The following sections summarize key quantitative findings, detail experimental protocols from pivotal studies, and visualize complex information for enhanced clarity.
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, has demonstrated significant efficacy in the treatment of various cancers, most notably colorectal and gastric cancers.[1][2] Its validation is supported by a substantial body of preclinical and clinical research, including direct comparisons with other platinum compounds like cisplatin.[3][4][5] This guide synthesizes data from multiple independent studies to offer a comprehensive overview of its clinical standing.
Quantitative Data Summary
The following tables present a structured summary of quantitative data from comparative and validation studies involving oxaliplatin.
Table 1: Efficacy of Oxaliplatin-Based Regimens in Advanced Colorectal Cancer (ACRC)
| Treatment Phase | Patient Population | Oxaliplatin Combination Therapy Response Rate | Comparator (5-FU/Folinic Acid) Response Rate | Source(s) |
| First-line | Previously untreated ACRC | 34% - 67% | 12% - 22.6% | [3] |
| Second-line | 5-FU pretreated/refractory ACRC | 21% - 58% | N/A | [3] |
| Single Agent | Previously untreated ACRC | 20% | N/A | [3] |
| Single Agent | 5-FU pretreated/refractory ACRC | 10% | N/A | [3] |
Table 2: Comparison of Oxaliplatin vs. Cisplatin in Advanced Gastric Cancer
| Outcome | Oxaliplatin-based Regimen | Cisplatin-based Regimen | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Source(s) |
| Overall Survival | Improved | HR: 0.88 (0.78 - 0.99) | [4] | |
| Progression-Free Survival | Improved | HR: 0.88 (0.80 - 0.98) | [4] | |
| Partial Response Rate | Significantly Improved | OR: 1.26 (1.07 - 1.49) | [5] | |
| 1-Year Survival | Improved | OR: 1.25 (1.00 - 1.56) | [5] |
Table 3: Safety Profile of Oxaliplatin vs. Cisplatin in Advanced Gastric Cancer (High-Grade Toxicities)
| Adverse Event | Oxaliplatin-based Regimen Risk | Cisplatin-based Regimen Risk | Odds Ratio (OR) (95% CI) | Source(s) |
| Neutropenia | Significantly Lower | Higher | 0.53 (0.41 - 0.69) | [4] |
| Anemia | Significantly Lower | Higher | 0.64 (0.41 - 0.98) | [4] |
| Alopecia | Significantly Lower | Higher | 0.56 (0.41 - 0.74) | [4] |
| Thromboembolism | Significantly Lower | Higher | 0.42 (0.28 - 0.64) | [4] |
| Diarrhea | Significantly Higher | Lower | 2.73 (1.66 - 4.49) | [4] |
| Neurotoxicity | Significantly Higher | Lower | 6.91 (3.08 - 15.46) | [4] |
Key Experimental Protocols
The validation of oxaliplatin's efficacy and safety is primarily established through rigorous clinical trials. Below are summarized methodologies from key studies.
Protocol 1: Randomized Controlled Trials for Advanced Gastric Cancer (Oxaliplatin vs. Cisplatin)
-
Objective: To compare the effectiveness and safety of oxaliplatin to cisplatin in treating advanced unresectable esophagogastric cancer.[4]
-
Study Design: The analysis included one phase III and two phase II randomized controlled trials (RCTs).[4] Participants were patients with unresectable locally advanced or metastatic gastric or gastro-esophageal junction adenocarcinoma.[4]
-
Intervention: The experimental arm received oxaliplatin (typically 85 mg/m²) in combination with other chemotherapeutic agents (e.g., epirubicin, capecitabine, 5-fluorouracil). The control arm received cisplatin (typically 50 mg/m²) with a similar combination regimen.[4]
-
Primary Endpoints: The primary outcomes measured were overall survival (death), progression-free survival (disease progression), and response rates.[4]
-
Data Analysis: Hazard ratios (HRs) were calculated for survival outcomes, and odds ratios (ORs) were determined for response rates and adverse events.[4] Data from the RCTs were pooled for meta-analysis.[4]
Protocol 2: External Validation of Oxaliplatin Reintroduction in Metastatic Colorectal Cancer (mCRC)
-
Objective: To identify and externally validate clinical features that predict benefit from oxaliplatin reintroduction in patients with refractory mCRC.[6]
-
Study Design: A discovery cohort of patients treated with oxaliplatin in a third- or fourth-line setting was analyzed.[6] The findings were then validated in an independent, real-world cohort of patients from different oncology practices.[6]
-
Patient Population: Patients with mCRC who had previously been treated with oxaliplatin and were being considered for re-treatment after a treatment-free interval.[6]
-
Data Collection: Data was extracted from electronic health records, including patient demographics, tumor characteristics, and treatment history.[6]
-
Primary Endpoints: The primary endpoints were median progression-free survival (mPFS) in the discovery cohort and median time to treatment discontinuation (mTTD) in the validation cohort.[6]
-
Statistical Analysis: Univariable and multivariable prognostic models were used to analyze the impact of various clinical and molecular features on treatment outcomes.[6]
Visualizations: Pathways and Workflows
The following diagrams illustrate key aspects of oxaliplatin's mechanism, experimental design, and comparative performance.
Caption: Mechanism of Action of Oxaliplatin.
References
- 1. Efficacy and Safety Analysis of Oxaliplatin-based Chemotherapy for Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety Profile of Oxaliplatin in 3,687 Patients With Cancer in China: A Post-Marketing Surveillance Study [frontiersin.org]
- 3. Oxaliplatin: a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of oxaliplatin compared to cisplatin for advanced, unresectable gastric cancer: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and safety of oxaliplatin-based regimen versus cisplatin-based regimen in the treatment of gastric cancer: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
A Meta-Analysis of Preclinical Studies on Oxaliplatin Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on the isomers of oxaliplatin, a cornerstone of chemotherapy for colorectal cancer. Oxaliplatin, chemically known as (1R,2R-diaminocyclohexane)oxalatoplatinum(II), possesses stereoisomers that exhibit distinct pharmacological profiles. Understanding the preclinical differences in efficacy and toxicity between these isomers is crucial for rational drug design and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate a deeper understanding of their structure-activity relationships.
In Vitro Cytotoxicity
The cytotoxic activity of oxaliplatin isomers has been evaluated across a panel of human and murine cancer cell lines. The (1R,2R)-DACH isomer, which is the clinically used form of oxaliplatin, consistently demonstrates the highest potency.
Table 1: Comparative In Vitro Cytotoxicity of Oxaliplatin Isomers (IC50, µM) [1]
| Cell Line | Cancer Type | (1R,2R)-DACH (Oxaliplatin) | (1S,2S)-DACH Isomer | cis-DACH Isomer |
| A2780 | Human Ovarian Carcinoma | 0.45 ± 0.07 | 1.2 ± 0.2 | 3.5 ± 0.6 |
| A2780/CP | Cisplatin-Resistant Human Ovarian Carcinoma | 0.9 ± 0.1 | 2.5 ± 0.4 | 8.0 ± 1.2 |
| HT-29 | Human Colon Carcinoma | 2.5 ± 0.4 | 6.8 ± 1.1 | 15.2 ± 2.5 |
| L1210 | Murine Leukemia | 0.18 ± 0.03 | 0.55 ± 0.09 | 1.8 ± 0.3 |
| L1210/CP | Cisplatin-Resistant Murine Leukemia | 0.35 ± 0.06 | 1.1 ± 0.2 | 4.2 ± 0.7 |
Data presented as mean ± standard deviation.
Additional studies have corroborated these findings. For instance, in CH1 human ovarian cancer cells, the IC50 of the (1R,2R)-DACH isomer was 0.4 µM, while the (1S,2S)-DACH isomer had an IC50 of 1.5 µM. Similarly, in SW480 human colon cancer cells, the IC50 values were 1.8 µM and 5.2 µM for the (1R,2R) and (1S,2S) isomers, respectively[2]. These results unequivocally establish the superior in vitro anticancer activity of the (1R,2R) stereoisomer of the diaminocyclohexane ligand.
In Vivo Antitumor Efficacy and Toxicity
Preclinical in vivo studies in murine tumor models further underscore the therapeutic advantages of the (1R,2R)-DACH isomer.
Table 2: Comparative In Vivo Antitumor Activity and Toxicity of DACH-Platinum Isomers in L1210 Leukemia Bearing Mice
| Isomer | Leaving Group | Optimal Dose (mg/kg) | Increase in Lifespan (%) | Toxicity |
| (1R,2R)-DACH | Sulfato | 8 | >300 | Not specified |
| (1S,2S)-DACH | Sulfato | 16 | 150 | Not specified |
| cis-DACH | Sulfato | 32 | 100 | Not specified |
Data adapted from studies on DACH-platinum complexes with different leaving groups. The trend of superior activity for the (1R,2R) isomer is consistent across different complexes.
Studies on various platinum(IV) complexes containing the different DACH isomers also consistently demonstrated the superiority of the (1R,2R)-DACH configuration in the L1210 leukemia model[3]. In some tumor models, such as the B16 melanoma and M5076 reticulosarcoma, the (1R,2R) and (1S,2S) isomers showed comparable efficacy, which was still superior to the cis isomer[3].
Toxicity profiles also appear to differ among the isomers. While detailed comparative toxicology is limited, some studies have indicated that the cis-DACH complexes can be more myelosuppressive[3].
Mechanisms of Action: The Stereospecific Interaction with DNA
The differential activity of oxaliplatin isomers is rooted in their distinct interactions with DNA, the primary cellular target of platinum-based drugs. The bulky diaminocyclohexane ligand plays a critical role in the nature of the DNA adducts formed and their subsequent recognition by cellular machinery.
DNA Adduct Formation and Processing
All isomers form platinum-DNA adducts, primarily intrastrand crosslinks between adjacent guanine bases. However, the stereochemistry of the DACH ligand influences the conformation of these adducts. The (1R,2R)-DACH ligand of oxaliplatin forms a more rigid and bulky adduct that is less efficiently recognized and repaired by the cellular mismatch repair (MMR) system compared to the adducts formed by cisplatin[4]. This evasion of repair is a key factor in oxaliplatin's activity in cisplatin-resistant tumors. While direct comparative studies on the repair of adducts from different oxaliplatin isomers are scarce, the difference in their cytotoxicity suggests that the adducts formed by the (1R,2R) isomer are more effective at triggering cell death pathways.
DNA Condensation Dynamics
Single-molecule studies have revealed that the (1R,2R) and (1S,2S) enantiomers induce different condensation dynamics on DNA molecules. The (1R,2R) isomer (oxaliplatin) has a higher rate of forming the critical diadducts, which are the initial crosslinks. Conversely, the (1S,2S) isomer tends to form a higher proportion of micro-loops and long-range cross-links in the DNA structure.
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of oxaliplatin isomers was determined using a microculture-based assay, such as the MTT or sulforhodamine B (SRB) assay.
-
Cell Culture: Human and murine cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates were incubated for 24 hours to allow for cell attachment.
-
Drug Exposure: Stock solutions of the oxaliplatin isomers were prepared in a suitable solvent (e.g., DMSO or sterile water) and serially diluted with culture medium to achieve a range of final concentrations. The medium in the wells was replaced with medium containing the test compounds, and the plates were incubated for a continuous exposure period (typically 48 or 72 hours).
-
Cytotoxicity Assessment (MTT Assay Example):
-
Following drug exposure, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell survival was calculated relative to untreated control cells. The IC50 value, the drug concentration that inhibits cell growth by 50%, was determined from the dose-response curves.
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity was evaluated in murine leukemia models.
-
Animal Model: Female DBA/2 or BDF1 mice were used for the L1210 leukemia model.
-
Tumor Inoculation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10^5 L1210 leukemia cells.
-
Drug Administration: The oxaliplatin isomers, formulated in a suitable vehicle (e.g., 5% dextrose solution), were administered i.p. at various dose levels and schedules, typically starting 24 hours after tumor inoculation.
-
Efficacy Evaluation: The primary endpoint was the increase in lifespan (ILS) of treated mice compared to a control group receiving the vehicle alone. The ILS was calculated as: [(median survival time of treated group / median survival time of control group) - 1] x 100%.
-
Toxicity Assessment: Toxicity was monitored by observing changes in body weight and signs of morbidity.
Conclusion
The preclinical data robustly support the superior anticancer properties of the (1R,2R)-DACH isomer of oxaliplatin. This superiority is evident in its enhanced in vitro cytotoxicity across a range of cancer cell lines and its greater in vivo efficacy in animal models. The stereochemistry of the diaminocyclohexane ligand is a critical determinant of the biological activity, influencing the conformation of DNA adducts and their subsequent processing by cellular repair mechanisms. This meta-analysis provides a valuable resource for researchers in the field of platinum-based anticancer drug development, highlighting the importance of stereoisomerism in optimizing therapeutic outcomes.
References
- 1. Oxaliplatin and Its Enantiomer Induce Different Condensation Dynamics of Single DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for (rel)-Oxaliplatin
(rel)-Oxaliplatin, a potent antineoplastic agent, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. Adherence to these procedures is critical to mitigate risks associated with this cytotoxic compound.
All materials that have come into contact with this compound must be treated as hazardous waste.[1][2] This includes empty containers, personal protective equipment (PPE), and any materials used for cleaning up spills.[1][2] Disposal of this waste must comply with all applicable federal, state, and local regulations, which typically involve secure chemical landfill disposal or incineration.[1][3]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
| Protective Gear | Specification |
| Gloves | Double-gloving with latex or nitrile gloves is recommended.[2] |
| Skin Protection | A lab coat, suit, or scrubs should be worn.[2] |
| Eye Protection | Safety glasses or goggles are essential to protect the eyes.[2] |
| Respiratory Protection | In the absence of adequate engineering controls, an N100 respirator should be used.[2] |
| Footwear | Closed-toe shoes are mandatory.[2] |
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area. It is highly recommended that laboratories have cytotoxic spill kits readily available.[1]
Minor Spills:
-
Immediately clean up the spill to prevent further contamination.[1]
-
Wear the full complement of PPE, including a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1] If sweeping, dampen the material with water first.[1]
-
A vacuum cleaner fitted with a HEPA filter can be used.[1]
-
Place all contaminated materials into a suitable, sealed plastic container for disposal.[1]
Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind of the spill.[1]
-
Alert the appropriate emergency services or fire brigade, informing them of the nature of the hazard.[1]
-
Wear full-body protective clothing and breathing apparatus.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Contain the spill using sand, earth, or vermiculite.[1]
-
Collect all recoverable product and solid residues into labeled containers for disposal.[1]
-
Thoroughly decontaminate the area and all equipment after the cleanup.[1]
Waste Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Experimental Protocols
While specific experimental protocols involving this compound will vary, the principles of safe handling and disposal remain constant. The U.S. National Institutes of Health recommends that the preparation of injectable antineoplastic drugs like oxaliplatin be performed in a Class II laminar flow biological safety cabinet.[1] All work surfaces and equipment should be decontaminated after use.[4]
Key Logistical Information
-
Waste Containers: Utilize lined metal or plastic pails, or polyliner drums that can be securely sealed.[1]
-
Sharps: Used syringes and needles should never be crushed, clipped, or recapped. They must be placed directly into an approved sharps container.[1]
-
Labeling: All waste containers must be clearly labeled as "Chemotherapeutic Waste" or with similar hazard warnings.[5]
-
Animal Waste: Bedding and animal waste from subjects treated with oxaliplatin should be handled as hazardous material for at least one day after the last treatment.[2]
By implementing these essential safety and logistical procedures, research professionals can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for (rel)-Oxaliplatin
(rel)-Oxaliplatin, a potent antineoplastic agent, necessitates stringent safety protocols to protect laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.
Direct contact with this compound can cause skin, eye, and mucous membrane irritation.[1] More severe health risks include the potential for allergic skin reactions, serious eye damage, and respiratory difficulties if inhaled. It is also suspected of causing genetic defects, cancer, and may damage fertility or an unborn child. Therefore, adherence to proper safety measures is paramount.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this cytotoxic compound. Double gloving is a common recommendation when handling hazardous drugs.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemo-rated gloves (e.g., nitrile), double-gloved.[2] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles.[3][4] | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable gown or lab coat made of a low-permeability fabric. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N100) required when dusts or aerosols may be generated.[2] | Protects against inhalation of hazardous particles. |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable gown, ensuring it covers the torso from neck to knees and has long sleeves with elastic cuffs.
-
Respiratory Protection: If required, don a fitted respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, extending the cuffs over the gown's cuffs. Don the second pair of gloves over the first.
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Remove the gown by rolling it down and away from the body, turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Respiratory Protection: Remove eye protection and respirator (if used) after leaving the immediate work area.
Disposal:
All used PPE, including gowns, gloves, and any other contaminated materials, must be disposed of as hazardous or cytotoxic waste.[1] Place all contaminated items in a designated, leak-proof, and puncture-resistant container that is clearly labeled for cytotoxic waste.
Handling and Storage
This compound should be handled in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of airborne exposure.[5][6] The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
Store this compound in a tightly closed container in a well-ventilated, secure area, away from incompatible materials. It should be stored separately from other chemicals.[6][7]
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Spills: In the event of a spill, evacuate non-essential personnel from the area.[3] Wearing appropriate PPE, contain the spill and clean the area using a method that avoids dust generation, such as using a damp cloth or a vacuum with a HEPA filter.[3] All cleanup materials must be disposed of as hazardous waste.[3]
References
- 1. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
